molecular formula C17H23NO2 B106496 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 51072-34-5

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B106496
CAS No.: 51072-34-5
M. Wt: 273.37 g/mol
InChI Key: QIXKSRMRGXDDEH-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-20-16-9-7-15(8-10-16)13-17(19)18-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-13H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXKSRMRGXDDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199079
Record name N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
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Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51072-34-5
Record name N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51072-34-5
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Record name N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide
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Record name N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
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Record name N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
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Record name N-(2-(1-CYCLOHEXEN-1-YL)ETHYL)-4-METHOXYBENZENEACETAMIDE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, a valuable intermediate in the development of various pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide outlines a robust and efficient two-precursor approach, detailing the synthesis of 2-(1-cyclohexenyl)ethylamine and 4-methoxyphenylacetic acid, followed by their subsequent amide coupling. The rationale behind key experimental choices, detailed step-by-step protocols, and methods for purification and characterization are presented to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound (CAS No: 51072-34-5) is a key building block in the synthesis of a range of biologically active molecules.[1] Its structural motifs, a cyclohexenyl ethylamine moiety and a methoxyphenylacetamide group, are found in various compounds with potential therapeutic applications, including antiviral and anticancer agents.[1] Furthermore, this compound is a known intermediate in the synthesis of dextromethorphan, a widely used cough suppressant.

The synthetic strategy presented herein is a convergent approach, focusing on the preparation of two key precursors: 2-(1-cyclohexenyl)ethylamine (3) and 4-methoxyphenylacetic acid (5) . These precursors are then coupled in the final step to yield the target molecule (1) . This strategy offers flexibility and allows for the optimization of each synthetic step independently.

DOT Diagram of the Overall Synthetic Strategy:

Synthetic_Pathway cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final Final Product Synthesis Cyclohexanone Cyclohexanone 1-Vinylcyclohexanol 1-Vinylcyclohexanol Cyclohexanone->1-Vinylcyclohexanol VinylMgBr THF 2-(1-cyclohexenyl)acetonitrile 2-(1-cyclohexenyl)acetonitrile 1-Vinylcyclohexanol->2-(1-cyclohexenyl)acetonitrile Rearrangement/ Cyanation 2-(1-cyclohexenyl)ethylamine (3) 2-(1-cyclohexenyl)ethylamine (3) 2-(1-cyclohexenyl)acetonitrile->2-(1-cyclohexenyl)ethylamine (3) Reduction Target_Molecule This compound (1) 2-(1-cyclohexenyl)ethylamine (3)->Target_Molecule 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetic acid (5) 4-Methoxyphenylacetic acid (5) 4-Methoxyphenylacetonitrile->4-Methoxyphenylacetic acid (5) Hydrolysis 4-Methoxyphenylacetic acid (5)->Target_Molecule EDC, HOBt DMF Amide_Coupling Carboxylic_Acid 4-Methoxyphenylacetic acid (5) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide_Product Target Molecule (1) Active_Ester->Amide_Product + Amine (3) Amine 2-(1-cyclohexenyl)ethylamine (3)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: Synthesis of this compound (1)

Parameter Value
Starting Materials 2-(1-cyclohexenyl)ethylamine (3), 4-Methoxyphenylacetic acid (5)
Key Reagents EDC·HCl, HOBt, DIPEA
Solvent Anhydrous DMF or DCM
Reaction Time 12-24 hours
Temperature 0 °C to Room Temperature
Typical Yield 80-90%

Detailed Steps:

  • In a round-bottom flask, dissolve 4-methoxyphenylacetic acid (5) (1.0 eq.) and HOBt (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add 2-(1-cyclohexenyl)ethylamine (3) (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Add DIPEA (2.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound (1).

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Property Value Reference
Molecular Formula C₁₇H₂₃NO₂[2]
Molecular Weight 273.37 g/mol [2]
Appearance Colorless to light yellow solid[1]
Melting Point 70-75 °C[1]
Solubility Soluble in organic solvents like ethanol and DMF; low solubility in water.[1]

Spectroscopic Data:

Disclaimer: The following spectroscopic data is predicted and based on analogous structures. Experimental verification is highly recommended for confirmation.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.15 (d, J=8.4 Hz, 2H, Ar-H), 6.85 (d, J=8.4 Hz, 2H, Ar-H), 5.60 (br s, 1H, NH), 5.40 (t, J=1.6 Hz, 1H, C=CH), 3.79 (s, 3H, OCH₃), 3.50 (s, 2H, Ar-CH₂), 3.30 (q, J=6.8 Hz, 2H, N-CH₂), 2.15 (t, J=6.8 Hz, 2H, C=C-CH₂), 2.00-1.90 (m, 4H, cyclohexenyl-H), 1.60-1.50 (m, 4H, cyclohexenyl-H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 171.0 (C=O), 158.5 (Ar-C-O), 134.0 (C=CH), 130.0 (Ar-C), 126.0 (C=CH), 114.0 (Ar-C), 55.2 (OCH₃), 43.5 (Ar-CH₂), 39.0 (N-CH₂), 36.0 (C=C-CH₂), 28.0, 25.0, 22.5, 21.5 (cyclohexenyl-C).

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 3020 (C-H, aromatic and vinyl), 2925, 2850 (C-H, aliphatic), 1640 (C=O, amide I), 1550 (N-H bend, amide II), 1510, 1450 (C=C, aromatic), 1245 (C-O, ether), 830 (C-H bend, p-disubstituted benzene).

  • Mass Spectrometry (ESI-MS): m/z 274.18 [M+H]⁺, 296.16 [M+Na]⁺.

Purity Analysis:

The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of formic or phosphoric acid is a suitable method. [3]

Safety and Handling

  • General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Grignard reagents and LiAlH₄: Highly reactive and pyrophoric. Handle under an inert atmosphere (nitrogen or argon) and away from moisture.

    • EDC·HCl and HOBt: Can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.

    • Organic Solvents (THF, Diethyl Ether, DMF, DCM): Flammable and/or toxic. Handle with care and ensure proper ventilation.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures for precursor synthesis, amide coupling, and purification, researchers can reliably obtain this valuable intermediate for further applications in drug discovery and development. The emphasis on the rationale behind experimental choices and the inclusion of detailed protocols aim to ensure the successful and safe execution of this synthesis.

References

  • SIELC Technologies. (2018, May 16). Separation of N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, a compound of significant interest in medicinal and process chemistry, serves as a crucial synthetic intermediate.[1][2] Notably, it is recognized as a key precursor in the synthesis of the widely used antitussive agent, Dextromethorphan.[3] The efficiency of its conversion, the design of appropriate formulation strategies, and the prediction of its behavior in biological systems are all fundamentally governed by its physicochemical properties.

This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind the compound's behavior, offers validated protocols for experimental determination, and contextualizes these properties within the broader landscape of pharmaceutical development. The insights and methodologies presented herein are intended to empower scientists to optimize the handling, reaction, and application of this important intermediate.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis. The structural features of this compound—namely the lipophilic cyclohexene ring, the substituted aromatic moiety, and the polar secondary amide linkage—dictate its emergent properties.

IdentifierValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 51072-34-5ChemicalBook, PubChem[2][4][5]
Molecular Formula C₁₇H₂₃NO₂PubChem[3][4]
Molecular Weight 273.37 g/mol PubChem[3][4]
SMILES COC1=CC=C(C=C1)CC(=O)NCCC2=CCCCC2PubChem[4]
Synonyms N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide, Dextromethorphan Impurity 15ChemicalBook, apicule[3][6]

Core Physicochemical Data Summary

The following table summarizes the available experimental and predicted data for the target compound. It is critical to note the discrepancies in reported values, such as melting point, which may arise from variations in sample purity or polymorphic form. Predicted values, while useful for initial assessment, must be confirmed by empirical measurement.

PropertyReported Value(s)TypeSource(s)
Physical Form Off-White to Light Beige / Colorless to light yellow solidExperimentalChemicalBook, ChemBK[1][5]
Melting Point 70-75 °C; 81-83 °CExperimentalChemBK, ChemicalBook[1][5]
Boiling Point 475.7 ± 38.0 °CPredictedChemicalBook[5]
Density 1.055 ± 0.06 g/cm³PredictedChemicalBook[5]
Aqueous Solubility >41 µg/mL (at pH 7.4)ExperimentalPubChem[4]
Solvent Solubility Soluble in ethanol, DMF; Slightly soluble in Chloroform, MethanolExperimentalChemBK, ChemicalBook[1][5]
pKa (acidic) 15.99 ± 0.46PredictedChemicalBook[5]
Storage Temp. -20°C FreezerRecommendationChemicalBook[5]

Solubility Profile: A Critical Parameter

Solubility profoundly impacts reaction kinetics, purification strategies, and, for an active pharmaceutical ingredient (API), bioavailability. The compound exhibits low solubility in water, a direct consequence of its predominantly non-polar structure.[1] The large hydrophobic surface area of the cyclohexenyl and methoxyphenyl groups outweighs the hydrogen-bonding capacity of the single amide moiety.

Causality and Field Insights

The experimental solubility of >41 µg/mL at pH 7.4 confirms its classification as a poorly soluble compound.[4] This characteristic is expected to be largely independent of pH within the physiological range, given the extremely weak acidity of the amide proton (predicted pKa ~16) and the absence of a basic functional group.[5] For process chemistry, this necessitates the use of organic solvents for dissolution.[1] The reported solubility in ethanol and DMF, and slight solubility in chloroform and methanol, provides a starting point for solvent screening in synthesis and purification workflows.[1][5]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the gold-standard shake-flask method (OECD Guideline 105) for determining thermodynamic aqueous solubility. Its trustworthiness lies in its direct measurement of a saturated solution in equilibrium.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of glass vials containing a precise volume of buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 48-72 hours to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature to permit the settling of excess solid. For colloidal suspensions, centrifugation or filtration (using a low-binding filter, e.g., PTFE) is required.

  • Sampling & Dilution: Carefully extract an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating HPLC-UV method against a standard curve prepared with known concentrations of the compound.

  • Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor, to determine the solubility in µg/mL or mM.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Add excess solid to buffer (pH 7.4) equil Agitate at constant T (48-72h) prep->equil sep Settle / Centrifuge to get clear supernatant equil->sep sample Sample & Dilute Supernatant sep->sample hplc Analyze via HPLC-UV sample->hplc result Calculate Solubility (µg/mL) hplc->result

Caption: Workflow for the Shake-Flask Solubility Assay.

Lipophilicity: Predicting Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a cornerstone of drug design, influencing absorption, distribution, metabolism, and excretion (ADME). It describes the partitioning of a compound between an octanol (lipid-like) and an aqueous phase.

Structural Interpretation

The compound's structure strongly suggests a lipophilic character. While no experimental LogP values are publicly available, the computed XLogP3 value from PubChem provides a reliable estimate. A high LogP value is anticipated, which is a critical factor to consider if this intermediate were to be developed as a drug candidate itself, as it would influence membrane permeability and potential for non-specific binding.

Experimental Protocol: LogP Determination by HPLC

This method leverages the correlation between a compound's retention time on a reverse-phase HPLC column and its known LogP value. It is a high-throughput and trustworthy alternative to the shake-flask method.

Methodology:

  • System Preparation: Use a C18 reverse-phase column. The mobile phase is typically a gradient of acetonitrile or methanol in water.

  • Calibration: Prepare a set of calibration standards with known LogP values that bracket the expected LogP of the test compound (e.g., a series of substituted benzenes or phenols).

  • Sample Analysis: Inject each standard and the test compound onto the HPLC system and record their retention times (t_R).

  • Void Time Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time (t_0).

  • Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Correlation Plot: Plot log(k') versus the known LogP values for the calibration standards. A linear relationship should be observed.

  • LogP Determination: Using the linear regression equation from the calibration curve and the calculated log(k') of the test compound, determine its experimental LogP value.

Principle Visualization

G cluster_system Partitioning System cluster_formula aqueous Aqueous Phase (Water/Buffer) [C]aq octanol Lipid Phase (Octanol) [C]oct aqueous->octanol Equilibrium formula LogP = log ( [C]oct / [C]aq )

Caption: The principle of LogP as an equilibrium constant.

Chemical Stability and Degradation

Understanding a compound's stability is paramount for defining storage conditions, shelf-life, and identifying compatible solvents and reaction conditions. The recommendation to store this compound in a -20°C freezer suggests potential for degradation under ambient conditions.[5]

Potential Degradation Pathways

Analysis of the molecular structure reveals two primary sites susceptible to degradation:

  • Amide Bond: This functional group can undergo hydrolysis to yield 4-methoxyphenylacetic acid and 2-(1-cyclohexen-1-yl)ethanamine. This process is typically catalyzed by strong acidic or basic conditions.

  • Cyclohexene Double Bond: The olefinic bond is susceptible to oxidation, which could lead to the formation of epoxides, diols, or other oxidative cleavage products, especially in the presence of oxidizing agents, light, or atmospheric oxygen over time.

Protocol: Forced Degradation Study (ICH Q1A)

A forced degradation study is a self-validating system designed to identify likely degradation products and establish the intrinsic stability of a compound. It is a standard requirement in pharmaceutical development.

Methodology:

  • Stress Conditions: Prepare solutions of the compound in a suitable solvent and expose them to a range of stress conditions in parallel:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room or elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Store the solid compound at high temperature (e.g., 80°C).

    • Photostability: Expose the solution/solid to light with controlled UV and visible output (ICH Q1B).

  • Time Points: Sample from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, typically equipped with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Evaluation:

    • Quantify the loss of the parent compound over time.

    • Detect and characterize any degradation products that form. The use of HPLC-MS is crucial for obtaining molecular weight information of the new peaks.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the formation of degradant peaks.

Degradation Pathway Visualization

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂/Air) Parent N-[2-(1-cyclohexen-1-yl)ethyl]- 2-(4-methoxyphenyl)acetamide Acid 4-Methoxyphenylacetic Acid Parent->Acid H⁺ / OH⁻ Amine 2-(1-cyclohexen-1-yl) ethanamine Parent->Amine H⁺ / OH⁻ Oxide Epoxides, Diols, etc. Parent->Oxide [O]

Caption: Potential degradation pathways for the title compound.

Conclusion

This compound is a lipophilic, poorly water-soluble solid with a high predicted pKa, rendering its solubility pH-independent in the physiological range. Discrepancies in its reported melting point suggest that purity and crystalline form are critical variables for characterization. Its recommended storage at sub-zero temperatures, coupled with structural analysis, points to potential degradation via hydrolysis of the amide bond and oxidation of the cyclohexene ring.

The experimental protocols and theoretical insights provided in this guide serve as a robust framework for the empirical validation of these properties. A thorough understanding and control of these physicochemical parameters are not merely academic exercises; they are essential prerequisites for the successful and efficient utilization of this compound in synthetic chemistry and pharmaceutical development.

References

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide - Introduction. (2024-04-09). ChemBK. [Link]

  • N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. PubChem, National Center for Biotechnology Information. [Link]

  • N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide (CAS No: 51072-34-5) API Intermediate Manufacturers. apicule. [Link]

  • N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide (CAS No: 51072-34-5) API Intermediate Manufacturers. apicule. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential mechanism of action for the novel compound, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide. In the absence of direct empirical data for this specific molecule, this document establishes a scientifically grounded framework for its investigation. By deconstructing the molecule into its core pharmacophoric components, we can infer plausible biological targets and formulate a rigorous, multi-tiered research plan to elucidate its pharmacological activity. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and investigate the therapeutic potential of this and structurally related compounds.

Introduction and Structural Rationale

This compound is a synthetic organic compound with potential applications in medicinal chemistry, cited as a possible intermediate for anti-cancer and anti-viral agents.[1] Its chemical structure, C18H23NO2, presents three key regions of interest for mechanistic investigation: the N-substituted cyclohexenylethyl group, the central acetamide linker, and the 4-methoxyphenyl moiety.[1] The broader class of acetamide derivatives is known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and neuroprotective effects.[2][3][4] This suggests that this compound may operate through one or more established pharmacological pathways associated with these parent structures.

A critical analysis of its constituent parts allows for the formulation of several primary hypotheses regarding its mechanism of action:

  • Cyclooxygenase (COX) Inhibition: The presence of the acetamide core, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential for inhibition of COX-1 and/or COX-2 enzymes, thereby modulating prostaglandin synthesis.[4][5]

  • Cholinesterase Inhibition: Certain substituted acetamide derivatives have been identified as inhibitors of butyrylcholinesterase (BChE), presenting a therapeutic avenue for neurodegenerative conditions such as Alzheimer's disease.[6]

  • Modulation of Neuronal Receptors: The overall lipophilicity and structural motifs of the molecule may allow it to cross the blood-brain barrier and interact with various central nervous system (CNS) receptors.

This guide will now proceed to detail a systematic approach to testing these hypotheses, outlining the necessary experimental protocols and the logic underpinning each stage of the investigation.

Tier 1 Investigation: Initial Target Screening and Validation

The initial phase of investigation focuses on high-throughput screening against the most probable biological targets inferred from the compound's structure.

Hypothesis 1: Cyclooxygenase (COX) Inhibition

The structural resemblance to known anti-inflammatory agents necessitates a thorough evaluation of the compound's ability to inhibit COX enzymes.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

    • Prepare a dilution series of the test compound, typically from 1 nM to 100 µM.

    • Incubate the purified COX-1 and COX-2 enzymes with the test compound for a predetermined period.

    • Initiate the enzymatic reaction by adding arachidonic acid as a substrate.

    • Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the assay kit's instructions.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 values using non-linear regression analysis.

  • Causality and Self-Validation: This experiment directly measures the compound's interaction with its putative targets. Including a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls will validate the assay's performance and provide a benchmark for the test compound's potency and selectivity.

Data Presentation: COX Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test CompoundExperimental ResultExperimental ResultCalculated Value
Indomethacin (Control)Known ValueKnown ValueKnown Value
Celecoxib (Control)Known ValueKnown ValueKnown Value
Hypothesis 2: Butyrylcholinesterase (BChE) Inhibition

Given the activity of related acetamides, assessing the compound's effect on cholinesterase activity is a logical next step.[6]

Experimental Protocol: BChE Inhibition Assay

  • Objective: To determine the IC50 of the test compound against human BChE.

  • Methodology:

    • Employ an Ellman's reagent-based colorimetric assay.

    • Incubate purified human BChE with a dilution series of the test compound.

    • Initiate the reaction by adding the substrate, butyrylthiocholine iodide.

    • The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product.

    • Monitor the change in absorbance at 412 nm over time to determine the rate of reaction.

    • Calculate the percentage of inhibition and the IC50 value.

  • Causality and Self-Validation: This assay provides a direct measure of the compound's ability to inhibit BChE. A known BChE inhibitor, such as tacrine or galantamine, should be used as a positive control to ensure the validity of the experimental results.[6]

Data Presentation: BChE Inhibition

CompoundBChE IC50 (µM)
Test CompoundExperimental Result
Tacrine (Control)Known Value

Tier 2 Investigation: Cellular Assays and Pathway Analysis

Upon identification of a primary target in Tier 1, the investigation should proceed to cell-based assays to confirm the mechanism of action in a more biologically relevant context.

Cellular Model of Inflammation

If the compound demonstrates significant COX inhibition, its anti-inflammatory effects should be validated in a cellular model.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages

  • Objective: To assess the ability of the test compound to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular context.

  • Methodology:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7).

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Causality and Self-Validation: This experiment links the enzymatic inhibition of COX to a functional cellular outcome. A decrease in PGE2 production in the presence of the compound would support a COX-inhibitory mechanism. The inclusion of a vehicle control and a positive control (a known COX inhibitor) is essential.

Visualization of the Proposed Anti-Inflammatory Pathway

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 Upregulation NFkB->COX2 ArachidonicAcid Arachidonic Acid PGE2 Prostaglandin E2 (PGE2) ArachidonicAcid->PGE2 COX-2 Inflammation Inflammation PGE2->Inflammation TestCompound N-[2-(1-cyclohexen-1-yl)ethyl]- 2-(4-methoxyphenyl)acetamide TestCompound->COX2 Inhibition

Caption: Proposed inhibitory effect on the LPS-induced inflammatory pathway.

Tier 3 Investigation: In Vivo Models and Pharmacokinetic Profiling

Should the in vitro and cellular data be promising, the final stage of preclinical investigation involves assessing the compound's efficacy and safety in animal models.

In Vivo Model of Inflammation and Pain

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the anti-inflammatory and analgesic effects of the test compound in an acute inflammatory model.

  • Methodology:

    • Administer the test compound orally or via intraperitoneal injection to a cohort of rats or mice.

    • After a set pre-treatment time, induce inflammation by injecting a solution of carrageenan into the plantar surface of the hind paw.

    • Measure the volume of the paw at regular intervals using a plethysmometer to quantify edema.

    • Assess pain response using a hot plate test or von Frey filaments.

  • Causality and Self-Validation: This model provides in vivo evidence of the compound's therapeutic potential. A reduction in paw edema and an increase in pain threshold compared to the vehicle-treated group would indicate efficacy. A positive control group treated with a standard NSAID should be included.

Experimental Workflow for In Vivo Studies

G start Animal Acclimatization grouping Randomization into Treatment Groups start->grouping dosing Compound Administration (Oral/IP) grouping->dosing induction Carrageenan Injection (Paw) dosing->induction measurement Paw Volume & Pain Threshold Measurement induction->measurement analysis Data Analysis & Statistical Comparison measurement->analysis end Conclusion on Efficacy analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

This guide has outlined a hypothesis-driven approach to elucidating the mechanism of action of this compound. By systematically progressing from in vitro target screening to cellular assays and in vivo models, a comprehensive understanding of its pharmacological profile can be achieved. The initial focus on COX and BChE inhibition is warranted by the structural characteristics of the molecule and the known activities of related acetamide derivatives.[2][4][6]

Future research should also consider broader screening against a panel of receptors and enzymes to identify any off-target effects or novel mechanisms of action. A thorough ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling will also be crucial for its development as a potential therapeutic agent. The framework presented here provides a robust starting point for the comprehensive investigation of this and other novel chemical entities.

References

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. [Link]

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An In-depth Technical Guide to N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: Synthesis, Known Roles, and Unexplored Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Known Intermediate to New Possibilities

In the landscape of medicinal chemistry, molecules are often defined by their intended purpose. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, identified by its CAS Number 51072-34-5, is primarily recognized in the scientific literature and commercial catalogs as a crucial intermediate in the synthesis of Dextromethorphan, a widely used antitussive agent.[1][2] This role, while significant, often relegates the compound to a mere stepping stone, its own intrinsic biological potential largely uninvestigated.

This guide seeks to re-examine this molecule not just as a synthetic precursor, but as a potential starting point for new therapeutic discoveries. By dissecting its constituent chemical motifs—the cyclohexene ring, the N-substituted acetamide core, and the methoxyphenyl group—we can infer a range of plausible biological activities. Each of these components is a well-established pharmacophore found in a multitude of bioactive compounds.[3][4][5] This document provides a comprehensive overview of its known synthesis, its pivotal role in drug manufacturing, and a scientifically-grounded exploration of its latent pharmacological potential for researchers in drug development.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound begins with its fundamental characteristics. These properties are critical for handling, formulation, and predicting its behavior in biological systems.

PropertyValueSource
IUPAC Name This compound[6]
Synonyms N-(2-(Cyclohex-1-en-1-yl)ethyl)-4-methoxybenzeneacetamide, Dextromethorphan Impurity 15[2][7]
CAS Number 51072-34-5[7]
Molecular Formula C₁₇H₂₃NO₂[6]
Molecular Weight 273.37 g/mol [2][6]
Appearance Colorless to light yellow solid[7]
Melting Point 70-75°C[7]
Solubility Low solubility in water; Soluble in organic solvents like ethanol and dimethylformamide.[7]

Established Role: A Key Intermediate in Dextromethorphan Synthesis

The primary and well-documented application of this compound is its function as a precursor in the industrial synthesis of Dextromethorphan.[1][2] Dextromethorphan is a morphinan-class drug that acts as a cough suppressant by targeting the sigma-1 receptor and acting as an NMDA receptor antagonist. The synthesis pathway leverages the reactive functionalities of the intermediate to construct the complex polycyclic core of the final active pharmaceutical ingredient (API).

A patented process outlines a multi-step synthesis that generates the title compound, which is then further processed.[1] Understanding this pathway is crucial for process chemists and those interested in the supply chain of Dextromethorphan.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final API 2-cyano-1-oxaspiro[2]nonane 2-cyano-1-oxaspiro[2]nonane 1-cyanomethylcyclohexanol 1-cyanomethylcyclohexanol 2-cyano-1-oxaspiro[2]nonane->1-cyanomethylcyclohexanol Step A: Hydrogenation 4-methoxyphenylacetic acid 4-methoxyphenylacetic acid Title_Compound N-[2-(1-cyclohexen-1-yl)ethyl]- 2-(4-methoxyphenyl)acetamide 4-methoxyphenylacetic acid->Title_Compound 1-(2-aminoethyl)cyclohexanol 1-(2-aminoethyl)cyclohexanol 1-cyanomethylcyclohexanol->1-(2-aminoethyl)cyclohexanol Step B: Hydrogenation 1-(2-aminoethyl)cyclohexanol->Title_Compound Step C & D: Amide Coupling & Dehydration Dextromethorphan Dextromethorphan Title_Compound->Dextromethorphan Further Cyclization & Processing

Caption: Synthetic pathway highlighting the role of the title compound.[1]

Deconstruction and Analysis of Potential Bioactivity

While direct biological data for this compound is scarce, its structure provides a roadmap for potential therapeutic applications. By examining the known activities of its core motifs, we can formulate hypotheses for targeted screening.

The Cyclohexene Moiety: A Scaffold for Anti-Inflammatory and Anti-Sepsis Agents

The cyclohexene ring is more than just a structural anchor; it is a recognized pharmacophore present in numerous bioactive compounds.[5] Research has demonstrated that cyclohexene derivatives can exhibit potent anti-inflammatory and immunomodulatory effects.

  • Mechanism of Action Hypothesis: A key mechanism for the anti-inflammatory effects of some cyclohexene derivatives is the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] These mediators are central to the pathophysiology of sepsis and chronic inflammatory diseases. The unsaturated bond in the cyclohexene ring may play a role in binding to target enzymes or receptors, potentially boosting this activity.[9]

LPS Lipopolysaccharide (LPS) (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage NFkB NF-κB Pathway Macrophage->NFkB Activation iNOS iNOS Expression NFkB->iNOS Cytokines TNF-α, IL-6 Expression NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Sepsis Cytokines->Inflammation NO->Inflammation Compound Cyclohexene Derivative (Hypothesized Target) Compound->NFkB Inhibition

Caption: Hypothesized anti-inflammatory mechanism of cyclohexene derivatives.[8]

The Acetamide Core: A Versatile Pharmacological Scaffold

The N-substituted acetamide framework is one of the most prolific structures in medicinal chemistry, found in drugs ranging from simple analgesics like paracetamol to complex anticancer agents.[4][10]

  • Potential as a COX-II Inhibitor: The overall shape and electronic distribution of this compound bear a resemblance to scaffolds used in the design of selective Cyclooxygenase-II (COX-II) inhibitors. Many COX-II inhibitors feature a central aromatic or heteroaromatic ring system flanked by other groups, a general pattern echoed here. Selective COX-II inhibition is a validated strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][11]

  • Anticonvulsant Potential: Structure-activity relationship (SAR) studies on α-substituted acetamido-N-benzylacetamide derivatives have identified them as a novel class of anticonvulsant drugs.[12] The core structure of the title compound fits this general template, suggesting that it or its analogs could be investigated for activity in seizure models.

The 4-Methoxyphenyl Group: Modulator of Potency and Pharmacokinetics

The 4-methoxyphenyl group is frequently incorporated into drug candidates to fine-tune their properties. The methoxy group can act as a hydrogen bond acceptor and can influence the molecule's metabolic stability and lipophilicity.

  • Anthelmintic and Antiproliferative Analogs: A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has demonstrated potent anthelmintic properties against the nematode Toxocara canis with lower toxicity than the parent drug.[13] Furthermore, various acetamide derivatives bearing substituted phenyl rings have shown significant antiproliferative activity against human cancer cell lines.[14]

Proposed Experimental Workflows for Bioactivity Screening

To validate the therapeutic potential of this compound, a tiered screening approach is recommended. The following protocols provide a starting point for investigation.

Workflow for Anti-Inflammatory Activity Assessment

This workflow is designed to test the hypothesis that the compound can suppress inflammatory responses in vitro.

cluster_workflow Anti-Inflammatory Screening Workflow cluster_assays Endpoint Assays start Prepare Stock Solution of Test Compound in DMSO cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Treat Cells with Compound +/- LPS (1 µg/mL) cell_culture->treatment incubation Incubate for 24 hours treatment->incubation nitrite_assay Nitrite Measurement (Griess Assay for NO) incubation->nitrite_assay elisa Cytokine Quantification (TNF-α, IL-6 ELISA) incubation->elisa viability Cell Viability Assay (MTT or LDH) incubation->viability analysis Data Analysis: Calculate IC₅₀ values nitrite_assay->analysis elisa->analysis viability->analysis

Caption: Step-by-step workflow for in vitro anti-inflammatory screening.

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment: Pre-treat the cells with the compound dilutions for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

  • Validation: Concurrently perform a cell viability assay (e.g., MTT) to ensure that any reduction in NO is not due to cytotoxicity.

Protocol: COX-1/COX-2 Inhibition Assay

This commercially available enzymatic assay can directly determine if the compound selectively inhibits COX-II.

  • Assay Kit: Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).

  • Reagent Preparation: Prepare all reagents, including COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate, according to the manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of the test compound. Include a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

  • Assay Procedure:

    • Add the enzyme (either COX-1 or COX-2) to separate wells of a 96-well plate.

    • Add the test compound dilutions or controls to the respective wells.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes).

    • Measure the product (Prostaglandin G₂) formation via the colorimetric reaction as per the kit's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC₅₀ values and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Conclusion and Future Directions

This compound stands at a fascinating intersection of established industrial synthesis and unexplored pharmacological potential. While its role as a dextromethorphan intermediate is secure, the true value for future drug discovery may lie in its core structure.[2] The combination of a cyclohexene ring, a versatile acetamide linker, and a modulating methoxyphenyl group presents a compelling starting point for developing novel anti-inflammatory, analgesic, or even anticonvulsant agents.[8][10][12]

The experimental workflows proposed in this guide provide a clear and logical path for initiating the biological characterization of this compound. Any positive results from these initial screens would warrant further investigation through medicinal chemistry campaigns to optimize potency and selectivity, followed by in vivo validation in relevant animal models. By looking beyond its current application, the research community can unlock the latent potential of this readily available chemical entity.

References

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  • Mammadova, I. M. (2022). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining. Available at: [https://journal.nkp Prosesleri.az/en/derivatives-of-the-cyclohexene-series-and-their-biological-activity/]([Link] Prosesleri.az/en/derivatives-of-the-cyclohexene-series-and-their-biological-activity/)

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  • Jursic, B. S., & Kennard, M. A. (2002). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. Canadian Journal of Chemistry. Available at: [Link]

  • Kumar, R., et al. (2022). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. Journal of the Indian Chemical Society. Available at: [Link]

  • Google Patents. (1985). US4496762A - Process for the preparation of N-(2-(cyclo-hexen-1-yl)ethyl)-4-methoxybenzeneacetamide.
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An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the exploration of structural analogs of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide. While the parent compound is noted as a potential intermediate for antiviral and anticancer agents, publicly available data on its specific biological targets and mechanism of action is limited[1]. This document, therefore, leverages established principles in medicinal chemistry and proven synthetic methodologies to empower researchers in designing, synthesizing, and evaluating novel analogs. We will deconstruct the core scaffold, propose strategic modifications, detail robust synthetic protocols, and outline a systematic approach to biological screening and structure-activity relationship (SAR) analysis.

Introduction: Deconstructing the Core Scaffold

This compound (CAS 51072-34-5) is an amide composed of three distinct structural motifs, each presenting a vector for chemical modification and optimization. Understanding the potential contribution of each region is fundamental to designing a successful analog library.

  • The Cyclohexenyl Ethylamine Moiety: This lipophilic group serves as the amine--derived portion of the amide. The cyclohexene ring provides conformational constraint compared to a simple alkyl chain, and its unsaturated nature could be involved in specific binding interactions. The ethyl linker dictates the spacing between the lipophilic ring and the amide core.

  • The Amide Linker: As a central, hydrogen-bond-donating and -accepting group, the amide bond is a critical pharmacophoric element. Its planarity and stability are key to the overall topology of the molecule.

  • The 4-Methoxyphenylacetyl Moiety: This fragment, derived from 4-methoxyphenylacetic acid, presents an aromatic ring with a para-methoxy substituent. This region can engage in various non-covalent interactions, including π-stacking and hydrogen bonding (via the methoxy oxygen), and its metabolism is a key consideration (e.g., O-demethylation).

The strategic exploration of analogs is predicated on systematically modifying these regions to probe the chemical space for improved potency, selectivity, and pharmacokinetic properties.

Design Strategy for Structural Analogs

A rational design strategy aims to systematically explore the structure-activity relationships (SAR) around the core scaffold. The following diagram illustrates the key modification points for analog design.

Analog_Design_Strategy cluster_0 Core Scaffold: this compound cluster_1 Points of Modification cluster_2 Potential Modifications Core A Region A: Cyclohexenyl Ring Core->A B Region B: Ethyl Linker Core->B C Region C: 4-Methoxyphenyl Ring Core->C D Region D: Amide Core Core->D ModA Region A - Ring saturation (cyclohexyl) - Ring size (cyclopentyl, cycloheptyl) - Aromatic replacement (phenyl) - Substitution on ring A->ModA ModB Region B - Chain length (propyl, butyl) - Branching (e.g., methyl) - Cyclopropyl incorporation B->ModB ModC Region C - Methoxy positional isomers (ortho, meta) - Methoxy replacement (OH, F, Cl, CN, CF3) - Phenyl replacement (pyridyl, thienyl) - Disubstitution C->ModC ModD Region D - N-methylation - Bioisosteric replacement (e.g., thioamide) D->ModD

Caption: Key regions for structural modification on the core scaffold.

Synthetic Methodologies

The synthesis of the target analogs can be reliably achieved through a convergent strategy culminating in an amide bond formation. This involves the preparation of two key intermediates: a substituted amine and a substituted carboxylic acid.

Synthesis of the Amine Intermediate: 2-(1-Cyclohexen-1-yl)ethanamine

The synthesis of the primary amine precursor is a well-documented process, often starting from the readily available cyclohexanone. One robust method involves a four-step sequence.[2][3]

Experimental Protocol 1: Synthesis of 2-(1-Cyclohexen-1-yl)ethanamine

  • Step 1: Grignard Reaction. To a solution of vinylmagnesium bromide or chloride (1.1 eq.) in tetrahydrofuran (THF) at 0 °C, add a solution of cyclohexanone (1.0 eq.) in THF dropwise. Allow the reaction to warm to room temperature and stir for 6-12 hours. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Step 2: Chlorination/Rearrangement. The crude 1-vinylcyclohexanol from Step 1 is dissolved in an appropriate solvent like THF. The solution is cooled to 0 °C and treated with pyridine (1.8 eq.) followed by the dropwise addition of thionyl chloride (1.6 eq.).[4] This reaction facilitates a chlorination with concomitant allylic rearrangement to yield (2-chloroethylidene)cyclohexane.

  • Step 3: Quaternization. The resulting chloro-intermediate is reacted with urotropine (hexamethylenetetramine) in a solvent such as chloroform or acetonitrile to form the quaternary ammonium salt, N-(cyclohexylidene-ethyl)urotropine hydrochloride.[2][4]

  • Step 4: Hydrolysis (Delepine Reaction). The quaternary salt is hydrolyzed under acidic conditions. The salt is dissolved in aqueous ethanol and treated with concentrated hydrochloric acid, followed by heating to reflux for 2-4 hours. This releases the primary amine. After cooling, the reaction mixture is basified (e.g., with 10% NaOH solution) and the product amine is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).[5]

An alternative approach involves the reduction of 1-cyclohexeneacetonitrile using reducing agents like sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) to yield the desired amine.[5]

Synthesis of the Carboxylic Acid Intermediate

The second key component, 2-(4-methoxyphenyl)acetic acid, and its analogs are largely commercially available. Should a custom analog be required, standard synthetic routes, such as the Willgerodt-Kindler reaction on a substituted acetophenone or hydrolysis of a corresponding benzyl cyanide, can be employed.

Amide Coupling: The Final Step

The formation of the final amide bond is the most frequently used reaction in medicinal chemistry.[6] It involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Amide_Coupling_Workflow cluster_input Starting Materials cluster_process Reaction cluster_output Product & Purification Amine R1-NH2 (e.g., 2-(1-cyclohexenyl)ethanamine) Coupling Coupling Reagent (e.g., HATU, DCC, EDC) + Base (e.g., DIPEA) + Solvent (e.g., DMF) Amine->Coupling Acid R2-COOH (e.g., 4-methoxyphenylacetic acid) Acid->Coupling Amide R1-NH-CO-R2 (Target Analog) Coupling->Amide Purify Workup & Chromatography Amide->Purify

Sources

An In-Depth Technical Guide to N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: From a Dextromethorphan Intermediate to a Molecule of Latent Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Scientific Narrative of a Key Synthetic Intermediate

In the landscape of pharmaceutical development, the journey of a molecule is often as significant as its final application. This technical guide delves into the discovery and history of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, a compound of considerable interest primarily due to its pivotal role as a key intermediate in the synthesis of Dextromethorphan. While its identity has been largely defined by this association, this guide seeks to provide a comprehensive understanding of its chemical synthesis, historical context, and potential, yet underexplored, pharmacological relevance. For researchers, scientists, and drug development professionals, this document serves as a detailed resource, elucidating the scientific narrative of a molecule that bridges classic synthetic chemistry with modern pharmacological inquiry.

Discovery and Historical Context: A By-product of the Quest for a Safer Antitussive

The story of this compound is intrinsically linked to the development of Dextromethorphan, a widely used cough suppressant. The journey to Dextromethorphan's creation was part of a broader mid-20th-century effort to develop non-addictive alternatives to codeine. The foundational work on morphinan synthesis by Grewe and his contemporaries laid the groundwork for the eventual production of Dextromethorphan.

The most pertinent pathway to the synthesis of Dextromethorphan that involves our subject compound is a variation of the Grewe cyclization. This synthetic route, which became a cornerstone of morphinan chemistry, involves the acid-catalyzed cyclization of a substituted octahydroisoquinoline derivative. This compound emerges as a crucial precursor in building the core morphinan scaffold.

A significant milestone in the history of this specific intermediate is detailed in a 1985 United States Patent. This patent outlines an "improved method" for the preparation of this compound, highlighting its established importance as a valuable intermediate in the pharmaceutical industry by that time. The patent's focus on improving the synthetic process underscores the compound's industrial relevance in the large-scale production of Dextromethorphan. While its discovery was not a singular event, its history is one of synthetic refinement driven by the commercial demand for a safe and effective antitussive.

Physicochemical Properties and Analytical Characterization

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

PropertyValueSource
CAS Number 51072-34-5[1][2]
Molecular Formula C₁₇H₂₃NO₂[1]
Molecular Weight 273.37 g/mol [1]
Appearance Colorless to light yellow solid[3]
Melting Point 70-75 °C[3]
Boiling Point 420.6 °C (Predicted)[3]
Density 1.05 g/cm³ (Predicted)[3]
Solubility Low solubility in water; soluble in ethanol and dimethylformamide[3]
IUPAC Name This compound[1]
Analytical Methods

The purity and identity of this compound are critical for its use in pharmaceutical synthesis. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for its analysis. A typical mobile phase consists of acetonitrile (MeCN) and water with a phosphoric acid modifier. For mass spectrometry (MS) compatible applications, formic acid can be substituted for phosphoric acid.[2]

While specific, publicly available NMR and mass spectra for this compound are not readily found in peer-reviewed literature, its structural components are well-characterized. A hypothetical ¹H NMR spectrum would be expected to show characteristic signals for the cyclohexenyl protons, the ethyl bridge, the methylene and methoxy groups of the 4-methoxyphenylacetyl moiety, and the amide proton. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

Synthesis and Manufacturing: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process. The following protocol is based on established synthetic routes for dextromethorphan intermediates.

Overview of the Synthetic Pathway

The synthesis initiates with the preparation of 2-(1-cyclohexen-1-yl)ethanamine, which is then acylated with 4-methoxyphenylacetic acid to yield the final product.

Synthesis_Workflow A 2-(1-cyclohexen-1-yl)ethanamine C Amidation Reaction A->C B 4-Methoxyphenylacetic acid B->C D This compound C->D Yields

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(1-cyclohexen-1-yl)ethanamine (Starting Material)

This amine can be prepared via multiple routes, a common one being the reduction of 2-(1-cyclohexen-1-yl)acetonitrile.

Step 2: Amidation Reaction

  • Reaction Setup: To a solution of 4-methoxyphenylacetic acid in a suitable solvent such as toluene, add a catalytic amount of boric acid.

  • Addition of Amine: Heat the reaction mixture to 80-90 °C and add 2-(1-cyclohexen-1-yl)ethanamine.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux for 8-10 hours, removing the water formed during the reaction using a Dean-Stark apparatus.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), distill the solvent under atmospheric pressure to afford the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.

Pharmacological Relevance: A Bridge to Sigma Receptor Modulation?

While this compound is primarily known as a synthetic intermediate, its structural features warrant a discussion of its potential pharmacological activity, particularly in the context of its relationship with Dextromethorphan.

The Dextromethorphan Connection and Sigma-1 Receptors

Dextromethorphan is a well-established sigma-1 (σ₁) receptor agonist.[4][5] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a wide range of cellular functions, including the modulation of ion channels, calcium signaling, and cellular stress responses. Its role in various neurological and psychiatric disorders has made it an attractive therapeutic target.

Given that this compound is a direct precursor to the core structure of Dextromethorphan, it is plausible that it may also possess some affinity for the sigma-1 receptor. The N-substituted cyclohexylethylamine moiety is a common pharmacophore in many known sigma receptor ligands.

Pharmacological_Hypothesis cluster_0 Structural Relationship cluster_1 Known Pharmacology cluster_2 Hypothesized Activity A This compound B Dextromethorphan A->B is a precursor to D Potential Sigma-1 Receptor Ligand? A->D may be a C Sigma-1 Receptor Agonist B->C acts as a

Caption: Hypothesized pharmacological link based on structural relationship.

Untapped Therapeutic Potential

Some chemical databases suggest potential utility of this compound as an intermediate for anti-cancer and anti-viral drugs.[3] While currently unsubstantiated by dedicated studies, this notion is not without merit. Sigma-1 receptor ligands have been investigated for their potential in cancer therapy due to the overexpression of sigma receptors in some tumor cell lines.

The structural backbone of this compound presents a versatile scaffold for medicinal chemistry exploration. Modifications to the cyclohexenyl, ethyl, and phenyl moieties could lead to the discovery of novel compounds with unique pharmacological profiles.

Future Directions and Conclusion

This compound, a molecule born out of the necessity for a safe and effective antitussive, holds a firm place in the history of pharmaceutical synthesis. This guide has aimed to provide a comprehensive overview of its discovery, synthesis, and physicochemical properties.

The most compelling avenue for future research lies in the pharmacological characterization of this compound. A systematic investigation into its binding affinity and functional activity at sigma receptors, as well as other potential biological targets, is warranted. Such studies could reveal whether this key intermediate possesses intrinsic biological activity that has been overlooked.

References

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An In-Depth Technical Guide to N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (CAS 51072-34-5): Synthesis, Characterization, and a Proposed Roadmap for a Novel Sigma-1 Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, a compound of interest in medicinal chemistry. The document details its synthesis, physicochemical properties, and, most notably, presents a scientifically-grounded rationale and a detailed experimental workflow for its investigation as a potential sigma-1 (σ1) receptor ligand. As a key intermediate in the synthesis of the widely used antitussive dextromethorphan, its structural motifs suggest a potential interaction with this enigmatic and therapeutically relevant receptor.[1][2][3]

Introduction and Physicochemical Profile

This compound is a synthetic organic compound with the molecular formula C₁₇H₂₃NO₂ and a molecular weight of 273.37 g/mol .[4] It is typically a colorless to light yellow solid with low solubility in water but soluble in organic solvents like ethanol and dimethylformamide.

PropertyValueSource
CAS Number 51072-34-5[4]
Molecular Formula C₁₇H₂₃NO₂[4]
Molecular Weight 273.37 g/mol [4]
IUPAC Name This compound[4]
Appearance Colorless to light yellow solid
Solubility Low in water, soluble in ethanol and dimethylformamide

Synthesis and Characterization

The synthesis of this compound is a multi-step process. An improved process has been described that enhances the yield and purity of the final product, making it suitable for large-scale production as a pharmaceutical intermediate.[1]

Synthetic Workflow

The synthesis involves the reaction of p-methoxyphenylacetic acid with cyclohexene ethylamine.[2] An improved process highlights the use of a catalyst, such as boric acid, and controlled amounts of sulfuric acid in an organic solvent to achieve a high yield of the desired acetamide.[1]

Synthesis_Workflow reagent1 p-Methoxyphenylacetic Acid intermediate This compound reagent1->intermediate Amide Formation reagent2 Cyclohexene Ethylamine reagent2->intermediate catalyst Boric Acid / H₂SO₄ catalyst->intermediate solvent Organic Solvent solvent->intermediate

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol
  • Step 1: Reaction Setup: In a suitable reaction vessel, dissolve p-methoxyphenylacetic acid and cyclohexene ethylamine in an appropriate organic solvent (e.g., toluene).

  • Step 2: Catalysis: Add a catalytic amount of boric acid and a controlled molar equivalent of sulfuric acid to the reaction mixture.[1]

  • Step 3: Reaction Conditions: Heat the mixture under reflux for a specified period, with continuous monitoring of the reaction progress by a suitable analytical technique like HPLC.

  • Step 4: Work-up and Purification: Upon completion, cool the reaction mixture and neutralize any remaining acid. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization

A comprehensive characterization of the synthesized compound is crucial for confirming its identity and purity. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water with a modifier like phosphoric or formic acid is suitable.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H bonds.

Rationale for Investigation as a Sigma-1 Receptor Ligand

While there is no direct evidence in the literature of this compound binding to the σ1 receptor, its chemical structure contains key pharmacophoric features common to known σ1 receptor ligands.[6][7][8]

Sigma-1 Receptor Pharmacophore Analysis

The generally accepted pharmacophore model for σ1 receptor ligands consists of a basic nitrogen atom flanked by two hydrophobic regions.[6][8]

Pharmacophore_Analysis cluster_compound This compound pharmacophore Sigma-1 Pharmacophore hydrophobic1 Hydrophobic Region 1 pharmacophore->hydrophobic1 basic_amine Basic Amine pharmacophore->basic_amine hydrophobic2 Hydrophobic Region 2 pharmacophore->hydrophobic2 cyclohexenyl Cyclohexenyl Group (Hydrophobic) amide_nitrogen Amide Nitrogen (Potential Basic Center) cyclohexenyl->amide_nitrogen Fits Hydrophobic Region 1 methoxyphenyl Methoxyphenyl Group (Hydrophobic) methoxyphenyl->amide_nitrogen Fits Hydrophobic Region 2

Caption: Structural alignment with the sigma-1 receptor pharmacophore.

The cyclohexenyl and methoxyphenyl groups in this compound can serve as the two hydrophobic regions, while the amide nitrogen, although not a primary amine, can act as a potential basic center. This structural analogy provides a strong rationale for investigating its affinity for the σ1 receptor.

Proposed Experimental Roadmap for Sigma-1 Receptor Characterization

To systematically evaluate the potential of this compound as a σ1 receptor ligand, the following experimental workflow is proposed.

In Vitro Characterization

The initial step is to determine the binding affinity of the compound for the σ1 receptor using a radioligand binding assay.[9][10]

  • Objective: To determine the inhibition constant (Ki) of the test compound for the σ1 receptor.

  • Protocol:

    • Membrane Preparation: Prepare membrane homogenates from guinea pig brain or a cell line expressing the human σ1 receptor.

    • Radioligand: Use a selective σ1 receptor radioligand, such as -pentazocine.[9]

    • Assay Conditions: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Detection: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the bound fraction using liquid scintillation counting.

    • Data Analysis: Calculate the IC₅₀ value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Determining whether the compound acts as an agonist or antagonist is crucial. Several in vitro functional assays can be employed.

  • Sigma-1 Receptor-BiP Dissociation Assay: Agonist binding to the σ1 receptor is known to cause its dissociation from the binding immunoglobulin protein (BiP).[11][12] This can be measured using co-immunoprecipitation followed by ELISA or a BRET-based biosensor assay.[12]

  • Neurite Outgrowth Assay: σ1 receptor agonists have been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.

  • Calcium Mobilization Assay: The σ1 receptor modulates intracellular calcium signaling. The effect of the compound on calcium mobilization in response to various stimuli can be assessed using fluorescent calcium indicators.

In Vivo Characterization

If the compound shows significant in vitro activity, the next step is to evaluate its effects in animal models of diseases where the σ1 receptor is implicated, such as neuropathic pain and neurodegenerative diseases.[13][14][15][16][17]

  • Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) Models: These models are widely used to induce neuropathic pain in rodents.[14][17]

  • Behavioral Testing: Assess the effect of the compound on mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test).[16][17]

  • Models of Neurodegeneration: Utilize models such as spinal root injury or models of Alzheimer's or Parkinson's disease.[15][16]

  • Histological and Molecular Analysis: Evaluate the compound's ability to protect neurons from degeneration and modulate markers of cellular stress and inflammation.[15]

Experimental_Workflow start Synthesized Compound in_vitro In Vitro Characterization start->in_vitro binding_assay Sigma-1 Binding Assay (Ki determination) in_vitro->binding_assay functional_assays Functional Assays (Agonist/Antagonist Profile) binding_assay->functional_assays If significant binding in_vivo In Vivo Characterization functional_assays->in_vivo If active pain_models Neuropathic Pain Models (CCI, SNI) in_vivo->pain_models neuro_models Neuroprotection Models in_vivo->neuro_models outcome Lead Candidate for Drug Development pain_models->outcome neuro_models->outcome

Caption: Proposed roadmap for the pharmacological evaluation of the compound.

Conclusion

This compound is a readily synthesizable compound with a structural framework that suggests a potential interaction with the σ1 receptor. While its primary current application is as an intermediate in the synthesis of dextromethorphan, the rationale and experimental roadmap detailed in this guide provide a clear and scientifically rigorous path for its investigation as a novel therapeutic agent targeting the σ1 receptor. The successful execution of these studies could unlock new therapeutic possibilities for this compound in the treatment of neuropathic pain, neurodegenerative disorders, and other CNS conditions.

References

  • Wünsch, B. (2017). Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications. PubMed. [Link]

  • Yu, L.-F., Zhang, H.-K., Gunosewoyo, H., & Kozikowski, A. P. (2012). From α4β2 Nicotinic Ligands to the Discovery of σ1 Receptor Ligands: Pharmacophore Analysis and Rational Design. ACS Medicinal Chemistry Letters. [Link]

  • Almansa, C., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Chemistry. [Link]

  • Fontanilla, D., et al. (2009). Sigma-1 receptor ligand pharmacophore and binding affinities. ResearchGate. [Link]

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  • Kaushal, N., & Matsumoto, R. R. (2011). SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • Quick Company. (n.d.). An Improved Process For Preparing Intermediates Of Dextromethorphan. Quick Company. [Link]

  • Abdel-Zaher, A. O., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. [Link]

  • Tall, J. M., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. [Link]

  • Gaja-Capdevila, N., et al. (2020). Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice. MDPI. [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]

  • Abdel-Zaher, A. O., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PMC. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Sánchez-Fernández, C., et al. (2018). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology. [Link]

  • Carbone, C., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS Publications. [Link]

  • Quintana-Sáez, A., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. [Link]

  • SIELC Technologies. (n.d.). Separation of N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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  • PubChem. (n.d.). N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. PubChem. [Link]

  • Google Patents. (n.d.). CN116283775B - A kind of synthetic method of dextromethorphan.
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  • Rui, M., et al. (n.d.). Identification of dual Sigma1 receptor modulators/Acetylcholinesterase inhibitors with antioxidant and neurotrophic properties. IRIS. [Link]

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An In-Depth Technical Guide to Investigating N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (henceforth referred to as Compound X) is a synthetic organic molecule with limited documented biological activity.[1][2] Its potential as a therapeutic agent remains largely unexplored. This guide presents a comprehensive, hypothesis-driven framework for the systematic investigation of Compound X, intended for researchers and drug development professionals. Based on a detailed structural analysis, we posit that the Sigma-1 Receptor (S1R), a unique ligand-operated molecular chaperone implicated in numerous CNS and peripheral pathologies, represents a primary and high-probability therapeutic target for this molecule.

This document provides the scientific rationale for this hypothesis, outlines the critical role of S1R in disease, and details a multi-phase experimental workflow to validate Compound X's activity at S1R. The proposed plan encompasses initial target affinity and selectivity profiling, progresses to cell-based functional characterization, and culminates in a rationale for future in vivo studies. Each experimental protocol is designed as a self-validating system, explaining the causality behind methodological choices to ensure scientific rigor and trustworthiness.

Introduction to the Candidate Molecule: Compound X

Compound X, identified by CAS number 51072-34-5, is a colorless to light yellow solid organic compound with the molecular formula C18H23NO2 and a molecular weight of 285.38 g/mol .[1] It exhibits low solubility in water but is soluble in organic solvents like ethanol and dimethylformamide.[1] While it has been suggested as a potential intermediate for medicinal chemistry applications, specific biological data is absent from public literature.[1]

Structural Rationale for Target Hypothesis

The therapeutic potential of a novel compound can often be inferred from its structural similarity to known bioactive molecules. Compound X possesses two key pharmacophoric motifs that strongly suggest an affinity for specific classes of neurological targets:

  • A Lipophilic Cyclohexenylethylamine Core: This moiety provides a bulky, hydrophobic scaffold with a strategically positioned secondary amine. This arrangement is a classic feature of ligands targeting the Sigma-1 Receptor. The nitrogen atom, which is protonated at physiological pH, can engage in a critical ionic interaction with an acidic residue (Asp126) in the S1R binding pocket, while the hydrophobic rings fit into the surrounding nonpolar regions of the receptor.

  • A 4-Methoxyphenylacetamide Group: This portion of the molecule adds polarity and potential hydrogen bonding capabilities, contributing to the overall binding affinity and specificity.

This combination of a basic amine separated from a hydrophobic core is a hallmark of many high-affinity S1R ligands, including well-characterized research tools and clinical candidates.[3][4][5] This structural analogy forms the cornerstone of our primary hypothesis: Compound X is a ligand of the Sigma-1 Receptor.

The Primary Putative Target: The Sigma-1 Receptor (S1R)

The Sigma-1 Receptor is not a classical receptor like a GPCR or ion channel. Instead, it is a ligand-operated molecular chaperone residing primarily at the endoplasmic reticulum (ER) membrane, specifically at an interface with mitochondria known as the mitochondria-associated ER membrane (MAM).[4][6]

S1R Mechanism and Pathophysiological Role

Under basal conditions, S1R is complexed with another chaperone, the Binding Immunoglobulin Protein (BiP). Upon stimulation by agonist ligands (or in response to cellular stress), S1R dissociates from BiP and can then translocate to interact with and modulate the function of a wide array of client proteins.[6][7] These include:

  • Ion Channels: Voltage-gated Na+, K+, Ca2+ channels.[4][8]

  • Signaling Receptors: NMDA receptors, opioid receptors.[8][9]

  • Cellular Stress Pathways: Regulation of intracellular Ca2+ signaling and the unfolded protein response (UPR).[6]

Through these interactions, S1R plays a crucial role in maintaining cellular homeostasis, regulating neuronal excitability, and modulating synaptic plasticity.[7][10] Its dysregulation is strongly implicated in a variety of disease states.

S1R as a Therapeutic Target in Neuropathic Pain

Neuropathic pain is a debilitating chronic condition arising from damage to the somatosensory nervous system.[8][11] S1R is highly expressed in key pain-processing regions of the central and peripheral nervous systems, including the dorsal root ganglia (DRG).[7][10] Following nerve injury, S1R expression and activity are upregulated, contributing directly to the neuronal hyperexcitability that underlies pain hypersensitivity.[7]

  • Mechanism in Pain: Activation of S1R after nerve injury leads to increased intracellular Ca2+ influx and potentiation of NMDA receptor signaling, key events that drive central sensitization—a state of amplified pain signaling in the spinal cord.[9]

  • Therapeutic Validation: Critically, genetic knockout of S1R or administration of S1R antagonists has been shown to consistently and effectively reduce pain behaviors in numerous preclinical models of neuropathic pain.[7][8][10][11] Unlike opioids, S1R antagonists do not alter normal pain sensation but specifically reverse the hypersensitivity associated with chronic pain states, making them a highly attractive therapeutic strategy.[10]

Given the strong rationale, the initial investigation of Compound X should focus on validating its interaction with S1R and characterizing its potential as an antagonist for the treatment of neuropathic pain.

Phase 1: Target Validation & Characterization Workflow

The following experimental plan is designed to systematically test the hypothesis that Compound X is a selective S1R ligand.

Workflow Overview

The workflow progresses from establishing direct binding to characterizing functional activity.

G cluster_0 Phase 1: Target Validation A Step 1: Radioligand Binding Assay (Primary Screen) B Step 2: Selectivity Screening (Counter-Screen) A->B Determine Ki for S1R C Step 3: Cell-Based Functional Assay (Mechanism of Action) B->C Confirm S1R selectivity D Go/No-Go Decision for In Vivo Studies C->D Characterize as Agonist/Antagonist

Caption: High-level workflow for in vitro characterization of Compound X.

Experiment 1: S1R Radioligand Binding Assay

Objective: To determine if Compound X directly binds to the Sigma-1 Receptor and to quantify its binding affinity (Ki).

Causality: A radioligand binding assay is the gold-standard method for quantifying the direct interaction between a compound and its receptor target.[6][12] It is a direct, robust, and highly sensitive primary screen. We will use a competition binding format, where Compound X competes with a known high-affinity radiolabeled S1R ligand for binding to the receptor.

Protocol: Competition Radioligand Binding Assay

  • Preparation of Membranes:

    • Culture HEK293 cells stably overexpressing the human Sigma-1 Receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer.

    • Determine the total protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add cell membrane preparation (e.g., 50 µg protein/well), a fixed concentration of a selective S1R radioligand (e.g., 5 nM -pentazocine), and assay buffer.[12]

    • Non-Specific Binding (NSB) Wells: Add membranes, radioligand, and a high concentration of a known S1R ligand to saturate the receptors (e.g., 10 µM Haloperidol).[12] This determines the amount of radioligand that binds non-specifically to the membranes and filter.

    • Competition Wells: Add membranes, radioligand, and serial dilutions of Compound X (e.g., from 0.1 nM to 100 µM).

  • Incubation & Harvesting:

    • Incubate the plate for 90 minutes at 37°C to reach binding equilibrium.[12]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes but allow unbound radioligand to pass through.[13]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Data Acquisition & Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of Compound X that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

ParameterDescriptionExpected Outcome for a "Hit"
IC50 Concentration of Compound X displacing 50% of radioligand.< 1 µM
Ki Binding affinity of Compound X for S1R.< 500 nM
Hill Slope Slope of the competition curve.Approx. -1.0 (indicates competitive binding)
Experiment 2: Selectivity Profiling

Objective: To determine if Compound X binds selectively to S1R over the Sigma-2 Receptor (S2R) and other relevant off-targets.

Causality: Selectivity is paramount for a viable drug candidate to minimize off-target side effects. S2R is the most closely related target and must be assessed. A standard panel of CNS receptors (e.g., opioid, dopamine, serotonin receptors) is also crucial to identify potential liabilities early in development.

Protocol: This involves performing competition binding assays as described above, but using membrane preparations and radioligands specific for other receptors.

  • Sigma-2 Receptor: Use membranes from a cell line expressing S2R (e.g., MDA-MB-468 cells) and the pan-sigma radioligand [³H]DTG in the presence of a S1R masking agent like (+)-pentazocine.[14][15]

  • Off-Target Panel: Submit Compound X to a commercial service (e.g., Eurofins SafetyScreen, CEREP panel) for screening against a broad panel of >40 common CNS receptors and channels.

Interpretation: A successful candidate will exhibit high affinity for S1R (low nM Ki) and significantly lower affinity (Ki > 1 µM, i.e., >100-fold selectivity) for S2R and other screened targets.

Experiment 3: S1R Functional Characterization

Objective: To determine whether Compound X acts as an agonist, antagonist, or allosteric modulator at the S1R.

Causality: Binding affinity does not reveal the functional consequence of the binding event. A cell-based functional assay is required to determine the compound's mechanism of action. As S1R modulates ion channel activity, we can measure its effect on channel function in a controlled cellular system.

Protocol: Electrophysiology-Based Functional Assay (Patch-Clamp)

This protocol will assess the ability of Compound X to block the effects of a known S1R agonist on ion channel activity.

  • Cell Preparation:

    • Use a cell line (e.g., CHO or HEK293) co-expressing the human S1R and a voltage-gated potassium channel known to be modulated by S1R (e.g., Kv1.5).

    • Culture cells on coverslips suitable for electrophysiology.

  • Whole-Cell Patch-Clamp Recording:

    • Mount a coverslip onto the stage of an inverted microscope.

    • Using a micropipette, form a high-resistance seal ("giga-seal") with an individual cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior (whole-cell configuration).

    • Apply voltage steps to elicit potassium currents through the Kv1.5 channels and record the baseline current.

  • Compound Application & Functional Readout:

    • Agonist Effect: Perfuse the cell with a known S1R agonist, such as PRE-084. S1R agonists typically inhibit Kv channel currents. Record the suppressed current.

    • Antagonist Effect: After washing out the agonist, pre-incubate the cell with Compound X for several minutes.

    • Re-apply the S1R agonist (PRE-084) in the continued presence of Compound X.

    • Analysis: If Compound X is a neutral antagonist, it will prevent the agonist from inhibiting the potassium current. The current recorded in the presence of both compounds should be similar to the baseline current.

G cluster_0 Functional Assay Logic start Baseline K+ Current (Kv1.5 Channel Open) agonist Add S1R Agonist (e.g., PRE-084) start->agonist S1R Activated antagonist Pre-incubate with Compound X, then add S1R Agonist start->antagonist S1R Blocked by Cmpd X result_agonist K+ Current is Inhibited agonist->result_agonist result_antagonist K+ Current is Restored (Inhibition is Blocked) antagonist->result_antagonist

Sources

A Technical Guide to the DMSO Solubility of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide Solubility in DMSO Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic organic compound with potential applications in medicinal chemistry, notably as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Dextromethorphan.[1][2] As with any compound entering the drug discovery pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these is solubility, which profoundly impacts bioassays, formulation for in vivo studies, and ultimately, bioavailability.[3][4]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent that has become indispensable in the early stages of drug discovery.[5][6] Its remarkable ability to dissolve a vast spectrum of both polar and non-polar compounds has established it as a near-universal solvent for creating the high-concentration stock solutions required for high-throughput screening (HTS) and other in vitro assays.[5][7] However, inaccurate assumptions about a compound's solubility in DMSO can lead to significant experimental artifacts, including compound precipitation, which invalidates assay results and can terminate the progression of a promising candidate.[4]

This guide provides a comprehensive technical overview of the solubility of this compound in DMSO. It moves beyond a simple numerical value to explain the underlying chemical principles that govern its solubility and presents detailed, field-proven protocols for its experimental determination. By grounding our discussion in authoritative methodologies, this document serves as a practical resource for researchers aiming to ensure the integrity and reproducibility of their data.

Part 1: Theoretical Framework for Solubility

A robust experimental plan begins with a theoretical understanding of the system. The interplay between the solute's structure and the solvent's properties provides a predictive basis for its solubility behavior.

Physicochemical Properties of the Analyte

The structure of this compound dictates its potential interactions with a solvent.

  • Structure: The molecule possesses both non-polar (cyclohexenyl and phenyl groups) and polar (amide and methoxy ether groups) moieties.

  • Hydrogen Bonding: The secondary amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing it to form intermolecular interactions that contribute to its crystal lattice energy. These same groups can interact favorably with appropriate solvents.[3]

  • Polarity: The combination of lipophilic and polar regions suggests that the compound will exhibit limited solubility in purely aqueous media but will be readily soluble in organic solvents, particularly polar aprotic solvents capable of disrupting its crystal lattice and solvating its polar functional groups.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide[8]
Molecular Formula C₁₇H₂₃NO₂[2][8]
Molecular Weight 273.37 g/mol [8]
Appearance Off-White to Light Beige Solid[9]
Aqueous Solubility >41 µg/mL (at pH 7.4)[8]
Predicted pKa 15.99 ± 0.46[9]
The Role of DMSO as a Premier Drug Discovery Solvent

DMSO ((CH₃)₂SO) is not merely a solvent but an active participant in the dissolution process. Its unique properties make it exceptionally effective for solubilizing a diverse range of chemical entities.

  • Polar Aprotic Nature: DMSO is highly polar but lacks acidic protons. Its large dipole moment allows it to solvate cations and the oxygen atom's lone electron pairs effectively solvate anions and participate in hydrogen bonding as a strong acceptor.[5][10] This makes it highly effective at breaking down the crystal lattice energy of solutes.[11][12]

  • Miscibility: DMSO is miscible with water and most organic solvents, a property that is crucial for preparing stock solutions that will be subsequently diluted into aqueous assay buffers.[10]

  • Hygroscopicity: A critical consideration is that DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere.[13] Water contamination can alter its solvation properties and may negatively impact the solubility of certain compounds. Therefore, the use of anhydrous DMSO and proper handling techniques are essential for reproducible results.[13]

Part 2: Experimental Determination of DMSO Solubility

The solubility of a compound can be defined in two primary ways: kinetic and thermodynamic. The choice of method depends on the stage of research and the required accuracy. Kinetic solubility is often sufficient for high-throughput screening, while thermodynamic solubility provides the true equilibrium value essential for formulation and development.[3][4]

Protocol 1: Rapid Kinetic Solubility Assessment

This method provides a fast, qualitative or semi-quantitative assessment of solubility, often used to determine if a compound is soluble enough for primary screening purposes (e.g., >10 mM). It relies on visual inspection after attempting to dissolve a known amount of compound.

  • Preparation: Accurately weigh 2-5 mg of this compound into a clean, dry 1.5 mL microcentrifuge tube.

  • Solvent Addition: Using a calibrated micropipette, add a precise volume of anhydrous DMSO to the tube to achieve a target concentration (e.g., for a 10 mM solution with a MW of 273.37, add 36.6 µL of DMSO per 1 mg of compound).

  • Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes. If undissolved solid remains, sonicate the tube in a room temperature water bath for 5-10 minutes.[13]

  • Observation: After dissolution attempts, let the tube stand for 5 minutes. Visually inspect the solution against a bright light source for any visible particulates or haze.

  • Interpretation:

    • Soluble: The solution is completely clear.

    • Sparingly Soluble/Insoluble: The solution appears cloudy, hazy, or contains visible solid particles.

G start Weigh Compound (2-5 mg) add_dmso Add Anhydrous DMSO to Target Concentration start->add_dmso dissolve Vortex (2-3 min) & Sonicate (5-10 min) add_dmso->dissolve inspect Visual Inspection for Particulates dissolve->inspect result Result: Soluble or Insoluble at Test Concentration inspect->result

Caption: Workflow for rapid kinetic solubility assessment.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This "shake-flask" method is the gold standard for determining the true solubility of a compound at equilibrium.[14] It involves creating a supersaturated solution and allowing it to equilibrate over an extended period before quantifying the amount of dissolved solute.

  • Prepare a Supersaturated Solution: Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube. Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to create a slurry where excess solid is clearly visible.[15]

  • Equilibration: Tightly seal the tube. Place it on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[14][15]

  • Phase Separation: Centrifuge the equilibrated slurry at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet all undissolved solid material.[15]

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet. This supernatant represents the saturated DMSO solution.

  • Quantification: Determine the precise concentration of the compound in the supernatant using a validated analytical method. The two most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Quantification by HPLC-UV: a. Prepare a calibration curve using accurately weighed standards of the compound dissolved in DMSO. b. Dilute the collected supernatant with an appropriate solvent (e.g., acetonitrile or methanol) to bring its concentration within the linear range of the calibration curve. c. Analyze the diluted sample by HPLC-UV and determine its concentration by interpolating from the calibration curve. d. Back-calculate the original concentration in the undiluted DMSO supernatant to determine the thermodynamic solubility.

    • Quantification by ¹H NMR: a. Prepare a stock solution of a suitable internal standard (e.g., isoleucine or 1,3,5-trimethoxybenzene) with a known concentration in deuterated DMSO (DMSO-d6).[16] b. Add a precise volume of the internal standard stock solution to a precise volume of the supernatant. c. Acquire a quantitative ¹H NMR spectrum. d. Calculate the compound's concentration by comparing the integral of a well-resolved compound peak to the integral of a known peak from the internal standard.[16]

G cluster_quant Quantification hplc HPLC-UV Analysis result Thermodynamic Solubility Value (mg/mL or mM) hplc->result nmr qNMR Analysis nmr->result start Prepare Supersaturated Slurry in DMSO equil Equilibrate on Shaker (24-48 hours @ 25°C) start->equil centrifuge Centrifuge to Pellet Excess Solid equil->centrifuge supernatant Collect Supernatant (Saturated Solution) centrifuge->supernatant quantify Quantify Concentration supernatant->quantify quantify->hplc quantify->nmr

Sources

Methodological & Application

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide HPLC analysis method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure purity, stability, and quality control throughout the drug development process.[1] The described method utilizes a C18 stationary phase with a UV detector, providing high resolution, sensitivity, and specificity. We detail the complete protocol, from method development rationale and sample preparation to system suitability and method validation, offering a comprehensive guide for researchers and quality control analysts.

Introduction and Analytical Rationale

This compound (Molecular Formula: C₁₇H₂₃NO₂, Molecular Weight: 273.37 g/mol ) is a synthetic compound characterized by a non-polar cyclohexenyl ethyl group and a moderately polar N-substituted acetamide moiety containing a 4-methoxyphenyl chromophore.[2] The accurate quantification of this molecule is essential for pharmacokinetic studies, impurity profiling, and quality assurance in manufacturing.

The compound's structure lends itself ideally to analysis by reversed-phase chromatography, which separates molecules based on their hydrophobicity.[3] The non-polar cyclohexenyl group will strongly interact with a hydrophobic stationary phase (like C18), while the 4-methoxyphenyl group provides a strong chromophore for sensitive detection using UV-spectrophotometry.[3][4] This note explains the logical development of such a method, grounded in the physicochemical properties of the analyte.

Analyte Physicochemical Properties
PropertyValue / DescriptionSource
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide[2]
Molecular Formula C₁₇H₂₃NO₂[2]
Molecular Weight 273.37 g/mol [2]
Solubility Low solubility in water. Soluble in organic solvents such as methanol, acetonitrile, and chloroform.[1][5]
Structure Contains both a non-polar cyclohexenyl group and a polar methoxyphenylacetamide group.[2]
UV Absorbance The 4-methoxyphenyl group acts as a chromophore. The expected absorption maxima are around 222 nm and 282 nm.[4]

HPLC Method Development Strategy

The goal is to achieve a symmetric, well-resolved peak for the analyte with a reasonable retention time. The following workflow outlines the expert rationale behind the key methodological choices.

MethodDevelopment Figure 1: HPLC Method Development Workflow cluster_Analyte Analyte Characterization cluster_Method Methodological Choices cluster_Optimization Optimization & Validation A Compound Structure: Mixed Polarity (Cyclohexenyl + Methoxyphenyl) C Separation Mode: Reversed-Phase HPLC (Hydrophobic Interaction) A->C Justifies B UV Chromophore: 4-Methoxyphenyl Group F Detection: UV Detector @ λmax (High Sensitivity) B->F Enables D Stationary Phase: C18 Column (Strong Retention for Non-Polar Moiety) C->D Implies E Mobile Phase: ACN/Water Gradient (Elution Control) D->E Requires G Scouting Gradient Run E->G Initial Condition H Optimize Gradient Slope & Mobile Phase pH G->H Refine I Method Validation (Linearity, Precision, Accuracy) H->I Finalize &

Caption: Workflow for rational HPLC method development.

  • Column Selection : A C18 stationary phase is the primary choice. Its high hydrophobicity ensures strong retention of the non-polar cyclohexenyl group, providing good separation from the solvent front and any polar impurities. A standard dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance of efficiency and backpressure.[6]

  • Mobile Phase Selection : The mobile phase consists of a polar aqueous component and a less polar organic modifier.

    • Organic Modifier : Acetonitrile (ACN) is preferred over methanol (MeOH) as it typically provides better peak shapes for N-containing compounds and has a lower UV cutoff.[6]

    • Aqueous Phase : HPLC-grade water is used. To ensure consistent ionization of the amide group and any residual silanols on the column, a buffer is recommended. A volatile buffer like 0.1% formic acid is ideal for LC-MS compatibility, while a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) can be used for UV-only methods to ensure robust peak shapes.[7]

  • Detection Wavelength (λ) : The 4-methoxyphenyl chromophore is key for UV detection. To determine the optimal wavelength for maximum sensitivity (λmax), a UV-Vis spectrum of the analyte in the mobile phase should be recorded. Based on the spectrum of similar compounds like 4-methoxyphenol, strong absorbance is expected around 222 nm and a more selective absorbance around 282 nm.[4] For this method, we will recommend monitoring at 225 nm for high sensitivity.

  • Elution Mode : A gradient elution is recommended for initial method development to efficiently elute the analyte while separating it from potential impurities with different polarities.[6] The method can be converted to a faster isocratic run for routine quality control once the optimal mobile phase composition is determined.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System : An HPLC system with a binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Column : C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents :

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (LC-MS Grade, >99%)

    • This compound reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous) : 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic) : 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly.

  • Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions : Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters.

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-15 min: 40% to 90% B15-17 min: 90% B17-17.1 min: 90% to 40% B17.1-22 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 22 minutes

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical results, the system must meet suitability criteria before analysis, and the method must be properly validated.

System Suitability Testing (SST)

Before running samples, inject a working standard (e.g., 20 µg/mL) five times. The results must meet the following criteria.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Indicates column efficiency.
Relative Standard Deviation (%RSD) ≤ 2.0% for retention time and peak areaDemonstrates system precision.
Method Validation Protocol

The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.

Validation Figure 2: Core Parameters for Method Validation Method Validated HPLC Method Specificity Specificity Method->Specificity Is the peak pure? Linearity Linearity & Range Method->Linearity Is response proportional to concentration? Accuracy Accuracy (Recovery) Method->Accuracy How close are results to the true value? Precision Precision (Repeatability & Intermediate) Method->Precision How reproducible are the results? LOD LOD Linearity->LOD Determines LOQ LOQ Linearity->LOQ Determines

Caption: Key validation parameters for the HPLC method.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and analyte-spiked samples. Ensure no interference at the analyte's retention time.Peak purity index > 0.995 (if using DAD).
Linearity Analyze 5-7 concentration levels (e.g., 1-100 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze 6 replicates of a single concentration. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for repeatability. %RSD ≤ 3.0% for intermediate precision.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of low-concentration standards or the standard deviation of the response.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, specific, and robust tool for the quantitative analysis of this compound. By utilizing a standard C18 column and a gradient elution with UV detection, this method is readily transferable to most analytical laboratories. The comprehensive validation protocol ensures that the data generated is accurate and reproducible, making it highly suitable for quality control and research applications in the pharmaceutical industry.

References

  • PubChem. N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. National Center for Biotechnology Information. [Link]

  • ChemBK. N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide - Introduction. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • SIELC Technologies. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. [Link]

  • SIELC Technologies. Separation of N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide on Newcrom R1 HPLC column. [Link]

  • RSC Publishing. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]

Sources

A Robust and Sensitive LC-MS/MS Protocol for the Quantification of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive, step-by-step liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the precise and reliable quantification of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide. This compound is a synthetic intermediate of interest in medicinal chemistry and drug development.[1] The described method employs a liquid-liquid extraction (LLE) procedure for sample cleanup, followed by chromatographic separation on a reverse-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust analytical method for pharmacokinetic studies or other applications where sensitive quantification in a complex biological matrix like human plasma is necessary.

Introduction and Analyte Characterization

This compound is a small organic molecule with potential applications as a building block in the synthesis of novel therapeutic agents. Accurate quantification in biological matrices is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of any new chemical entity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its superior sensitivity and selectivity, making it the gold standard for bioanalysis in drug development.[2][3]

This guide provides a detailed methodology grounded in established analytical principles, explaining the causality behind key experimental choices to ensure both technical accuracy and practical applicability. The protocol is designed to be a self-validating system, incorporating quality controls for trustworthy and reproducible results.

Analyte Properties:

PropertyValueSource
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide[4]
CAS Number 51072-34-5[1][4][5]
Molecular Formula C₁₇H₂₃NO₂[4]
Molecular Weight 273.37 g/mol [4]
SMILES COC1=CC=C(C=C1)CC(=O)NCCC2=CCCCC2[4]
Solubility Low solubility in water; soluble in organic solvents like ethanol.

The compound's structure, featuring both a polar amide/ether group and non-polar cyclohexenyl/phenyl moieties, makes it an ideal candidate for reverse-phase chromatography. Its low water solubility informs the choice of an organic extraction-based sample preparation method.

Principle of the Method

The analytical workflow is designed to isolate the analyte from complex plasma components, chromatographically separate it from potential interferences, and detect it with high specificity and sensitivity. The core steps are:

  • Sample Preparation: A liquid-liquid extraction (LLE) uses an organic solvent to selectively extract the analyte from the aqueous plasma matrix, leaving behind proteins and other polar interferences. This technique is cost-effective and yields a clean extract, which is crucial for minimizing matrix effects and maintaining instrument performance.[6][7]

  • Chromatographic Separation: A reverse-phase High-Performance Liquid Chromatography (HPLC) system separates the analyte based on its hydrophobicity. A C18 stationary phase is used with a gradient of water and acetonitrile, both containing formic acid to ensure good peak shape and promote protonation for MS detection.[8][9]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection. ESI is a soft ionization technique suitable for a wide range of compounds.[10] The instrument operates in positive ion mode to detect the protonated molecule [M+H]⁺. The high selectivity of Multiple Reaction Monitoring (MRM) allows for quantification with minimal background noise by monitoring a specific precursor-to-product ion transition.[11][12] An internal standard is used throughout the process to correct for variability.[13]

Materials, Reagents, and Instrumentation

  • This compound reference standard (>98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4 (or a structurally similar analog if SIL-IS is unavailable)

  • LC-MS grade acetonitrile (ACN), methanol (MeOH), and water[6]

  • Formic acid (FA), LC-MS grade, >99% purity

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Human plasma (K₂EDTA), screened and charcoal-stripped

  • Ammonium hydroxide (for pH adjustment, if needed)

  • 1.5 mL polypropylene microcentrifuge tubes

  • Autosampler vials with inserts

The following table lists a representative LC-MS/MS system. Equivalent instrumentation from other manufacturers is also suitable.

ComponentSpecification
LC System Agilent 1290 Infinity II LC or equivalent
Mass Spectrometer Agilent 6470A Triple Quadrupole LC/MS or equivalent
Analytical Column ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Software Agilent MassHunter Workstation or equivalent

Experimental Protocols

Rationale: Preparing accurate standards is the foundation of quantitative analysis.[14] A stock solution is prepared in an organic solvent where the analyte is highly soluble. Working solutions and calibration standards are then prepared by diluting the stock into a surrogate matrix (stripped plasma) to mimic the study samples.[15]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard (IS) into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Serially dilute the primary analyte stock solution with 50:50 (v/v) ACN:Water to prepare a series of working standards (e.g., 100, 50, 20, 10, 5, 1, 0.5 µg/mL).

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the IS primary stock solution with 50:50 (v/v) ACN:Water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike 95 µL aliquots of blank human plasma with 5 µL of the appropriate analyte working standard to create CC standards (e.g., 0.5, 1, 5, 25, 50, 100, 250, 500 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner using separate stock dilutions.

Rationale: LLE is chosen for its efficiency in extracting moderately non-polar compounds from a high-protein matrix like plasma.[7] MTBE is a common solvent for this purpose. The final reconstitution in a solvent matching the initial mobile phase composition is critical for achieving sharp, symmetrical chromatographic peaks.[6]

LLE_Workflow cluster_prep Sample Preparation plasma 1. Aliquot 100 µL Plasma (Sample, CC, or QC) add_is 2. Add 10 µL IS Working Solution (1 µg/mL) plasma->add_is vortex1 3. Vortex briefly (5 sec) add_is->vortex1 add_mtbe 4. Add 600 µL MTBE vortex1->add_mtbe vortex2 5. Vortex vigorously (2 min) add_mtbe->vortex2 centrifuge 6. Centrifuge (14,000 x g, 5 min) vortex2->centrifuge transfer 7. Transfer Organic Layer (top, ~550 µL) to new tube centrifuge->transfer evaporate 8. Evaporate to Dryness (Nitrogen stream or vacuum) transfer->evaporate reconstitute 9. Reconstitute in 100 µL 95:5 Water:ACN + 0.1% FA evaporate->reconstitute vortex3 10. Vortex to dissolve reconstitute->vortex3 transfer_vial 11. Transfer to Autosampler Vial vortex3->transfer_vial

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Rationale: The chromatographic method is designed to provide good retention and separation from endogenous plasma components. A fast gradient minimizes run time while ensuring robust separation.[8] The MS parameters are optimized to achieve the highest sensitivity and specificity for the analyte and its internal standard. Positive ESI is selected due to the presence of the readily protonated amide nitrogen.[8] MRM transitions are determined by infusing a standard solution and identifying the most stable and intense precursor ion and a characteristic product ion.[12]

Table 1: Liquid Chromatography (LC) Parameters

Parameter Setting
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B to 95% B in 3.0 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, hold for 0.9 min

| Total Run Time | 5.0 min |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Transition m/z 274.2 → 121.1 (Precursor [M+H]⁺ → Product [CH₃O-C₆H₄-CH₂]⁺)
IS Transition m/z 278.2 → 121.1 (For a -d4 IS on the ethyl chain)
Collision Energy Optimized for analyte/instrument (e.g., 15 eV)

| Dwell Time | 100 ms |

Note: The exact m/z values for transitions and optimal collision energy must be determined experimentally on the specific instrument used.

Data Analysis and Quantification

  • Integration: Integrate the chromatographic peaks for the analyte and IS MRM transitions in all standards, QCs, and unknown samples.

  • Calibration Curve: For each calibration standard, calculate the peak area ratio (Analyte Area / IS Area). Plot this ratio against the nominal concentration of the analyte.

  • Regression: Apply a linear regression with a 1/x² weighting to the calibration curve. The curve should have a coefficient of determination (r²) ≥ 0.99 for acceptance.

  • Quantification: Determine the concentration of the analyte in QC and unknown samples by back-calculating from their peak area ratios using the regression equation of the calibration curve.[16]

Overall Workflow Visualization

The following diagram illustrates the complete analytical process, from sample receipt to final data reporting, providing a comprehensive overview of the protocol.

Full_Workflow Comprehensive Analytical Workflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis sample_receipt Sample Receipt (Plasma Samples) sample_prep Sample Preparation (LLE) (See Section 4.2) sample_receipt->sample_prep standard_prep Standard & QC Preparation standard_prep->sample_prep lcms_analysis LC-MS/MS Analysis (See Section 4.3) sample_prep->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing calibration Calibration Curve Generation (& Regression) data_processing->calibration quantification Quantification of Unknowns & QCs calibration->quantification reporting Final Report Generation quantification->reporting

Caption: End-to-end workflow for the quantification of the target analyte.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, which combines an efficient liquid-liquid extraction with rapid reverse-phase chromatography and highly specific MRM detection, is suitable for supporting drug development studies. The principles and steps outlined herein provide a solid foundation for method implementation and can be adapted for further validation according to regulatory guidelines such as ICH M10.[15]

References

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • ChemBK. (2024, April 9). N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide. ChemBK.
  • Ovchinnikova, O. S., & Kertesz, V. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree.
  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • Pandey, P. (2024, September 23).
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Development & Delivery.
  • ChemicalBook. (2025, October 25). This compound | 51072-34-5. ChemicalBook.
  • SIELC Technologies. (2018, May 16). N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide. SIELC Technologies.
  • Quinete, N. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Kwiecien, J. (n.d.). Quantifying Small Molecules by Mass Spectrometry.
  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Schymanski, E. L., et al. (2017).
  • Yale School of Medicine. (n.d.). Small Molecules Quantitation. Yale School of Medicine Proteomics.
  • National Center for Biotechnology Information. (n.d.). N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. PubChem.
  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • LGC Group. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies.

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Application Notes and Protocols for N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro characterization of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, a novel investigational compound with potential applications in oncology. Given its chemical properties and its emergence from medicinal chemistry programs aimed at discovering anti-cancer agents, we present a structured approach to evaluate its biological activity.[1] This guide is designed to provide researchers with the foundational protocols to assess the compound's cytotoxic and potential immunomodulatory effects in relevant cancer cell models. The protocols herein are designed to be self-validating and are grounded in established methodologies.

Introduction: Understanding the Compound

This compound is a small molecule with chemical characteristics suggesting its potential as a bioactive agent. Preliminary information indicates it is a colorless to light yellow solid with low aqueous solubility, a common feature of many small molecule drug candidates.[1] Its molecular structure warrants investigation into its effects on cancer cell proliferation and survival. This guide will proceed under the hypothesis that the compound may exert direct cytotoxic effects on cancer cells and could potentially modulate immune checkpoint pathways, a critical mechanism in cancer therapy.[2]

Physicochemical Properties

A summary of the known properties of this compound is presented in Table 1. Understanding these properties is crucial for proper handling and experimental design.

PropertyValueSource
Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
Appearance Colorless to light yellow solid
Solubility Low in water; Soluble in ethanol, DMSO
CAS Number 51072-34-5

Initial Characterization: Preparation and Stability

Accurate and reproducible results begin with the correct preparation and handling of the compound. Given its low water solubility, a key first step is to prepare a stock solution in an appropriate organic solvent.

Preparation of Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for poorly water-soluble drugs in cell-based assays due to its high solubilizing capacity and relatively low toxicity at concentrations typically below 0.5% (v/v) in culture medium.[3]

Protocol:

  • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution.

  • Visually inspect the solution for any undissolved particulates.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Assessment of Compound Stability in Culture Medium

Rationale: The stability of a compound in cell culture medium at 37°C is a critical parameter. Degradation of the compound over the course of an experiment can lead to an underestimation of its potency.[4] High-Performance Liquid Chromatography (HPLC) is a reliable method to quantify the compound's concentration over time.[5]

Protocol:

  • Prepare the complete cell culture medium to be used in your experiments (e.g., DMEM + 10% FBS).

  • Spike the medium with the compound to a final concentration relevant to your planned experiments (e.g., 10 µM).

  • Incubate the medium in a cell culture incubator (37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot of the medium.

  • Analyze the concentration of the compound in each aliquot using a validated HPLC method.[6][7]

  • Plot the concentration of the compound versus time to determine its stability profile.

Core Functional Assays: Cytotoxicity and Cell Viability

The initial assessment of a potential anti-cancer compound involves determining its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[8][9][10]

Workflow for Determining IC50

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Cell Seeding (e.g., 5,000-10,000 cells/well in 96-well plate) B 2. Cell Adhesion (Incubate for 24h) A->B D 4. Cell Treatment (Add compound dilutions to wells) B->D C 3. Compound Dilution (Prepare serial dilutions from stock) C->D E 5. Incubation (e.g., 24, 48, or 72 hours) D->E F 6. Add MTT Reagent (Incubate for 3-4 hours) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability vs. Control H->I J 10. Plot Dose-Response Curve I->J K 11. Determine IC50 Value J->K

Caption: Workflow for IC50 determination using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[8] Incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[8]

Mechanistic Insights: Investigating Signaling Pathways

Should the compound exhibit significant cytotoxicity, the next logical step is to investigate its mechanism of action. Western blotting is a powerful technique to assess changes in key signaling proteins involved in cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[12]

Protocol: Western Blotting for Key Signaling Proteins

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at concentrations around its IC50 value for a predetermined time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.[13]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Exploring Immunomodulatory Potential: PD-1/PD-L1 Blockade Assay

Given the importance of immunotherapy in modern oncology, it is prudent to investigate whether the compound can modulate the PD-1/PD-L1 immune checkpoint.[2] A cell-based reporter assay can effectively measure the blockade of the PD-1/PD-L1 interaction.[14][15]

Principle of the PD-1/PD-L1 Blockade Bioassay

This assay typically uses a co-culture of two engineered cell lines:

  • PD-L1+ Antigen Presenting Cells (APCs): These cells express human PD-L1 and a T-cell receptor (TCR) activator on their surface.

  • PD-1+ Effector T-cells: These are typically Jurkat cells engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.

When co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, leading to low reporter gene expression. A compound that blocks this interaction will restore T-cell activation and result in a measurable increase in the reporter signal.[16]

cluster_setup Assay Setup cluster_pathways Signaling Pathways cluster_readout Readout A 1. Co-culture PD-1 Effector Cells and PD-L1 APCs C PD-1/PD-L1 Interaction (Inhibitory Signal) A->C Basal State D TCR Activation Signal A->D B 2. Add Test Compound (or control antibody) E Compound Blocks PD-1/PD-L1 B->E Hypothesized Action F NFAT Pathway Activation C->F Inhibits D->F Activates E->C Blocks G 3. Incubate (e.g., 6 hours) F->G H 4. Add Luciferase Substrate G->H I 5. Measure Luminescence H->I

Caption: Principle of a cell-based PD-1/PD-L1 blockade assay.

Protocol: PD-1/PD-L1 Blockade Reporter Assay

Materials:

  • PD-1/PD-L1 Blockade Bioassay Kit (commercially available, e.g., from Promega) containing PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells.[14]

  • This compound

  • Anti-PD-1 or Anti-PD-L1 blocking antibody (positive control)

  • Isotype control antibody (negative control)

  • 96-well white, flat-bottom assay plates

  • Luminometer

Procedure:

  • Cell Preparation: Thaw the cryopreserved PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells according to the manufacturer's protocol.

  • Compound and Cell Plating:

    • Prepare serial dilutions of the test compound, positive control antibody, and negative control antibody in the assay medium.

    • Add the diluted compounds/antibodies to the wells of the 96-well plate.

    • Add the PD-L1 aAPC/CHO-K1 cells to the wells, followed by the PD-1 Effector Cells.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 6 hours.

  • Signal Detection:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Add the luciferase reagent to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 for the blockade of the PD-1/PD-L1 interaction.

Conclusion and Future Directions

This document outlines a systematic approach to the initial in vitro characterization of this compound. By following these protocols, researchers can obtain critical data on its cytotoxic activity and explore its potential as an immunomodulatory agent. Positive results from these assays would warrant further investigation, including more complex co-culture models with primary immune cells and in vivo efficacy studies.[2][17]

References

  • ChemBK. N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide. Available at: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. Available at: [Link]

  • RE-Place. In vitro co-cultures of human immune cells and (lung) tumor cells. Available at: [Link]

  • PubChem. N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. Available at: [Link]

  • Sino Biological. Organoid-Immune Co-culture for Cancer Immunotherapy Research. Available at: [Link]

  • Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Available at: [Link]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]

  • Emerging organoid-immune co-culture models for cancer research: from oncoimmunology to personalized immunotherapies. Available at: [Link]

  • PubMed Central. In vitro co-culture models for studying organoids-macrophages interaction: the golden technology of cancer immunotherapy. Available at: [Link]

  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Available at: [Link]

  • PubMed Central. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Available at: [Link]

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media? Available at: [Link]

  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. Available at: [Link]

  • InnoSer. Exploring InnoSer's Key In vitro Oncology Services: PD-1 PD-L1 Blockade Assay. Available at: [Link]

  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Available at: [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and preclinical development.

Disclaimer: N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (hereafter referred to as Compound X) is documented as a key intermediate in the synthesis of dextromethorphan.[1] While direct pharmacological data for Compound X is not extensively available in public literature, its structural relationship to dextromethorphan suggests a potential for central nervous system (CNS) activity. Dextromethorphan exhibits a complex pharmacological profile, notably acting as a sigma-1 (σ1) receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3][4][5][6] This document provides a series of detailed protocols for the in vivo evaluation of Compound X in mice, based on the hypothesis that it may share one or more of these mechanisms of action. These protocols are intended to serve as a comprehensive guide for the initial characterization of the in vivo effects of Compound X or structurally related novel chemical entities.

Part 1: Scientific Rationale and Preclinical Strategy

The therapeutic landscape for neurological and psychiatric disorders is continually evolving, with a persistent need for novel chemical entities that can modulate key CNS targets. The established pharmacological profile of dextromethorphan, which includes antidepressant and neuroprotective effects, provides a strong rationale for investigating its synthetic intermediates for potential biological activity.[2][3] The primary hypothesis for the in vivo evaluation of Compound X is its potential to act as a modulator of σ1 and/or NMDA receptors.

Sigma-1 Receptor Agonism: Activation of the σ1 receptor has been linked to neuroprotective effects and antidepressant-like activity in various preclinical models.[7][8] Agonism at this receptor can modulate intracellular calcium signaling and the activity of various neurotransmitter systems.

NMDA Receptor Antagonism: Non-competitive antagonism of the NMDA receptor is a well-established mechanism for producing rapid antidepressant effects, as exemplified by ketamine.[9][10][11] This mechanism is also associated with potential psychotomimetic side effects, which necessitates careful behavioral evaluation.

This guide outlines a tiered approach to the in vivo characterization of Compound X, starting with fundamental tolerability and pharmacokinetic assessments, followed by a battery of behavioral assays designed to probe for antidepressant-like, anxiolytic-like, and potential psychotomimetic effects.

Part 2: Preliminary In Vivo Assessments

Prior to efficacy studies, it is crucial to establish the safety, tolerability, and pharmacokinetic profile of Compound X in mice.

Maximum Tolerated Dose (MTD) and Acute Toxicity

Objective: To determine the highest dose of Compound X that can be administered without causing significant overt signs of toxicity or mortality.

Protocol:

  • Use adult male C57BL/6 mice (8-10 weeks old).

  • Prepare a dose range of Compound X (e.g., 1, 10, 30, 100, 300 mg/kg) in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Administer a single dose of Compound X or vehicle via intraperitoneal (IP) injection or oral gavage (PO).

  • Observe the animals continuously for the first 4 hours, and then at 24 and 48 hours post-dosing.

  • Record signs of toxicity, including changes in posture, locomotion, grooming, and any signs of distress (e.g., piloerection, labored breathing).

  • The MTD is defined as the highest dose at which no more than 10% of animals exhibit severe toxicity or mortality.

Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X in mice.

Protocol:

  • Administer a single dose of Compound X (e.g., 10 mg/kg) via intravenous (IV) and either IP or PO routes to different groups of mice.

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

  • Process blood samples to obtain plasma.

  • Analyze the concentration of Compound X in plasma using a validated LC-MS/MS method.

  • Calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Table 1: Representative Pharmacokinetic Parameters

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Dose (mg/kg) 101010
Cmax (ng/mL) -To be determinedTo be determined
Tmax (h) -To be determinedTo be determined
AUC (ng·h/mL) To be determinedTo be determinedTo be determined
t1/2 (h) To be determinedTo be determinedTo be determined
Bioavailability (%) 100To be determinedTo be determined

Part 3: Behavioral Pharmacology Protocols

Based on the hypothesized mechanisms of action, the following behavioral tests are recommended to assess the potential antidepressant, anxiolytic, and psychotomimetic effects of Compound X.

Evaluation of Antidepressant-Like Activity

3.1.1 Forced Swim Test (FST)

Rationale: The FST is a widely used model to screen for potential antidepressant drugs. A reduction in immobility time is interpreted as an antidepressant-like effect.

Protocol:

  • Acclimatize mice to the testing room for at least 1 hour.

  • Administer Compound X (e.g., 10, 30, 100 mg/kg, IP or PO) or vehicle 30-60 minutes before the test.

  • Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Record the behavior of the mice for 6 minutes.

  • Score the duration of immobility during the last 4 minutes of the test.

3.1.2 Tail Suspension Test (TST)

Rationale: The TST is another common model for assessing antidepressant-like activity, based on the principle that mice will develop an immobile posture when subjected to the inescapable stress of being suspended by their tails.

Protocol:

  • Acclimatize mice to the testing room.

  • Administer Compound X or vehicle as described for the FST.

  • Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip of the tail, to a horizontal bar.

  • Record the total duration of immobility over a 6-minute period.

Assessment of Anxiolytic-Like Activity

3.2.1 Elevated Plus Maze (EPM)

Rationale: The EPM test is used to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Protocol:

  • Acclimatize mice to the testing room under dim lighting conditions.

  • Administer Compound X or vehicle 30-60 minutes prior to testing.

  • Place each mouse in the center of the elevated plus maze, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the time spent in the open and closed arms, and the number of entries into each arm.

Evaluation of Potential Psychotomimetic and Motor Effects

3.3.1 Open Field Test (OFT)

Rationale: The OFT is used to assess general locomotor activity and exploratory behavior. It can also provide insights into anxiety-like behavior (thigmotaxis). Importantly, it serves as a crucial control to ensure that effects observed in other tests are not due to general changes in motor activity.

Protocol:

  • Acclimatize mice to the testing room.

  • Administer Compound X or vehicle.

  • Place each mouse in the center of the open field arena (e.g., 40 x 40 cm).

  • Record locomotor activity (distance traveled, velocity) and exploratory behavior (rearing, time in the center vs. periphery) for 15-30 minutes using an automated tracking system.

3.3.2 Rotarod Test

Rationale: The rotarod test assesses motor coordination and balance. It is important to evaluate whether Compound X has any sedative or motor-impairing effects that could confound the results of other behavioral tests.

Protocol:

  • Train the mice on the rotarod at a constant or accelerating speed for 2-3 days prior to the test day.

  • On the test day, administer Compound X or vehicle.

  • At various time points post-dosing (e.g., 30, 60, 120 minutes), place the mice on the rotating rod.

  • Record the latency to fall from the rod.

Part 4: Visualization of Experimental Workflows

Diagram 1: General In Vivo Experimental Workflow

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Behavioral Screening MTD Maximum Tolerated Dose PK Pharmacokinetics MTD->PK Inform dose selection OFT Open Field Test (Locomotion & Anxiety) PK->OFT Establish dosing regimen FST Forced Swim Test (Antidepressant-like) OFT->FST Control for motor effects TST Tail Suspension Test (Antidepressant-like) OFT->TST Control for motor effects EPM Elevated Plus Maze (Anxiolytic-like) OFT->EPM Control for motor effects Rotarod Rotarod Test (Motor Coordination) Rotarod->FST Control for motor impairment Rotarod->TST Control for motor impairment Rotarod->EPM Control for motor impairment

Caption: A tiered workflow for the in vivo evaluation of Compound X.

Diagram 2: Hypothesized Signaling Pathways

G cluster_0 Hypothesis 1: Sigma-1 Receptor Agonism cluster_1 Hypothesis 2: NMDA Receptor Antagonism CompoundX1 Compound X Sigma1 Sigma-1 Receptor CompoundX1->Sigma1 Agonist? Ca_Signaling Modulation of Intracellular Ca2+ Signaling Sigma1->Ca_Signaling Neuroprotection Neuroprotection Ca_Signaling->Neuroprotection Antidepressant Antidepressant Effects Ca_Signaling->Antidepressant CompoundX2 Compound X NMDA NMDA Receptor CompoundX2->NMDA Antagonist? Glutamate Glutamatergic Neurotransmission Antidepressant2 Antidepressant Effects Glutamate->Antidepressant2 Psychotomimetic Psychotomimetic Effects Glutamate->Psychotomimetic

Caption: Hypothesized mechanisms of action for Compound X.

Part 5: Data Interpretation and Validation

Causality and Experimental Choices: The selection of behavioral models is directly linked to the hypothesized mechanisms of action derived from dextromethorphan's pharmacology. The FST and TST are standard for assessing antidepressant potential, which is a known effect of both σ1 agonists and NMDA antagonists. The EPM is included to explore potential anxiolytic effects, another common feature of CNS-active compounds. The OFT and rotarod tests are critical for ensuring the specificity of the observed behavioral effects, as they control for confounding influences of general motor activity or impairment.

Self-Validating Systems: Each protocol should include appropriate controls to ensure the validity of the results. This includes:

  • Vehicle Control: A group of animals that receives the drug vehicle alone to control for the effects of the injection procedure and the vehicle itself.

  • Positive Control: Where appropriate, a known active compound (e.g., imipramine for the FST, diazepam for the EPM) should be included to validate the sensitivity of the assay.

  • Blinding: The experimenter conducting the behavioral scoring should be blinded to the treatment conditions to minimize bias.

Reporting Standards: All in vivo experiments should be designed, conducted, and reported in accordance with the ARRIVE guidelines to ensure transparency and reproducibility.[1][12][13]

Part 6: Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial in vivo characterization of this compound (Compound X). By systematically evaluating its tolerability, pharmacokinetics, and behavioral effects, researchers can gain valuable insights into its potential as a novel CNS-active agent. Positive findings in the antidepressant-like and anxiolytic-like assays, coupled with a clean profile in the motor function tests, would warrant further investigation into the specific receptor interactions of Compound X and its potential for therapeutic development. Subsequent studies could involve receptor binding assays, in vivo microdialysis to measure neurotransmitter levels, and evaluation in more complex models of neurological disorders.

References

  • Dextromethorphan - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Taylor, C. P., & Harris, E. W. (2018). Pharmacology of Dextromethorphan: Relevance to Dextromethorphan/Quinidine (Nuedexta®) Clinical Use. Touro Scholar. Retrieved from [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics, 124(3), 195–208.
  • Schmidt, W. J. (1994). Behavioural effects of NMDA-receptor antagonists. Journal of Neural Transmission. Supplementum, 43, 63–69.
  • Saeed, S. A., & Quint, J. M. (2023). Dextromethorphan. In StatPearls.
  • Nikiforuk, A., & Popik, P. (2012). The effects of NMDA receptor antagonists on attentional set-shifting task performance in mice. Psychopharmacology, 225(3), 637–647.
  • Wang, J., Su, C., & Zhang, C. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(16), 8888.
  • Nordman, J. C., Ma, R., Gu, Y., Li, S., & Alaghband, Y. (2022). Opposing effects of NMDA receptor antagonists on early life stress-induced aggression in mice. Genes, Brain and Behavior, 21(2), e12781.
  • Dinis-Oliveira, R. J. (2020). Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects. Drug Metabolism Reviews, 52(2), 258–276.
  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. (2023). International Journal of Molecular Sciences, 24(16), 12980.
  • Khan, A. U., Ali, T., & Ullah, R. (2022). NMDA receptor modulation by Esculetin: Investigating behavioral, biochemical and neurochemical effects in schizophrenic mice model. Metabolic Brain Disease, 37(6), 1941–1952.
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  • Sabino, V., & Cottone, P. (2015). Sigma-1 receptor knockout mice display a depressive-like phenotype. ACS Chemical Neuroscience, 6(5), 681–685.
  • Wu, H. C., & Chen, V. C. (Eds.). (2014). Dextromethorphan: Pharmacology, Clinical Uses and Health Effects. Nova Science Publishers.
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  • Sigma-1 receptor ablation impedes adipocyte-like differentiation of mouse embryonic fibroblasts. (2016). ResearchGate. Retrieved from [Link]

  • Dextromethorphan. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide. (2024, April 9). ChemBK. Retrieved January 14, 2026, from [Link]

  • Meehan, C. J., & Williams, D. L. (2015).
  • Yu, S., Chen, L., & Gu, Y. (2019). 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. Journal of Molecular Neuroscience, 69(2), 177–187.
  • Guarneri, L., Bazzicalupo, L., & Angelico, P. (2001). N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract. The Journal of Pharmacology and Experimental Therapeutics, 299(3), 1027–1037.
  • Hsieh, M. C., Yang, S. C., & Hsieh, T. J. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 54, 783–791.
  • N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-[18F]-fluoromethylcyclohexane)carboxamide. (2006, November 9). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Griebel, G., Perrault, G., & Simiand, J. (2002). N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization. The Journal of Pharmacology and Experimental Therapeutics, 301(1), 322–332.

Sources

Application Note & Protocol: Preparation of a Validated Stock Solution of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Guiding Principle

This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of a primary stock solution of the novel small molecule, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide. The integrity of downstream experimental data is critically dependent on the accuracy and purity of the initial compound stock. Therefore, this protocol is designed as a self-validating system, incorporating not only precise preparation steps but also an essential quality control (QC) checkpoint to verify concentration. The guiding principle is to create a reliable, reproducible, and stable source of the compound for use in sensitive biological assays. We will detail the rationale behind solvent choice, concentration selection, and storage conditions to empower researchers to apply these principles to other novel compounds.

Compound Properties & Characteristics

A thorough understanding of the compound's physicochemical properties is the foundation of a robust protocol. Key identifiers and properties for this compound are summarized below.

PropertyValueSource
IUPAC Name N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide[1]
Molecular Formula C₁₇H₂₃NO₂[1]
Molecular Weight 273.37 g/mol [1][2]
CAS Number 51072-34-5[1][2]
Appearance Colorless to light yellow solid (presumed)[3]
Solubility Low solubility in water; soluble in organic solvents like DMSO.[3]

Rationale & Experimental Design Choices

  • Solvent Selection (DMSO): For hydrophobic organic molecules intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[4] Its high solvating power ensures complete dissolution, preventing the formation of micro-precipitates that can lead to inconsistent results. Furthermore, it is miscible with aqueous culture media, although the final concentration in assays should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.[5][6] Anhydrous, high-purity DMSO is critical, as water can decrease the solubility of the compound and potentially promote hydrolysis over long-term storage.

  • Concentration Selection (10 mM): A primary stock concentration of 10 mM is a widely adopted standard in drug discovery and chemical biology. This concentration is sufficiently high to allow for extensive serial dilutions, enabling the creation of a wide range of working concentrations for dose-response studies. It also minimizes the volume of DMSO introduced into the final assay, thereby reducing potential off-target solvent effects.[6]

  • Quality Control Imperative: Relying solely on the mass of the starting material is insufficient. The solid compound may contain impurities, residual solvent, or have absorbed moisture. A direct measurement of the solution's concentration via a physical method, such as UV-Vis spectroscopy, provides a crucial validation step.[7][8] This ensures that the molar concentration used in subsequent calculations is based on an empirical measurement, lending trustworthiness to all derived data.

Workflow for Stock Solution Preparation & Validation

The entire process, from solid compound to validated, stored aliquots, follows a systematic workflow to ensure accuracy and reproducibility.

G cluster_prep Part A: Preparation cluster_qc Part B: Quality Control cluster_store Part C: Aliquoting & Storage compound Weigh Compound (e.g., 2.73 mg) dissolve Add Anhydrous DMSO (e.g., 1.00 mL) compound->dissolve M = mass / (MW * V) solubilize Vortex & Sonicate Until Fully Dissolved dissolve->solubilize prep_dilution Prepare Dilution for UV-Vis Analysis solubilize->prep_dilution verify_conc Calculate & Verify Concentration measure_abs Measure Absorbance at λmax aliquot Aliquot into Cryovials (e.g., 50 µL) verify_conc->aliquot If concentration is within ±5% of target store Store at -20°C or -80°C (Protect from Light) log Log in Compound Database store->log

Caption: Workflow from weighing to validated storage.

Detailed Protocols

Materials & Equipment
  • This compound (solid)

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity

  • Analytical balance (readable to 0.01 mg)

  • 1.5 mL microcentrifuge tubes or amber glass vials

  • Calibrated P1000, P200, and P20 micropipettes

  • Vortex mixer and bath sonicator

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Low-retention polypropylene cryovials for aliquots

Protocol 1: Preparation of 10 mM Primary Stock Solution
  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 273.37 g/mol × 1000 mg/g = 2.73 mg

  • Weighing: Tare a clean, dry 1.5 mL tube or vial on the analytical balance. Carefully weigh 2.73 mg (or a similar accurately recorded mass) of the compound directly into the vessel. Record the exact mass.

    • Expert Tip: Handling small molecule solids can be challenging. If the compound is sticky or static, dissolve the entire contents of the supplier's vial rather than weighing a portion.[9]

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO. Based on the actual mass weighed, adjust the DMSO volume to achieve the target 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 273.37 ( g/mol )] × [1 / 0.010 (mol/L)] × 1,000,000 (µL/L)

    • Example: If actual mass is 2.81 mg, Volume = (2.81 / 273.37) / 0.010 * 1,000,000 = 1028 µL (1.03 mL).

  • Solubilization: Cap the vial securely. Vortex vigorously for 1 minute. If any particulates remain, sonicate in a water bath for 5-10 minutes until the solution is perfectly clear. A clear solution is essential for accurate downstream use.

Protocol 2: Quality Control via UV-Vis Spectrophotometry

This step validates the concentration based on the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length (1 cm), and c is the concentration.[10][11]

  • Determine λmax: Since the molar extinction coefficient (ε) is unknown for a novel compound, it must be determined empirically.

    • Prepare a dilution of your stock solution in DMSO (e.g., 1:100 dilution, for an expected concentration of 100 µM).

    • Perform a wavelength scan (e.g., 230-400 nm) using pure DMSO as a blank.

    • The wavelength of maximum absorbance (λmax) should be identified. The 4-methoxyphenyl group suggests a λmax around 275 nm .

  • Create a Calibration Curve:

    • From your 10 mM stock, prepare a series of at least 5 dilutions in DMSO (e.g., 100 µM, 75 µM, 50 µM, 25 µM, 10 µM).

    • Measure the absorbance of each dilution at the determined λmax.

    • Plot Absorbance vs. Concentration (µM). The data should be linear (R² > 0.99).[12]

  • Calculate Molar Extinction Coefficient (ε): The slope of the calibration curve is equal to ε (since the path length is 1 cm).

  • Verify Stock Concentration:

    • Prepare a fresh, accurate dilution of your primary 10 mM stock (e.g., 1:200 for a nominal concentration of 50 µM).

    • Measure its absorbance at λmax.

    • Calculate the actual concentration: Concentration (M) = Absorbance / ε

    • Compare the calculated concentration to the nominal concentration. A deviation of ≤5% is acceptable. If the deviation is larger, the calculated concentration should be used as the true value for all future experiments, and the stock vial should be re-labeled accordingly.

Protocol 3: Aliquoting and Long-Term Storage
  • Aliquot: To prevent degradation from repeated freeze-thaw cycles, divide the primary stock solution into smaller, experiment-sized aliquots (e.g., 20-50 µL) in low-retention cryovials.[5][9]

  • Storage: Store the aliquots in a labeled box at -20°C for short-to-medium term storage (up to 3-6 months). For long-term archival (>6 months), -80°C is recommended.[5] Protect from light by using amber vials or storing in a dark freezer box.[13]

  • Documentation: Record the compound name, CAS number, calculated (validated) concentration, date of preparation, and storage location in a central laboratory inventory or electronic database.

Application Example: Dilution for a Cell-Based Assay

This diagram illustrates the common serial dilution process to achieve a final working concentration in a cell culture plate, ensuring the final DMSO concentration remains low.

G cluster_dilution Serial Dilution Steps stock Primary Stock 10 mM in 100% DMSO inter1 Intermediate Stock 1 100 µM in 100% DMSO stock->inter1 1:100 Dilution (2 µL stock + 198 µL DMSO) inter2 Intermediate Stock 2 10 µM in Culture Medium inter1->inter2 1:10 Dilution (10 µL of Int. 1 + 90 µL Medium) final Final Assay Well 100 nM in 0.1% DMSO inter2->final 1:100 Dilution (2 µL of Int. 2 + 198 µL Cells in Medium)

Caption: Serial dilution scheme for a typical cell-based assay.

References

  • ChemBK. (2024). N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide. Available at: [Link]

  • Kozik, V. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. Available at: [Link]

  • SIELC Technologies. (2018). N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide. Available at: [Link]

  • PubChem. N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Walsh Medical Media. (2023). Statistical Methods for Quality Control in Chemistry. Available at: [Link]

  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Available at: [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Available at: [Link]

  • Chemical Compounding. Quality Control. Available at: [Link]

  • Cheng, X., et al. (2005). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 10(6), 547-53. Available at: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Available at: [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. Available at: [Link]

  • Virtual Amrita Laboratories. (2012). Determination of unknown concentration of an analyte by using the Beer-Lambert Law. Available at: [Link]

  • Quora. (2018). How do I make a stock solution of a substance in DMSO?. Available at: [Link]

  • Chemistry For Everyone. (2023). How To Calculate Concentration In UV Spectroscopy?. YouTube. Available at: [Link]

  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Sciences. Available at: [Link]

  • Chemistry LibreTexts. (2024). Quality Control. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. Available at: [Link]

  • Hach. An Introduction to Standards and Quality Control for the Laboratory. Available at: [Link]

  • Wikipedia. Analytical quality control. Available at: [Link]

  • Environmental Engineering. (2024). UV–Vis Spectroscopy: Determining Unknown Concentration Using Excel (Calibration Curve Method). YouTube. Available at: [Link]

Sources

Application Notes & Protocols: N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide as a Novel Chemical Probe for the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Document ID: AN-S1R-20260114 Version: 1.0 For Research Use Only.

Abstract

These application notes provide a comprehensive guide for the characterization and utilization of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (CAS 51072-34-5) as a potential chemical probe. While historically documented as a synthetic intermediate in the manufacturing of Dextromethorphan, its structural motifs suggest potential bioactivity.[1][2] We hypothesize that this compound can function as a modulator of the Sigma-1 Receptor (S1R), a unique ligand-operated molecular chaperone located at the endoplasmic reticulum (ER).[3] The S1R is a high-value therapeutic target for neurodegenerative diseases, cancer, and neuropathic pain, making novel chemical tools for its study critically important.[3][4] This document outlines detailed protocols for validating target engagement, assessing cellular activity, and interpreting downstream signaling events, providing researchers with the necessary framework to investigate this compound's utility in modulating S1R function.

Introduction and Scientific Rationale

This compound is an organic compound with a molecular weight of 273.37 g/mol .[5] Its structure, featuring a cyclohexenyl ethylamine group and a methoxyphenylacetamide moiety, bears resemblance to various pharmacophores known to interact with neuroreceptors. The Sigma-1 Receptor (S1R) is a particularly compelling hypothetical target. S1R is not a classic receptor but a chaperone protein that resides at the mitochondria-associated ER membrane (MAM), where it regulates calcium homeostasis, lipid transport, and cellular stress responses.[6]

The development of novel chemical probes is essential for dissecting the complex biology of targets like S1R.[7][8] A well-characterized probe allows for the acute modulation of protein function, offering advantages over genetic methods like RNAi or CRISPR by providing temporal and dosage control.[9] This guide proposes a systematic approach to validate this compound (herein referred to as "Probe S1-C4MP") as a selective S1R modulator. The experimental workflow is designed to first confirm direct binding and then to characterize its effect on S1R-mediated signaling pathways in a cellular context.

G cluster_0 Phase 1: Probe Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Interpretation A Hypothesis Probe S1-C4MP targets S1R B Physicochemical Analysis (Solubility, Stability) A->B Establish Basics C In Vitro Binding Assay (Radioligand Displacement) B->C Confirm Direct Interaction D Cell Line Selection (S1R-expressing, e.g., SH-SY5Y) C->D Transition to Cellular Model E Cellular Treatment (Dose-response & Time-course) D->E F Downstream Analysis (Western Blot for Pathway Markers) E->F G Quantify Results (Ki, Fold Change) F->G Analyze Data H Validate & Conclude (Assess Probe Utility) G->H

Figure 1: A comprehensive workflow for the validation of Probe S1-C4MP as a Sigma-1 Receptor chemical probe.

Physicochemical Properties & Handling

  • Molecular Formula: C₁₇H₂₃NO₂[10]

  • Molecular Weight: 273.37 g/mol [5]

  • Appearance: Colorless to light yellow solid[10]

  • Solubility: Low solubility in water; soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[10]

Protocol 2.1: Preparation of Stock Solutions
  • Justification: A concentrated stock solution in an organic solvent is necessary for accurate dilution into aqueous cell culture media, minimizing the final solvent concentration to avoid cytotoxicity. DMSO is the recommended solvent.

  • Accurately weigh 5 mg of Probe S1-C4MP powder.

  • Add 1.829 mL of high-purity DMSO to the powder to create a 10 mM stock solution.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light. The solution should be stable for at least 6 months under these conditions.

Hypothesized Mechanism of Action

We hypothesize that Probe S1-C4MP binds to a specific ligand-binding pocket on the S1R.[3] Upon binding, it may act as an agonist or antagonist, either stabilizing or disrupting the receptor's oligomeric state and its interaction with client proteins like the chaperone BiP (also known as GRP78).[3][4] This modulation can impact downstream signaling, particularly ER stress responses and calcium flux between the ER and mitochondria.

ER ER Lumen MAM MAM Mito Mitochondrion Cytosol Cytosol S1R Sigma-1 Receptor (S1R) BiP BiP (Chaperone) S1R->BiP Dissociates upon ligand binding CaChannel Ca²⁺ Channel (e.g., IP3R) S1R->CaChannel Stabilizes/Regulates Probe Probe S1-C4MP Probe->S1R Binds & Modulates CaChannel->Mito Ca²⁺ flux

Sources

Application Notes and Protocols for the Characterization of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental framework for the initial characterization and target discovery of the novel chemical entity, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide. In the absence of a known biological target, a multi-pronged approach is essential. This guide outlines a systematic workflow commencing with in silico target prediction to generate initial hypotheses. This is followed by broad-based phenotypic screening to identify cellular effects, and finally, detailed protocols for specific, hypothesis-driven, target-based assays. The proposed experimental design is grounded in the analysis of the compound's structural motifs—a cyclohexene ring and a methoxyphenylacetamide moiety—which are present in known bioactive molecules. This document is intended to serve as a practical guide for researchers seeking to elucidate the pharmacological profile of uncharacterized small molecules.

Introduction: The Challenge of an Orphan Compound

This compound is a synthetic organic compound with limited publicly available data regarding its biological activity. While its chemical properties are defined, its mechanism of action and molecular targets remain unknown. This presents a common challenge in drug discovery, where a promising chemical scaffold may be identified without a clear understanding of its biological function. A systematic and logical experimental cascade is crucial to unlock the therapeutic potential of such "orphan" compounds.

This guide proposes a discovery funnel approach, beginning with broad, computationally-driven predictions and progressively narrowing the focus to specific, high-value biological targets through empirical testing.

The Discovery Workflow: A Multi-Tiered Strategy

Our proposed workflow integrates computational and experimental methodologies to efficiently navigate the path from an uncharacterized compound to a validated biological target.

Discovery_Workflow cluster_0 Tier 1: Hypothesis Generation cluster_1 Tier 2: Broad Functional Screening cluster_2 Tier 3: Hypothesis-Driven Target-Based Assays cluster_3 Tier 4: Target Validation & Mechanism of Action A In Silico Target Prediction (e.g., SwissTargetPrediction, TargetHunter) B Phenotypic Screening (e.g., Cytotoxicity, Antiviral) A->B Guide Assay Selection C GPCR Activity Assays (cAMP, Calcium Flux) B->C Inform Target Class D Enzyme Inhibition Assays (e.g., COX-1/COX-2) B->D E Ion Channel Modulation Assays (Electrophysiology, Ion Flux) B->E F Hit-to-Lead Optimization C->F D->F E->F

Figure 1: A tiered approach for the characterization of this compound.

Tier 1: In Silico Target Prediction

The initial step involves leveraging computational tools to predict potential biological targets based on the compound's structure. This is a cost-effective method for generating initial, testable hypotheses.

Rationale

The principle of chemical similarity posits that structurally similar molecules are likely to have similar biological activities[1]. By comparing our compound to large databases of molecules with known targets, we can infer a probability distribution of its potential interaction partners.

Recommended Tools
ToolPrincipleLink
SwissTargetPrediction 2D and 3D similarity to known ligands.[Link][2]
TargetHunter Explores chemogenomic databases like ChEMBL.[Link][3]
Hypothetical Targets Based on Structural Motifs
  • Cyclohexene Derivatives: This motif is found in compounds with anti-inflammatory and anti-cancer properties. Some cyclohexene derivatives have been shown to modulate the production of nitric oxide and inflammatory cytokines like TNF-α and IL-6[4]. Furthermore, certain derivatives act as agonists for G-protein coupled receptors (GPCRs), such as GPR119, influencing cAMP levels[5].

  • Methoxyphenylacetamide Derivatives: This class of compounds has been explored for a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects[6][7]. Notably, some acetamide derivatives are known inhibitors of cyclooxygenase (COX) enzymes[8][9].

Based on this analysis, plausible hypothetical target classes for this compound include GPCRs and inflammatory enzymes such as COX .

Tier 2: Phenotypic Screening

Phenotypic screening identifies the effect of a compound on cell behavior without a priori knowledge of the target[10][11]. This approach provides a broad view of the compound's biological activity.

Cytotoxicity Assay

A fundamental first step is to determine the compound's cytotoxic potential across various cell lines. This helps establish a therapeutic window for subsequent assays.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Maintain selected cancer cell lines (e.g., HeLa, MCF-7, A549) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in a culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[12][]

Antiviral Assay

Given the suggestion of potential antiviral applications for related compounds, a general antiviral screen is warranted.

Protocol: Cytopathic Effect (CPE) Reduction Assay

  • Cell Seeding: Seed a susceptible host cell line (e.g., Vero E6 for coronaviruses) in 96-well plates and grow to confluence.

  • Compound and Virus Addition: Prepare serial dilutions of the test compound in a low-serum medium. Infect the cells with a virus at a specific multiplicity of infection (MOI) in the presence of the compound dilutions. Include virus-only and cell-only controls.

  • Incubation: Incubate the plates at 37°C until 80-90% CPE is observed in the virus control wells (typically 48-72 hours).

  • Cell Viability Assessment: Quantify cell viability using a suitable method, such as staining with crystal violet or using a commercial cell viability reagent (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from a parallel cytotoxicity assay without the virus. The selectivity index (SI = CC₅₀/EC₅₀) is a key measure of antiviral potential.[14][15]

Tier 3: Hypothesis-Driven Target-Based Assays

Based on the in silico predictions and the known activities of structurally similar compounds, we will now focus on specific target classes.

GPCR Activity Assays

Given that cyclohexene derivatives can modulate GPCRs[5], it is prudent to screen for activity at this target class.

Protocol 1: cAMP Accumulation Assay

This assay is suitable for detecting the modulation of Gs- and Gi-coupled GPCRs.

  • Cell Culture: Use a cell line stably expressing a panel of GPCRs or a commercially available assay-ready cell line.

  • Cell Treatment: Seed cells in a 384-well plate. On the day of the assay, treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

  • Compound Addition: Add the test compound at various concentrations. For antagonist screening, co-incubate with a known agonist.

  • Lysis and Detection: After a 30-minute incubation, lyse the cells and measure cAMP levels using a homogenous time-resolved fluorescence (HTRF) or a bioluminescence-based kit (e.g., cAMP-Glo™).[3][16][17]

  • Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

cAMP_Pathway Compound Test Compound GPCR Gs/Gi-Coupled GPCR Compound->GPCR AC Adenylyl Cyclase GPCR->AC Activates (Gs) or Inhibits (Gi) cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Figure 2: Simplified signaling pathway for cAMP-mediated GPCR activity.

Protocol 2: Calcium Flux Assay

This assay is designed to detect the activation of Gq-coupled GPCRs.

  • Cell Loading: Plate cells expressing the target GPCR in a 96-well black, clear-bottom plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) for 30-60 minutes at 37°C.[10][18]

  • Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.

  • Compound Addition: Add the test compound at various concentrations.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over several minutes to capture the transient calcium release.

  • Data Analysis: Quantify the change in fluorescence from baseline to determine the EC₅₀ or IC₅₀.

Enzyme Inhibition Assays: Cyclooxygenase (COX)

The acetamide moiety in the test compound suggests potential interaction with COX enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs)[8][9].

Protocol: COX-1/COX-2 Inhibition Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and the substrate (arachidonic acid).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add purified COX-1 or COX-2 enzyme, heme, and various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2). Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ for both COX-1 and COX-2 to assess potency and selectivity.

ParameterDescription
IC₅₀ (COX-1) Concentration for 50% inhibition of COX-1.
IC₅₀ (COX-2) Concentration for 50% inhibition of COX-2.
Selectivity Index IC₅₀ (COX-1) / IC₅₀ (COX-2)
Ion Channel Modulation Assays

To ensure a comprehensive screen, assessing activity at ion channels is a valuable step.

Protocol: Automated Patch Clamp Electrophysiology

Automated patch-clamp systems provide a high-throughput method for assessing compound effects on ion channel function[1].

  • Cell Preparation: Use cell lines stably expressing the ion channel of interest (e.g., hERG for cardiac safety profiling).

  • Assay Execution: Follow the instrument-specific protocols for cell handling, sealing, and whole-cell recording.

  • Compound Application: Apply a range of concentrations of the test compound.

  • Data Acquisition: Record ionic currents in response to specific voltage protocols.

  • Data Analysis: Analyze the current inhibition to determine an IC₅₀ value.

Data Interpretation and Next Steps

The data generated from this tiered approach will provide a comprehensive initial profile of this compound.

  • Positive hits in phenotypic screens will guide the selection of more specific downstream assays.

  • Potent and selective activity in a target-based assay will provide a strong rationale for initiating hit-to-lead optimization campaigns.

  • Lack of significant activity in any of these assays may suggest that the compound's targets lie outside of the tested classes, or that it requires metabolic activation.

Conclusion

The experimental design detailed in this application note provides a robust and logical framework for elucidating the biological activity of uncharacterized compounds like this compound. By integrating computational prediction with a tiered experimental approach, researchers can efficiently identify and validate novel biological targets, accelerating the drug discovery process.

References

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  • Atrushi, K. S., et al. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharmaceutical Science and Drug Design, 3, 20-30. [Link]

  • Kim, K., et al. (2020). Cyclohexene derivative, preparation method thereof, and pharmaceutical composition for preventing or treating metabolic disease comprising the same as active ingredient.
  • El-Gamel, N. E. A., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(10), 17876-17893. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

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  • PubChem. (n.d.). N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. PubChem. [Link]

  • de Oliveira, C. B., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 66(7), e00305-22. [Link]

  • Carbone, F., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 17(12), 14513-14529. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

  • Sant'Anna, C. M. R., et al. (2001). N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract. Journal of Pharmacology and Experimental Therapeutics, 299(3), 1027-1037. [Link]

  • Cichoń, N., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. International Journal of Molecular Sciences, 25(8), 4488. [Link]

  • Dale, T. J., et al. (2007). Population patch clamp electrophysiology: a breakthrough technology for ion channel screening. Molecular BioSystems, 3(10), 714-722. [Link]

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  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. [Link]

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Sources

Introduction: The Analytical Imperative for N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

This compound (CAS No. 51072-34-5) is a synthetic organic compound with a molecular structure that suggests its potential utility as a chemical intermediate in pharmaceutical development.[1][2] Its classification as "Dextromethorphan Impurity 15" underscores the critical need for precise and reliable analytical methods to ensure the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[2] The presence and quantity of such impurities are strictly regulated, making their characterization a non-negotiable aspect of drug development and manufacturing.

This guide provides a comprehensive suite of application notes and detailed protocols for the analytical characterization of this compound. We will move beyond simple procedural lists to explain the underlying scientific rationale for each methodological choice, ensuring that researchers, scientists, and drug development professionals can not only replicate these methods but also adapt them to their specific needs. The protocols are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

The analytical workflow presented herein covers three core areas: chromatographic separation for purity and quantification, mass spectrometry for identification, and spectroscopic analysis for definitive structural elucidation.

PropertyValueSource
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide[5]
CAS Number 51072-34-5[6][7]
Molecular Formula C₁₇H₂₃NO₂[2][5]
Molecular Weight 273.37 g/mol [2][5]
Appearance Colorless to light yellow solid[1]
Melting Point 70-75°C[1]
Solubility Low solubility in water; soluble in organic solvents (ethanol, DMF)[1]
Table 1: Physicochemical Properties of the Analyte

Part 1: Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering the high resolving power necessary to separate the target analyte from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC-UV) for Assay and Purity

Principle and Rationale: Reverse-phase HPLC (RP-HPLC) is the preeminent method for the quality control of small-molecule APIs due to its robustness, precision, and compatibility with UV detection.[8] The molecular structure of this compound, containing both nonpolar (cyclohexenyl, phenyl) and moderately polar (amide, methoxy) groups, makes it an ideal candidate for retention and separation on a C18 stationary phase. The inclusion of an acid, such as phosphoric or formic acid, in the mobile phase is a critical choice; it protonates the amide nitrogen, minimizing peak tailing and ensuring sharp, symmetrical peaks suitable for accurate integration.[7] The methoxyphenyl chromophore allows for sensitive detection at UV wavelengths around 225-230 nm.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Analytical balance, volumetric flasks, pipettes, and vials.

  • Reference Standard (RS) of this compound.

  • HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

  • Phosphoric acid (H₃PO₄) or Formic acid (FA), analytical grade.

2. Solution Preparation:

  • Mobile Phase: Prepare a filtered and degassed solution of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid. The exact ratio should be optimized to achieve a retention time of 5-10 minutes.

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Chromatographic and System Suitability Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard workhorse column providing good resolution.
Mobile Phase ACN:Water with 0.1% H₃PO₄ (e.g., 60:40)Provides good retention and peak shape.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Injection Volume 10 µLBalances sensitivity with potential for peak overload.
Column Temp. 30 °CEnsures retention time stability.
Detection (UV) 228 nmCorresponds to an absorbance maximum of the phenyl ring.
System Suitability
Tailing Factor (T)≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N)≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area≤ 1.0% (for n=5 injections)Demonstrates system precision.
Table 2: HPLC-UV Method Parameters

4. Data Analysis:

  • Assay (%): Calculate the percentage of the analyte in the sample by comparing the peak area of the sample solution to that of the standard solution.

  • Purity (%): Determine purity using an area normalization method. The percentage of any single impurity is its peak area divided by the total area of all peaks.

Fig. 1: HPLC-UV analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Principle and Rationale: GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for identifying unknown impurities or confirming the identity of the main component, especially in the context of novel psychoactive substances (NPS) or designer drugs where structural analogs are common.[9][10] Electron Ionization (EI) at 70 eV is the standard method because it produces reproducible fragmentation patterns that can be compared against established spectral libraries like the Wiley or NIST databases.[11] The choice of a non-polar HP-5MS column is based on its versatility for a wide range of semi-volatile organic compounds.[9]

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • GC-MS system with an autosampler and an EI source.

  • Reference Standard of the analyte.

  • High-purity solvents (e.g., Ethyl Acetate, Methanol).

2. Solution Preparation:

  • Sample Solution (100 µg/mL): Prepare a stock solution of the analyte in methanol (1 mg/mL). Dilute 1:10 with ethyl acetate for injection. Ethyl acetate is a more GC-friendly solvent than methanol.

3. GC-MS Method Parameters:

ParameterRecommended ConditionRationale
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µmVersatile, non-polar column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Oven Program Start 150°C, hold 1 min, ramp 15°C/min to 300°C, hold 5 minA general-purpose gradient to elute the compound effectively.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass filter.
Ionization Electron Ionization (EI) at 70 eVProduces standard, library-searchable mass spectra.
Mass Range m/z 40-500Covers the expected molecular ion and fragment ions.
Table 3: GC-MS Method Parameters

4. Data Analysis:

  • Confirm the identity of the analyte by matching its retention time with that of a reference standard and its mass spectrum with a library entry or a previously acquired standard spectrum. Key expected fragments would include those from the cleavage of the ethyl bridge and fragmentation of the cyclohexenyl and methoxyphenyl moieties.

Part 2: Definitive Structural Elucidation

While chromatography provides information on purity and identity, it relies on comparison to a reference. Spectroscopic methods provide fundamental structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy is the gold standard for the unambiguous elucidation of molecular structures.[12][13] ¹H NMR provides detailed information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon atoms in the molecule.[14] Together, they allow for a complete mapping of the C-H framework. The choice of deuterated chloroform (CDCl₃) as a solvent is based on the compound's expected solubility in non-polar organic solvents.

Experimental Protocol: NMR

1. Instrumentation and Sample Preparation:

  • NMR spectrometer (300 MHz or higher is recommended).

  • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

2. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a standard ¹³C{¹H} proton-decoupled NMR spectrum.

3. Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Protons: Two doublets between δ 6.8-7.2 ppm (AA'BB' system) for the 4-methoxyphenyl group.

    • Vinyl Proton: A broad singlet or triplet around δ 5.4 ppm for the C=C-H of the cyclohexene ring.

    • Methoxy Protons: A sharp singlet at ~δ 3.8 ppm (3H) for -OCH₃.

    • Amide Proton: A broad signal (triplet) around δ 5.6-6.0 ppm (1H) for -NH-.

    • Methylene Protons (-CH₂-): Multiple signals in the δ 1.5-3.6 ppm range corresponding to the ethyl bridge, the benzylic position, and the allylic positions on the cyclohexene ring.

    • Cyclohexene Aliphatic Protons: Signals in the δ 1.5-2.1 ppm range.

  • ¹³C NMR:

    • Carbonyl Carbon: Signal around δ 170 ppm for C=O.

    • Aromatic & Vinylic Carbons: Signals between δ 114-158 ppm.

    • Methoxy Carbon: Signal around δ 55 ppm for -OCH₃.

    • Aliphatic Carbons: Signals between δ 22-43 ppm for the methylene groups.

Fig. 2: Key structural regions for NMR analysis.

Part 3: Analytical Method Validation Framework

A developed analytical method is incomplete until it is validated. Validation demonstrates that the procedure is suitable for its intended purpose.[15] The ICH Q2(R1) guideline provides a comprehensive framework for this process.[3][4]

Principle and Rationale: Method validation is the process of providing documented evidence that an analytical method provides reliable, reproducible, and accurate results for a specific test. For a purity and assay method like the HPLC-UV protocol described, key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Validation_Flowchart start Analytical Method Developed (e.g., HPLC-UV) specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Varied Parameters) lod_loq->robustness end_node Validated Method robustness->end_node

Sources

Application Notes and Protocols for N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C₁₇H₂₃NO₂.[1] Historically, this molecule has been documented primarily as a key intermediate in the synthesis of therapeutic agents such as Dextromethorphan.[1][2] While its role as a synthetic building block is established, its intrinsic biological activities remain largely unexplored. One source has suggested its potential as an intermediate for anti-cancer and anti-viral drugs, though specific targets have not been elucidated.[3]

A structural examination of this compound reveals features that suggest a potential for interaction with biological targets, particularly G protein-coupled receptors (GPCRs). The presence of a methoxyphenyl group and an N-acylated ethylamine side chain is reminiscent of the pharmacophore of melatonin (N-acetyl-5-methoxytryptamine).[4] This structural analogy forms the basis of our hypothesis that this compound may act as a modulator of melatonin receptors (MT1 and MT2).

Melatonin receptors are a compelling target for drug discovery, implicated in the regulation of circadian rhythms, sleep disorders, mood disorders, and have potential roles in neuroprotection and cancer.[5][6][7] Consequently, the discovery of novel chemotypes that interact with these receptors is of significant therapeutic interest.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to initiate a screening cascade for this compound, focusing on its potential as a melatonin receptor agonist. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial high-throughput screening to secondary validation and characterization.

Proposed Biological Target: Melatonin Receptors (MT1 and MT2)

The MT1 and MT2 receptors are Class A GPCRs that are primarily coupled to the Gi/o family of G proteins.[9][10] Activation of these receptors by an agonist, such as melatonin, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][9] This signaling cascade is central to many of melatonin's physiological effects.[5] The MT1 and MT2 receptors can also signal through other pathways, including Gq-protein-dependent activation of phospholipase C (PLC) and modulation of ion channels.[11]

The distinct and sometimes overlapping functions of MT1 and MT2 receptors make the identification of receptor-selective or biased agonists a key goal in drug discovery.[8][12]

Melatonin Receptor Signaling Pathways

The diagram below illustrates the canonical signaling pathways initiated by the activation of MT1 and MT2 receptors.

Melatonin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Melatonin or Test Compound) MT1 MT1 Receptor Agonist->MT1 MT2 MT2 Receptor Agonist->MT2 Gi Gi/o Protein MT1->Gi Activation MT2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Modulation Physiological_Response Physiological Response (e.g., Circadian Rhythm Regulation) CREB->Physiological_Response

Caption: Canonical Gi-coupled signaling pathway for MT1 and MT2 melatonin receptors.

Screening Cascade for this compound

A tiered approach, or screening cascade, is the most efficient method to identify and validate hits from a screening campaign. This ensures that resources are focused on the most promising compounds.

Screening_Cascade Start Compound: N-[2-(1-cyclohexen-1-yl)ethyl]-2- (4-methoxyphenyl)acetamide Primary_Screen Primary HTS: Luminescence-based cAMP Assay (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification: (>50% cAMP Inhibition) Primary_Screen->Hit_Identification Secondary_Assay_1 Secondary Assay 1: Dose-Response Curve & EC50 Determination Hit_Identification->Secondary_Assay_1 Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Secondary_Assay_2 Secondary Assay 2: Orthogonal Assay (e.g., GTPγS Binding) Secondary_Assay_1->Secondary_Assay_2 Selectivity_Panel Selectivity Profiling: Screen against related GPCRs Secondary_Assay_2->Selectivity_Panel Selectivity_Panel->Lead_Optimization

Sources

Application Notes and Protocols for N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Chemical Entity

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a novel organic compound with the chemical formula C₁₇H₂₃NO₂ and a molecular weight of approximately 273.37 g/mol .[1][2] While its direct biological activity and neuropharmacological profile are not yet extensively characterized in published literature, its structural motifs, specifically the N-substituted acetamide and the 4-methoxyphenyl group, suggest a compelling hypothesis for its mechanism of action within the central nervous system (CNS). Structural analogs containing a 4-methoxyphenyl ring have demonstrated significant interaction with the Sigma-1 receptor (S1R), a unique intracellular chaperone protein with profound implications for neuroprotection and neuromodulation.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to explore the neuropharmacological applications of this compound. We will operate on the central hypothesis that this compound acts as a modulator of the Sigma-1 receptor. The following sections will provide a detailed overview of the proposed mechanism of action, potential therapeutic applications, and rigorous, step-by-step protocols for in vitro and in vivo characterization.

Proposed Mechanism of Action: A Focus on the Sigma-1 Receptor

The Sigma-1 receptor (S1R) is a ligand-operated molecular chaperone primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[4] It is a pluripotent modulator that, upon ligand binding, can influence a multitude of downstream signaling cascades.[4] Under basal conditions, S1R is associated with the binding immunoglobulin protein (BiP), another ER chaperone.[4] Upon stimulation by an agonist ligand or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments to interact with a variety of "client" proteins, including ion channels and G-protein-coupled receptors.[4]

We postulate that this compound, hereafter referred to as Compound X, functions as an S1R agonist. This proposed agonism would trigger the dissociation of S1R from BiP, initiating a cascade of neuroprotective and neuromodulatory effects.

Key Signaling Events Modulated by the Sigma-1 Receptor:
  • Calcium Homeostasis: S1R activation can modulate intracellular calcium signaling, a critical process in neuronal function and survival.[4]

  • Ion Channel Regulation: S1R interacts with and modulates the activity of various ion channels, including NMDA receptors, which are pivotal in learning, memory, and excitotoxicity.[5]

  • Neuroinflammation: S1R modulation has been shown to impact neuroinflammatory processes, which are implicated in the pathogenesis of numerous neurodegenerative diseases.[6]

  • Neuronal Plasticity and Neuroprotection: Activation of S1R can promote neurite outgrowth, enhance neural plasticity, and confer neuroprotection against various insults.[7]

Proposed Signaling Pathway of Compound X cluster_ER Endoplasmic Reticulum cluster_Cellular Cellular Effects CompoundX Compound X (this compound) S1R_BiP S1R-BiP Complex CompoundX->S1R_BiP Agonist Binding S1R_Active Active S1R S1R_BiP->S1R_Active Dissociation BiP BiP IonChannels Ion Channel Modulation (e.g., NMDA-R) S1R_Active->IonChannels Ca_Homeostasis Calcium Homeostasis S1R_Active->Ca_Homeostasis Neuroinflammation Reduced Neuroinflammation S1R_Active->Neuroinflammation Neuroprotection Neuroprotection & Neuronal Plasticity S1R_Active->Neuroprotection

Caption: Proposed signaling pathway of Compound X as a Sigma-1 Receptor agonist.

Potential Therapeutic Applications

Based on the established roles of S1R modulators, Compound X could have therapeutic potential in a range of neurological and psychiatric disorders:

  • Neurodegenerative Diseases: The neuroprotective properties of S1R agonists make them attractive candidates for diseases like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[8]

  • Neuropathic Pain: S1R antagonists have shown efficacy in models of neuropathic pain, suggesting a role for S1R in pain modulation.[9]

  • Psychiatric Disorders: S1R ligands have been investigated for their potential as antidepressants and anxiolytics.[5]

  • Ischemic Stroke: The ability of S1R agonists to protect against neuronal damage makes them a potential therapeutic avenue for stroke.[5]

Experimental Protocols

The following protocols provide a roadmap for the systematic evaluation of Compound X's neuropharmacological properties.

Part 1: In Vitro Characterization

Objective: To determine the binding affinity and functional activity of Compound X at the Sigma-1 and Sigma-2 receptors.

Protocol 1.1: Sigma-1 Receptor Radioligand Binding Assay

  • Rationale: This assay quantifies the affinity of Compound X for the S1R by measuring its ability to displace a known radiolabeled S1R ligand.

  • Materials:

    • Guinea pig brain membrane homogenates (a rich source of S1R).[10]

    • [³H]-(+)-pentazocine (radioligand).[9]

    • Non-radiolabeled (+)-pentazocine (for determining non-specific binding).[9]

    • Compound X stock solution (in DMSO).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates.

    • Scintillation vials and cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Compound X in the binding buffer.

    • In a 96-well plate, add the binding buffer, guinea pig brain membrane homogenate (typically 100-200 µg of protein), and the desired concentration of Compound X or vehicle (for total binding) or excess non-radiolabeled (+)-pentazocine (for non-specific binding).

    • Add [³H]-(+)-pentazocine to a final concentration of approximately 3 nM.[9]

    • Incubate at 37°C for 120 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials with a scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

    • Calculate the specific binding and determine the Ki value for Compound X using non-linear regression analysis.

Protocol 1.2: Functional Characterization - S1R-BiP Interaction Assay (BRET)

  • Rationale: This assay determines whether Compound X acts as an agonist or antagonist by measuring its effect on the interaction between S1R and BiP. Agonists promote the dissociation of this complex.[6]

  • Materials:

    • HEK293T cells co-transfected with S1R fused to a bioluminescent donor (e.g., NanoLuc) and BiP fused to a fluorescent acceptor (e.g., Venus).

    • Known S1R agonist (e.g., PRE-084) and antagonist (e.g., NE-100) as controls.[6]

    • Compound X stock solution.

    • Cell culture medium.

    • BRET substrate (e.g., furimazine).

    • Luminometer capable of measuring dual-wavelength emissions.

  • Procedure:

    • Plate the transfected HEK293T cells in a 96-well plate.

    • Treat the cells with varying concentrations of Compound X, PRE-084, or NE-100.

    • Add the BRET substrate.

    • Measure the light emission at the wavelengths corresponding to the donor and acceptor.

    • Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates dissociation of the S1R-BiP complex, suggesting agonist activity.

Part 2: In Vivo Evaluation

Objective: To assess the neuroprotective effects of Compound X in an animal model of neurodegeneration.

Protocol 2.1: Scopolamine-Induced Amnesia Model in Mice

  • Rationale: Scopolamine is a muscarinic receptor antagonist that induces cognitive deficits, providing a model to test for potential anti-amnesic and neuroprotective effects.[11]

  • Animals: Male C57BL/6 mice.

  • Materials:

    • Compound X.

    • Scopolamine hydrobromide.

    • Vehicle (e.g., saline or 0.5% carboxymethylcellulose).

    • Morris Water Maze apparatus.

  • Procedure:

    • Acclimatization and Habituation: Acclimate mice to the housing facility for at least one week. Habituate them to the experimental room and handling for 2-3 days before the experiment.

    • Drug Administration: Administer Compound X (at various doses, e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the scopolamine injection.

    • Induction of Amnesia: Administer scopolamine (1 mg/kg, intraperitoneally) 30 minutes before the behavioral test.

    • Morris Water Maze Test:

      • Acquisition Phase (Days 1-4): Train the mice to find a hidden platform in the water maze. Record the escape latency (time to find the platform) and path length.

      • Probe Trial (Day 5): Remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

    • Data Analysis: Compare the escape latencies and time in the target quadrant between the different treatment groups. An improvement in performance in the Compound X-treated groups compared to the scopolamine-only group would suggest a neuroprotective or cognitive-enhancing effect.

Data Presentation

The following tables illustrate how to present the hypothetical data from the proposed experiments.

Table 1: In Vitro Binding Affinities of Compound X

ReceptorRadioligandKi (nM) of Compound X
Sigma-1[³H]-(+)-pentazocineHypothetical Value
Sigma-2[³H]-DTGHypothetical Value

Table 2: In Vivo Neuroprotective Effects of Compound X in the Morris Water Maze

Treatment GroupDose (mg/kg)Mean Escape Latency (Day 4, seconds)Time in Target Quadrant (Probe Trial, seconds)
Vehicle + Vehicle-Hypothetical ValueHypothetical Value
Vehicle + Scopolamine1Hypothetical ValueHypothetical Value
Compound X + Scopolamine1Hypothetical ValueHypothetical Value
Compound X + Scopolamine5Hypothetical ValueHypothetical Value
Compound X + Scopolamine10Hypothetical ValueHypothetical Value

Experimental Workflow Visualization

Experimental Workflow for Compound X Start Hypothesis: Compound X is an S1R Modulator InVitro In Vitro Characterization Start->InVitro BindingAssay Radioligand Binding Assay (Determine Ki) InVitro->BindingAssay FunctionalAssay Functional Assay (BRET) (Determine Agonist/Antagonist Profile) InVitro->FunctionalAssay InVivo In Vivo Evaluation BindingAssay->InVivo FunctionalAssay->InVivo AnimalModel Animal Model of Neurodegeneration (e.g., Scopolamine-induced amnesia) InVivo->AnimalModel BehavioralTest Behavioral Testing (e.g., Morris Water Maze) AnimalModel->BehavioralTest DataAnalysis Data Analysis and Interpretation BehavioralTest->DataAnalysis Conclusion Conclusion on Neuropharmacological Potential of Compound X DataAnalysis->Conclusion

Caption: A streamlined workflow for the neuropharmacological evaluation of Compound X.

References

  • Gómez-Soler, M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. MedChemComm, 11(10), 1637-1653. [Link]

  • Guo, T., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1845. [Link]

  • Hayashi, T., & Su, T. P. (2007). The Pharmacology of Sigma-1 Receptors. CNS Drug Reviews, 13(1), 1-25. [Link]

  • López-Muñoz, F., & Álamo, C. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology, 15, 1366911. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 703658, N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. PubChem. [Link]

  • Rossino, G., et al. (2022). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. International Journal of Molecular Sciences, 23(24), 15574. [Link]

  • Tóth, G., et al. (2022). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 27(21), 7296. [Link]

  • Zvejniece, L., et al. (2019). The list of Sigma-1 receptor agonists and antagonists. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

improving the stability of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Understanding and mitigating degradation is critical for ensuring experimental reproducibility, accuracy in analytical quantification, and preserving therapeutic efficacy. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on the compound's inherent chemical liabilities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common stability issues encountered during experimental work. Each answer provides a mechanistic explanation and actionable solutions.

Q1: I'm observing a rapid loss of my compound in an aqueous buffer (pH 7.4). What is the most probable cause of this instability?

A1: The primary cause of degradation in aqueous solutions, particularly under neutral to alkaline or acidic conditions, is the hydrolysis of the amide bond.[1][2][3] While amides are generally more resistant to hydrolysis than esters, they will degrade over time, especially with changes in temperature or pH.[3] The molecule will cleave at the amide linkage to form two primary degradation products: 2-(4-methoxyphenyl)acetic acid and 2-(1-cyclohexen-1-yl)ethan-1-amine .

Additionally, the enamide-like character of the N-substituted cyclohexene ring can make it susceptible to acid-catalyzed hydrolysis.[4] Therefore, precise pH control is crucial.

Solution:

  • pH Optimization: Determine the optimal pH for stability by conducting a pH-rate profile study. Generally, a slightly acidic pH (e.g., 4-6) may slow the rate of hydrolysis for many amide-containing compounds. Use of appropriate buffers like citrate or acetate is recommended to maintain a stable pH.[5][[“]][[“]]

  • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C or -20°C) to significantly decrease the rate of all chemical reactions, including hydrolysis. Avoid repeated freeze-thaw cycles.

  • Aqueous Content: If the experimental design allows, consider using a solvent system with reduced water content, such as a co-solvent system (e.g., water/ethanol, water/acetonitrile), to decrease the activity of water and slow hydrolysis.

Q2: My solution is turning a yellowish color and I'm seeing new peaks in my chromatogram, even when stored protected from light. What could be happening?

A2: This suggests oxidative degradation. The most susceptible moiety in your molecule is the double bond within the cyclohexene ring.[8][9][10] Dissolved oxygen in the solvent can react with this double bond, especially if catalyzed by trace metal ions or exposure to heat. This can lead to a variety of oxidation products, including epoxides, diols (cyclohexane-1,2-diol), or ketones (cyclohexenone or cyclohexanone derivatives), which can be chromophoric and cause discoloration.[8][10]

Solution:

  • Deoxygenate Solvents: Before preparing your solution, sparge all solvents and buffers with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use Antioxidants: Add a small amount of an antioxidant to the formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.

  • Add a Chelating Agent: To sequester catalytic metal ions, add a chelator such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%).[5]

  • Inert Atmosphere: Prepare and store the solution under an inert gas headspace (nitrogen or argon) in a tightly sealed vial.

Q3: What are the primary degradation pathways I should be aware of, and how can I monitor them?

A3: The two primary degradation pathways are hydrolysis and oxidation . A well-designed forced degradation study is the best way to identify and understand these pathways.[11][12][13] Such studies are a regulatory necessity and provide critical insights into a molecule's intrinsic stability.[11][13]

To monitor these pathways, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required.[14] This method must be able to separate the parent compound from all major degradation products.

Below is a diagram illustrating the predicted degradation pathways.

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent N-[2-(1-cyclohexen-1-yl)ethyl]- 2-(4-methoxyphenyl)acetamide Hydrolysis_Prod1 2-(4-methoxyphenyl)acetic acid Parent->Hydrolysis_Prod1 Amide Cleavage (Acid/Base) Hydrolysis_Prod2 2-(1-cyclohexen-1-yl)ethan-1-amine Parent->Hydrolysis_Prod2 Amide Cleavage (Acid/Base) Oxidation_Prod1 Epoxide Derivative Parent->Oxidation_Prod1 Cyclohexene Oxidation (O2, Metals) Oxidation_Prod3 Ketone Derivative Parent->Oxidation_Prod3 Cyclohexene Oxidation Oxidation_Prod2 Diol Derivative Oxidation_Prod1->Oxidation_Prod2 Further Reaction

Caption: Predicted degradation pathways for the target compound.

Q4: I need to prepare a stock solution for long-term storage. What solvent and storage conditions do you recommend?

A4: Given the compound's low solubility in water and susceptibility to hydrolysis, a non-aqueous or anhydrous organic solvent is the best choice for a long-term stock solution.[15]

Recommended Protocol for Stock Solution:

  • Solvent Choice: Use a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) or Ethanol.

  • Preparation: Prepare the solution under an inert atmosphere (e.g., in a glove box or by purging the vial with argon).

  • Filtration: Filter the solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter to remove any particulate matter.

  • Aliquoting: Dispense the solution into small-volume, amber glass vials with Teflon-lined screw caps. This minimizes headspace and prevents contamination of the entire stock with each use.

  • Storage: Store the aliquots at -80°C for maximum long-term stability. Before use, allow an aliquot to equilibrate to room temperature completely before opening to prevent condensation of atmospheric moisture into the cold solvent.

Troubleshooting Guide: At-a-Glance

Observed Problem Potential Cause(s) Recommended Solution(s)
Loss of parent compound peak area over time in aqueous solution. Amide hydrolysis.Optimize pH to 4-6 using a buffer; store at 2-8°C or frozen; reduce water content with co-solvents.
Appearance of new, early-eluting peaks in RP-HPLC. Hydrolysis, leading to more polar degradants.Confirm identity via mass spectrometry; implement hydrolysis prevention strategies.
Solution discoloration (yellowing/browning). Oxidative degradation of the cyclohexene ring.Deoxygenate solvents with N₂/Ar; add antioxidants (e.g., BHT); add a chelator (e.g., EDTA).
Inconsistent results between experiments. Instability during experiment; repeated freeze-thaw cycles.Prepare fresh working solutions daily from a properly stored stock; avoid freeze-thaw cycles by using single-use aliquots.
Precipitate forms in aqueous buffer. Poor aqueous solubility.[15]Prepare a concentrated stock in an organic solvent (e.g., DMSO) and dilute into buffer just before use; check final concentration against solubility limits.
Rapid degradation when exposed to lab lighting. Photodegradation.Work in a dimly lit area; use amber vials or wrap containers in aluminum foil.[5]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a standard workflow for investigating the stability of this compound. The goal is to achieve 5-20% degradation to identify relevant degradation products without generating secondary artifacts from over-stressing.[16]

Caption: Workflow for a forced degradation study.

Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureRecommended Time Points
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidation 3% H₂O₂Room Temp2, 4, 8, 24 hours
Thermal Solvent Only60°C24, 48, 72 hours
Photolytic ICH Q1B Option IIPer GuidelinePer Guideline
Protocol 2: Recommended Stability-Indicating HPLC Method

This method is adapted from established procedures for similar compounds and is suitable for separating the parent compound from its potential degradation products.[14][17]

  • Instrumentation: HPLC or UPLC system with UV/PDA detector and optional Mass Spectrometer.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 95
    18.0 95
    18.1 30

    | 22.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 225 nm.

  • Rationale: The acidic mobile phase (formic acid) ensures good peak shape for the amine degradation product. The gradient elution allows for the separation of the non-polar parent compound from the more polar hydrolytic degradation products.

References

  • Kresge, A. J., & Tang, Y. C. (1982). Acid-catalyzed hydrolysis of N-vinylacetamides (enamides). Substituent effects of the acetamido and amino groups and linear free energy correlations of cyclohexene reactivities. Journal of the American Chemical Society. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata Blog. [Link]

  • FDA. (2021). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • SGS. (n.d.). Forced Degradation Testing. SGS Life Sciences. [Link]

  • CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. CD Formulation. [Link]

  • SIELC Technologies. (2018). N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide. SIELC. [Link]

  • Wang, J., et al. (2021). Selective photocatalytic oxidation of cyclohexene coupled with hydrogen evolution from water splitting over Ni/NiO/CdS and mechanism insight. Catalysis Science & Technology. [Link]

  • de Souza, B. S., et al. (2018). Exploring the reaction pathways of Pd(ii)-catalyzed cyclohexene oxidation with molecular oxygen: vinylic and allylic oxidation, disproportionation and oxidative dehydrogenation. New Journal of Chemistry. [Link]

  • Carvalho, J., et al. (2020). Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane. Molecules. [Link]

  • Pissarskoi, E., et al. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Organic Letters. [Link]

  • Boudjema, S., et al. (2017). Cyclohexene oxidation reaction products. ResearchGate. [Link]

  • Carvalho, J., et al. (2020). Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane. ResearchGate. [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. BYJU'S. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. PubChem. [Link]

  • ChemBK. (2024). N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide. ChemBK. [Link]

  • OpenStax. (2023). 21.7 Chemistry of Amides. Chemistry 2e. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide... on Newcrom R1 HPLC column. SIELC. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. [Link]

  • PrepChem. (n.d.). Synthesis of N-[2-(3-methoxyphenyl)-ethyl]cyclohexane-acetamide. PrepChem. [Link]

  • Liew, K. B., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]

  • Al-Ghamdi, M. S., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals. [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]

  • Chen, Y.-C., et al. (2022). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. Catalysts. [Link]

  • Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]

  • Dutta, T. K., & Harayama, S. (2001). Biodegradation of n-alkylcycloalkanes and n-alkylbenzenes via new pathways in Alcanivorax sp. strain MBIC 4326. Applied and Environmental Microbiology. [Link]

  • Dutta, T. K., & Harayama, S. (2001). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. ResearchGate. [Link]

  • Kanamori, T., et al. (2025). Metabolism of highly potent synthetic opioid nitazene analogs: N-ethyl-N-(1-glucuronyloxyethyl) metabolite formation and degradation to N-desethyl metabolites during enzymatic hydrolysis. Drug Testing and Analysis. [Link]

  • Dutta, T. K., & Harayama, S. (2001). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. ResearchGate. [Link]

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Navigating the Synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical solutions necessary to overcome common experimental hurdles, ensuring a successful and efficient synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method is the amide coupling between 2-(1-cyclohexen-1-yl)ethylamine and 4-methoxyphenylacetic acid. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, enabling its reaction with the amine.

Q2: Which coupling reagents are recommended for this synthesis?

Standard and highly effective coupling reagents for this type of amide bond formation include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used in conjunction with an additive such as HOBt (Hydroxybenzotriazole) to improve efficiency and minimize side reactions.[1][2]

Q3: What are the typical solvents used for this reaction?

Anhydrous polar aprotic solvents are generally preferred. The most common choices are:

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[3]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the recommended methods for monitoring the reaction's progress. By tracking the consumption of the starting materials and the formation of the product, you can determine the optimal reaction time.

II. Troubleshooting Guide: From Synthesis to Purification

This section provides a detailed breakdown of potential issues, their root causes, and actionable solutions at each stage of the experiment.

A. Synthesis Stage: Low Yield and Incomplete Reactions

A common frustration in amide coupling is observing a low yield of the desired product or an incomplete reaction. The following table outlines potential causes and corresponding troubleshooting steps.

Problem Potential Cause Troubleshooting & Optimization
Low or No Product Formation Incomplete activation of 4-methoxyphenylacetic acid: The coupling reagent may be old, hydrated, or used in insufficient quantity.- Use fresh, high-quality coupling reagents. - Ensure all glassware and solvents are anhydrous. - Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 equivalents).
Deactivation of 2-(1-cyclohexen-1-yl)ethylamine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.- Add a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to neutralize the carboxylic acid and any amine salts.[3]
Poor reagent solubility: One or more of the reactants or the coupling agent may not be fully dissolved in the chosen solvent.[4]- Perform a pre-reaction solubility test for all reagents in the intended solvent. - Consider switching to a solvent with better solubilizing properties (e.g., DMF over DCM).
Reaction Stalls or is Sluggish Steric hindrance: While not extreme in this case, steric factors can slow down the reaction.- Increase the reaction temperature (e.g., from room temperature to 40-50 °C). - Extend the reaction time and monitor closely by TLC or LC-MS.
Side reactions of the cyclohexenyl group: Although generally stable, the double bond in the cyclohexenyl moiety could potentially undergo isomerization or other side reactions under harsh conditions.- Maintain a neutral or slightly basic pH during the reaction. - Avoid prolonged exposure to strong acids or bases during workup.
B. Workup and Purification Stage: Impurities and Separation Challenges

Proper workup and purification are critical for obtaining a high-purity final product.

Q5: My crude product is very impure after workup. What are the likely side products and how can I remove them?

Common impurities in amide coupling reactions include unreacted starting materials, byproducts from the coupling reagent, and potential side-reaction products.

  • Unreacted 4-methoxyphenylacetic acid: Can be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃).

  • Unreacted 2-(1-cyclohexen-1-yl)ethylamine: Can be removed by washing the organic layer with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).

  • Coupling Reagent Byproducts:

    • EDC: The urea byproduct is water-soluble and can be removed with aqueous washes.[5][6]

    • HATU: Tetramethylurea is a common byproduct and can be challenging to remove. Multiple aqueous washes, sometimes with a lithium chloride (LiCl) solution, can aid in its removal.[7]

  • N-acylurea: A common byproduct when using carbodiimides like EDC, formed by the rearrangement of the O-acylisourea intermediate. This can be minimized by using HOBt as an additive.

Experimental Protocol: Standard Aqueous Workup

  • Upon reaction completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted amine and basic byproducts).

    • Saturated NaHCO₃ solution (to remove unreacted carboxylic acid and acidic byproducts).

    • Brine (saturated NaCl solution) to reduce the water content in the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Q6: I'm having difficulty purifying the final product by column chromatography. What solvent system should I use?

The choice of solvent system for column chromatography depends on the polarity of your product and the impurities present.

  • General Guidance: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Method Development: Use thin-layer chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for your product.

  • Recommended Starting Gradient: Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes).

Diagram: Purification Workflow

Caption: General purification workflow for this compound.

C. Characterization Stage: Confirming Product Identity and Purity

Accurate characterization is the final and essential step to confirm the successful synthesis of your target compound.

Q7: What are the expected spectral data for this compound?

  • ¹H NMR: You should expect to see characteristic peaks for the aromatic protons of the methoxyphenyl group, the methoxy group singlet, the methylene protons of the acetamide and ethyl groups, and the protons of the cyclohexenyl ring.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethyl and cyclohexenyl groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (273.37 g/mol ).[8]

Reference Spectral Data for Starting Materials:

  • 4-Methoxyphenylacetic acid:

    • ¹H NMR (500 MHz, CDCl₃): δ 7.22 (d, J=8.6 Hz, 2H), 6.88 (d, J=8.7 Hz, 2H), 3.80 (s, 3H), 3.60 (s, 2H).[9][10]

    • ¹³C NMR (CDCl₃): δ 178.3, 158.8, 130.4, 126.1, 114.2, 55.3, 40.3.[9]

  • 2-(1-Cyclohexen-1-yl)ethylamine:

    • ¹H and ¹³C NMR data has been reported and calculated. [11][12]

Q8: How can I assess the purity of my final product?

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method for determining purity. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is suitable.[13] The purity is determined by the percentage of the area of the product peak relative to the total area of all peaks.

  • NMR Spectroscopy: The absence of impurity peaks in the ¹H NMR spectrum is a good indicator of high purity. Integration of the product peaks against any visible impurity peaks can provide a semi-quantitative measure of purity.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound using common coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

G Start Dissolve 4-methoxyphenylacetic acid, 2-(1-cyclohexen-1-yl)ethylamine, and HATU in anhydrous DMF Add_Base Add DIPEA dropwise at 0 °C Start->Add_Base Stir Stir at room temperature for 2-12 hours Add_Base->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Perform aqueous workup Monitor->Workup Upon completion Purify Purify by column chromatography Workup->Purify End Characterize pure product Purify->End

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • 4-Methoxyphenylacetic acid (1.0 eq)

  • 2-(1-Cyclohexen-1-yl)ethylamine (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenylacetic acid and HATU.

  • Dissolve the solids in anhydrous DMF.

  • Add 2-(1-cyclohexen-1-yl)ethylamine to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, proceed with the aqueous workup as described in the troubleshooting section.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Materials:

  • 4-Methoxyphenylacetic acid (1.0 eq)

  • 2-(1-Cyclohexen-1-yl)ethylamine (1.0-1.2 eq)

  • EDC·HCl (1.1-1.5 eq)

  • HOBt (1.1-1.5 eq)

  • DIPEA or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous DCM or DMF

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenylacetic acid, 2-(1-cyclohexen-1-yl)ethylamine, and HOBt in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Add DIPEA or TEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform the aqueous workup.

  • Purify the crude product via flash column chromatography or recrystallization.[1][2]

IV. References

  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Poor Reagent Solubility in HATU Coupling. BenchChem.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7690, 4-Methoxyphenylacetic acid. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • BenchChem. (2025, December). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • AWS. (n.d.). S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, August 5). FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined experimental and theoretical study. Retrieved from [Link]

  • Dergipark. (n.d.). N NMR AND JCH SPIN-SPIN COUPLING CONSTANTS INVESTIGATIONS OF 2-(1-CYCLOHEXENYL)ETHYLAMINE AS EXPERIMENTAL AND THEORETICAL 2-(1-S. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenyl acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 703658, N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. PubChem. Retrieved from [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • University of Rochester. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). [2-(1-Cyclohexen-1-yl)ethyl]ethylamine, tms derivative - Optional[13C NMR]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformation of the cyclohexyl group to cyclohexenyl and phenyl groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Ethyl-N-(4-methoxyphenyl)acetamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. WebBook. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer optimized protocols to improve reaction yields and purity. We will delve into the causality behind common experimental challenges and provide robust, field-proven solutions.

Overview of the Synthesis

The target molecule, this compound, is synthesized via an amide bond formation between two key precursors: 2-(4-methoxyphenyl)acetic acid and 2-(1-cyclohexen-1-yl)ethanamine .

Reaction Scheme:

While this appears to be a straightforward condensation, the direct reaction of a carboxylic acid and an amine is often inefficient. The acidic proton of the carboxylic acid can react with the basic amine to form a non-nucleophilic ammonium carboxylate salt, hindering the desired nucleophilic acyl substitution.[1][2][3] To overcome this, a coupling reagent is essential to activate the carboxylic acid. This guide will focus on optimizing this critical coupling step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Question: My reaction yield is consistently low (<40%) or I'm recovering mostly unreacted starting materials. What is the primary cause?

Answer: Low conversion is the most common issue in this synthesis and typically points to one of four root causes:

  • Ineffective Carboxylic Acid Activation: The core of the reaction is the activation of 2-(4-methoxyphenyl)acetic acid. If the coupling reagent is old, hydrated, or used in insufficient stoichiometric amounts, the acid will not be activated, and no reaction will occur.[4]

  • Premature Amine Deactivation: As mentioned, the amine (2-(1-cyclohexen-1-yl)ethanamine) can be protonated by the carboxylic acid. This acid-base reaction is faster than the amide coupling itself and effectively removes the amine nucleophile from the reaction.[2][3] A non-nucleophilic base is required to scavenge the generated acid (e.g., HCl from an acyl chloride intermediate) and prevent protonation of the primary amine.[1]

  • Hydrolysis of Activated Intermediates: The activated carboxylic acid species (e.g., an O-acylisourea intermediate) is highly reactive and susceptible to hydrolysis.[4][5] The presence of even trace amounts of water in your solvents or reagents will quench this intermediate, reverting it to the starting carboxylic acid and reducing your yield. Using anhydrous solvents and reagents is critical.[4]

  • Steric Hindrance: While not extreme in this case, bulky groups near the reaction centers can slow the reaction rate.[4] Ensuring adequate reaction time and potentially slightly elevated temperatures (after initial coupling at 0 °C) can help overcome this.

Solution Workflow:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use solvents from a freshly opened bottle or a solvent purification system.

  • Verify Reagent Quality: Use a fresh bottle of your coupling reagent. If using a carbodiimide like EDC or DCC, ensure it has been stored properly in a desiccator.

  • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and 1.1 equivalents of the coupling reagent relative to the carboxylic acid. Add at least 2-3 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Control Reaction Temperature: Begin the activation of the carboxylic acid at 0 °C before adding the amine. Once the amine is added, allow the reaction to slowly warm to room temperature and stir for 8-16 hours.[1]

Question: I've isolated my product, but it's contaminated with a white, insoluble precipitate that is difficult to remove. What is this and how can I avoid it?

Answer: This is a classic sign of using N,N'-Dicyclohexylcarbodiimide (DCC) as your coupling reagent. The precipitate is dicyclohexylurea (DCU), the byproduct of DCC.[6] While DCC is effective, the insolubility of DCU in many common organic solvents (like dichloromethane) makes purification by filtration challenging and often necessitates column chromatography.

Solutions:

  • Switch to a Water-Soluble Carbodiimide: The best solution is to use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .[2][5] EDC functions mechanistically like DCC, but its urea byproduct is water-soluble.[6][7] This allows for its complete removal during a standard aqueous workup, simplifying purification immensely.

  • Improved DCU Removal (If you must use DCC): If DCC is your only option, after the reaction is complete, cool the reaction mixture in an ice bath for 30-60 minutes to maximize DCU precipitation. Filter the mixture through a pad of Celite. Be aware that some DCU will likely remain in solution, requiring subsequent column chromatography.

Question: My reaction seems to work, but I'm observing several side products on my TLC plate. What are they and how can I minimize them?

Answer: Side product formation often stems from the high reactivity of the activated carboxylic acid intermediate.

  • Symmetrical Anhydride Formation: Two molecules of the activated carboxylic acid can react to form a symmetrical anhydride. While this anhydride is still reactive towards the amine, it alters the stoichiometry and can lead to a more complex reaction profile.

Solutions to Minimize Side Products:

  • Use an Additive: The most effective way to prevent these side reactions is to add 1-Hydroxybenzotriazole (HOBt) or OxymaPure along with your coupling reagent (EDC or DCC).[4][8] These additives react rapidly with the O-acylisourea intermediate to form an activated ester.[8] This new intermediate is more stable, less prone to rearrangement, and still highly reactive towards the amine, leading to a cleaner reaction and higher yield.

  • Control the Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and HOBt for 15-30 minutes at 0 °C before adding the amine.[4] This ensures the highly reactive O-acylisourea is trapped by HOBt before it has a chance to form side products.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this synthesis?

For this specific synthesis, EDC in combination with HOBt is highly recommended. EDC's water-soluble byproduct simplifies purification, and HOBt will suppress side reactions and improve overall efficiency.[4][6] Uronium/aminium salt reagents like HATU are also excellent and very fast but are generally more expensive.[1][4]

Coupling ReagentTypical YieldProsCons
DCC 60-85%Inexpensive, effective.Insoluble urea byproduct complicates purification.[6]
EDC 70-95%Water-soluble urea byproduct, easy workup.[7]More expensive than DCC.
HATU/HBTU 85-98%Very high yields, fast reaction times, low side products.[1]Significantly more expensive, byproducts also require removal.

Q2: What is the optimal solvent and base for this reaction?

  • Solvent: Anhydrous polar aprotic solvents are ideal. Dichloromethane (DCM) or Dimethylformamide (DMF) are the most common and effective choices.[1][7] Ensure they are anhydrous.

  • Base: A non-nucleophilic organic base is crucial. Diisopropylethylamine (DIPEA) is an excellent choice as it is sterically hindered and will not compete with the primary amine as a nucleophile.[4] Triethylamine (TEA) is also commonly used. Use 2-3 equivalents.

Q3: How can I confirm the purity of my starting materials?

The purity of your starting materials, 2-(1-cyclohexen-1-yl)ethanamine[9][10] and 4-methoxyphenylacetic acid[11][12], is paramount. Before starting the reaction, it is advisable to:

  • Run a ¹H NMR spectrum to confirm the structure and check for impurities.

  • Check the melting point of the 4-methoxyphenylacetic acid (literature: 85-87 °C).

  • Ensure the amine has not been oxidized (it should be a clear, colorless to light yellow liquid). Distillation may be necessary if it appears discolored.

Visualized Mechanisms and Workflows

Carbodiimide-Mediated Amide Coupling Mechanism

Amide Coupling Mechanism cluster_main Standard Pathway cluster_optimized Optimized Pathway (with HOBt) RCOOH Carboxylic Acid (4-methoxyphenylacetic acid) Intermediate O-Acylisourea (Highly Reactive Intermediate) RCOOH->Intermediate Activation EDC EDC (Coupling Reagent) EDC->Intermediate Amide Target Amide Product Intermediate->Amide Nucleophilic Attack Urea Water-Soluble Urea Byproduct Intermediate->Urea Byproduct Formation HOBt_Ester HOBt-Active Ester (Stabilized Intermediate) Intermediate->HOBt_Ester Trapping RNH2 Amine (2-(1-cyclohexen-1-yl)ethanamine) RNH2->Amide HOBt HOBt (Additive) HOBt->HOBt_Ester HOBt_Ester->Amide

Caption: Optimized vs. Standard Amide Coupling Pathway.

General Experimental Workflow

Experimental Workflow start Start: Combine Carboxylic Acid, Solvent (DCM), HOBt, DIPEA cool Cool to 0 °C start->cool add_edc Add EDC (Activates Acid) cool->add_edc stir_activate Stir for 15-30 min (Forms HOBt-Ester) add_edc->stir_activate add_amine Add Amine stir_activate->add_amine warm_react Warm to RT, Stir 8-16h add_amine->warm_react workup Aqueous Workup (e.g., wash with 1M HCl, sat. NaHCO3, brine) warm_react->workup dry Dry Organic Layer (e.g., over Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography (if necessary) concentrate->purify end End: Pure Product purify->end

Caption: Step-by-step experimental workflow for synthesis.

Troubleshooting Decision Tree

Troubleshooting Tree start Problem: Low Yield / No Reaction q_water Were anhydrous solvents/reagents used? start->q_water a_water_no Cause: Hydrolysis of activated intermediate. q_water->a_water_no No q_reagents Are coupling reagent and base fresh? q_water->q_reagents Yes s_water Solution: Dry solvents/ reagents and repeat. a_water_no->s_water a_reagents_no Cause: Degraded reagent leads to poor activation. q_reagents->a_reagents_no No q_side_rxn TLC shows multiple spots close to baseline? q_reagents->q_side_rxn Yes s_reagents Solution: Use fresh reagents from a new bottle. a_reagents_no->s_reagents a_side_rxn_yes Cause: Side reactions (e.g., N-acylurea). q_side_rxn->a_side_rxn_yes Yes end Re-evaluate starting material purity. q_side_rxn->end No s_side_rxn Solution: Add HOBt or OxymaPure to the reaction mixture. a_side_rxn_yes->s_side_rxn

Caption: A decision tree for troubleshooting low yields.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis using EDC/HOBt

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(4-methoxyphenyl)acetic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add Diisopropylethylamine (DIPEA) (2.5 eq) to the stirring solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise to the cooled solution.

  • Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.

  • Add 2-(1-cyclohexen-1-yl)ethanamine (1.1 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure this compound.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ChemBK. (2024). N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide. Retrieved from [Link]

  • Yuan, Z., et al. (2023). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Li, J., et al. (2022). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amides. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. Retrieved from [Link]

  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (2023). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans | Request PDF. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-(1-cyclohexenyl) ethylamine.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this moderately polar amide. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the purity and yield of your target compound.

Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Q1: My final product is contaminated with unreacted 4-methoxyphenylacetic acid. How can I remove it?

Potential Cause: Incomplete reaction or hydrolysis of an activated intermediate (e.g., acyl chloride) can leave residual starting carboxylic acid. This acidic impurity can be challenging to remove by chromatography alone due to its polarity.

Solution:

  • Aqueous Wash: Before chromatographic purification, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (1M) sodium hydroxide (NaOH) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase.[1][2]

  • Caution: Avoid using strong bases for extended periods if your target amide is susceptible to hydrolysis.

  • Verification: After the wash, confirm the removal of the acid by TLC, spotting the crude material against the starting carboxylic acid.

Q2: I'm observing a persistent impurity with a similar polarity to my product on TLC, making chromatographic separation difficult.

Potential Cause: This could be a byproduct from the amide coupling reaction. If using a carbodiimide coupling agent like DCC or EDC, the formation of an N-acylurea is a common side reaction.[3][4] This byproduct often has a polarity similar to the desired amide. Another possibility is the presence of the corresponding hydroxy amide, N-[2-(1-hydroxycyclohexyl)ethyl]-2-(4-methoxyphenyl)acetamide, if the starting amine contained this impurity or if it was synthesized via a route involving a dehydration step.[5]

Solution:

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems for flash column chromatography. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point. A shallow gradient elution, where the polarity is increased slowly, can improve separation.[6]

    • Alternative Solvents: Consider adding a small percentage of a third solvent, like dichloromethane or methanol, to modulate the selectivity of the separation.

  • Recrystallization: If chromatography is ineffective, recrystallization is an excellent alternative for purifying solid amides.[7]

    • Solvent Screening: Test the solubility of your impure product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold.[8] Good starting points for amides include ethanol, acetonitrile, or mixtures like ethyl acetate/hexanes.[7][9]

Q3: My product appears to be degrading on the silica gel column, leading to low recovery.

Potential Cause: The acidic nature of standard silica gel can cause the degradation of sensitive compounds. The cyclohexene moiety in the target molecule could be susceptible to acid-catalyzed reactions.

Solution:

  • Deactivate Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine, before loading the sample.[10][11]

  • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

  • Minimize Contact Time: Perform flash chromatography as quickly as possible to reduce the time the compound spends on the stationary phase.

Q4: After column chromatography, my product is a viscous oil that won't solidify.

Potential Cause: The presence of residual solvents or minor impurities can inhibit crystallization. The product itself may also have a low melting point or be amorphous. The reported melting point is 70-75°C, suggesting it should be a solid at room temperature.[12]

Solution:

  • High-Vacuum Drying: Ensure all residual chromatography solvents are removed by drying the product under high vacuum for an extended period. Gentle heating can sometimes facilitate solvent removal.

  • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or petroleum ether) to the oil. Stir or sonicate the mixture. This can help to wash away impurities and encourage the formation of a solid.

  • Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system as described in Q2.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of pure this compound? A1: The pure compound is expected to be a colorless to light yellow or off-white to light beige solid.[12] It has low solubility in water but is soluble in organic solvents such as ethanol, dimethylformamide, chloroform, and methanol.[12]

Q2: Which analytical techniques are best for assessing the purity of the final product? A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with a modifier like phosphoric or formic acid is suitable.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any structural impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q3: How should I store the purified compound? A3: For long-term storage, it is recommended to keep the compound in a well-sealed container at -20°C in a freezer.

Q4: What are the common synthetic routes to this compound, and how do they influence the impurity profile? A4:

  • Amide coupling: The most direct route involves coupling 2-(1-cyclohexen-1-yl)ethan-1-amine with 4-methoxyphenylacetic acid or its activated derivative (e.g., acyl chloride).

    • Using an acyl chloride (Schotten-Baumann conditions): This can lead to the formation of the unreacted carboxylic acid as a major impurity due to hydrolysis of the acyl chloride.[1][2][14][15][16]

    • Using a coupling agent (e.g., DCC, EDC): This can result in byproducts like N-acylurea.[3][4][17][18]

  • Multi-step synthesis: A patented method involves the reaction of 1-(2-aminoethyl)cyclohexanol with 4-methoxyphenylacetic acid, followed by dehydration.[5] In this case, the N-[2-(1-hydroxycyclohexyl)ethyl]-2-(4-methoxyphenyl)acetamide would be a key intermediate and a potential impurity in the final product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of the crude product after an initial workup to remove acidic or basic impurities.

1. Preparation:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the target compound.
  • Column Packing: Dry pack a silica gel column of appropriate size. Equilibrate the column with the chosen solvent system.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
  • Liquid Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

3. Elution:

  • Begin elution with the solvent system determined by TLC.
  • If separation is challenging, a gradient elution can be employed. Start with a less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.[6]
  • Collect fractions and monitor by TLC.

4. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the product if it is a solid and when chromatography is not ideal.

1. Solvent Selection:

  • Place a small amount of the impure solid in several test tubes.
  • Add a small amount of different solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to each tube.
  • Observe the solubility at room temperature.
  • Heat the tubes in which the solid is not soluble at room temperature.
  • A suitable solvent will dissolve the compound when hot but show low solubility when cold.

2. Recrystallization Procedure:

  • Place the impure solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.[8]
  • If there are insoluble impurities, perform a hot filtration.
  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.
  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal recovery.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven.

Visualization of Purification Workflow

Purification_Workflow cluster_synthesis Crude Product cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Workup Dissolve in Organic Solvent Wash with aq. NaHCO3 Crude->Workup Initial Cleanup Chromatography Flash Column Chromatography (Silica Gel) Workup->Chromatography Primary Method Recrystallization Recrystallization Workup->Recrystallization Alternative Method Impurities_Removed Aqueous Impurities (e.g., Carboxylic Acid) Workup->Impurities_Removed Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product Analysis TLC, HPLC, NMR, MS Pure_Product->Analysis Verification

Caption: Purification workflow for this compound.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • ResearchGate. What is the best technique for amide purification? [Link]

  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • University of Rochester Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • ChemBK. N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • OICC Press. Supplementary Information. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ACS Publications. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

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  • Wikipedia. Schotten–Baumann reaction. [Link]

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Technical Support Center: Protocol Refinement for N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for biological assays involving this compound. Given the limited publicly available data on its specific biological targets, this document provides a framework for initiating its characterization based on its chemical properties and potential as a therapeutic intermediate.

Part 1: Compound Handling and Preparation

The accurate preparation of your test compound is the foundation of reproducible biological data. This compound is an organic compound with low aqueous solubility, making proper handling critical.

Frequently Asked Questions (FAQs): Compound Handling

Q1: What is the best solvent to dissolve this compound?

A1: Based on its chemical properties, this compound has low solubility in water but is soluble in organic solvents such as dimethylformamide (DMF) and ethanol.[1] For biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous culture media.[2]

Q2: How do I prepare a stock solution?

A2: It is recommended to prepare a high-concentration stock solution, typically 10-50 mM in 100% DMSO. For small quantities (≤10 mg), add the solvent directly to the vial to avoid loss of powdered compound.[3] For larger quantities, weigh out the desired amount. Ensure the compound is fully dissolved by vortexing or brief sonication.

Q3: How should I store the stock solution?

A3: Once prepared, aliquot the stock solution into small, ready-to-use volumes to minimize freeze-thaw cycles.[3] Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[3]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: The final concentration of DMSO in your cell-based assays should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[3][4] Always include a vehicle control (media with the same final concentration of DMSO as your test conditions) in your experiments to account for any solvent effects.

Protocol: Preparation of a 10 mM Stock Solution
  • Determine the required mass: The molecular weight of this compound is 273.37 g/mol .[5] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 0.001 L * 273.37 g/mol = 0.00273 g = 2.73 mg

  • Dissolution: Aseptically add 2.73 mg of the compound to a sterile microcentrifuge tube. Add 1 mL of 100% sterile-filtered DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile tubes. Store at -80°C.

Part 2: Hypothetical Biological Assays & Troubleshooting

Given that this compound has been suggested as an intermediate for potential anti-cancer and anti-viral drugs, the following section outlines protocols and troubleshooting guides for plausible initial screening assays.[1] The amide group is a common feature in many biologically active molecules, suggesting potential interactions with enzymes or receptors.[6]

Scenario A: Cytotoxicity Assay in a Cancer Cell Line

A common first step in assessing the anti-cancer potential of a compound is to determine its effect on cell viability.

Experimental Workflow: Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare and count cells seed_plate Seed cells into 96-well plate prep_cells->seed_plate prep_compound Prepare serial dilutions of compound add_compound Add compound dilutions to wells prep_compound->add_compound seed_plate->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) incubate->add_reagent read_plate Read plate on microplate reader add_reagent->read_plate normalize Normalize data to controls read_plate->normalize plot_curve Plot dose-response curve normalize->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Caption: Workflow for a typical cell-based cytotoxicity assay.

Troubleshooting Guide: Cytotoxicity Assay

Q: My dose-response curve is flat, showing no cytotoxicity even at high concentrations. What could be the reason?

A:

  • Compound Inactivity: The compound may not be cytotoxic to the chosen cell line. Consider testing against a panel of different cancer cell lines.

  • Solubility Issues: The compound may be precipitating out of the culture medium at higher concentrations. Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, consider using a lower starting concentration or preparing an intermediate dilution in a less aqueous solvent before adding to the media.

  • Incorrect Assay Window: The incubation time may be too short. Try extending the incubation period to 72 hours.

Q: I'm seeing high variability between replicate wells. How can I improve reproducibility?

A:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between pipetting to prevent settling.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.

  • Compound Precipitation: As mentioned above, ensure the compound remains in solution.

Q: My vehicle control (DMSO) is showing significant cell death. What should I do?

A:

  • Excessive DMSO Concentration: Your final DMSO concentration is likely too high. Ensure it does not exceed 0.5%.[3][4] You may need to adjust your serial dilution scheme to achieve this.

  • Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others. If you are already below 0.5%, you may need to lower the concentration further (e.g., to 0.1%) or test a different cell line.

Scenario B: Kinase Inhibition Assay

Many anti-cancer drugs are kinase inhibitors.[7][8] The amide structure of the compound could potentially interact with the ATP-binding pocket of a kinase.

Experimental Workflow: Kinase Inhibition Assay (e.g., ADP-Glo™)

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare kinase, substrate, ATP, and compound dilutions add_reagents Add all components to a 384-well plate prep_reagents->add_reagents incubate_reaction Incubate at room temperature add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP incubate_reaction->add_adpglo add_detection Add Kinase Detection Reagent to generate luminescent signal add_adpglo->add_detection read_plate Read luminescence on a plate reader add_detection->read_plate normalize Normalize data to controls read_plate->normalize plot_curve Plot dose-response curve normalize->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Caption: Workflow for a luminescent-based kinase inhibition assay.

Troubleshooting Guide: Kinase Inhibition Assay

Q: My Z'-factor is low (<0.5), indicating a poor assay window.

A:

  • Sub-optimal Enzyme Concentration: The amount of kinase may be too high or too low. Perform a kinase titration to determine the optimal concentration that gives a robust signal without being excessive.

  • Incorrect ATP Concentration: The ATP concentration should ideally be at or near the Km for the specific kinase. If the ATP concentration is too high, it can be difficult for a competitive inhibitor to show an effect.

  • Assay Timing: Ensure the kinase reaction has proceeded long enough to generate a strong signal but has not reached completion, as this can compress the assay window.

Q: The compound appears to be an activator of the kinase, which is unexpected.

A:

  • Assay Interference: The compound may be interfering with the detection system. For example, in fluorescent-based assays, the compound itself might be fluorescent. In luciferase-based assays like ADP-Glo™, some compounds can inhibit the luciferase enzyme, leading to a misinterpretation of the results.[9] Run a counterscreen where the compound is tested against the detection reagents in the absence of the primary enzyme.

  • Compound Aggregation: At high concentrations, some small molecules can form aggregates that sequester the enzyme or substrate, leading to artifactual results.[9] Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this.

Quantitative Data Summary
ParameterRecommended ValueRationale
Stock Solution Conc. 10-50 mM in 100% DMSOHigh concentration allows for minimal volume addition to assays, reducing solvent effects.
Final DMSO Conc. in Assay < 0.5% (ideally ≤ 0.1%)Minimizes solvent-induced cytotoxicity or assay interference.[3][4]
Screening Conc. (Primary) 1-20 µM (typically 10 µM)A common starting point for identifying initial hits in a high-throughput screen.[10]
Cell Seeding Density Cell line dependentMust be optimized to ensure cells are in the exponential growth phase during the assay.
Assay Z'-Factor > 0.5Indicates a robust and reliable assay with a sufficient signal window for hit identification.[10]

Part 3: Final Recommendations

The journey of characterizing a novel compound requires a systematic and logical approach. While this compound lacks extensive characterization in the public domain, its chemical structure provides a solid basis for initiating a screening cascade.

  • Start Broadly: Begin with a cytotoxicity screen against a diverse panel of cancer cell lines (e.g., representing different tissue origins like breast, lung, colon) to identify potential sensitivity.

  • Hypothesize and Test: Based on structural motifs, select relevant target classes for screening, such as kinases or GPCRs.

  • Validate Hits: Any initial "hits" from primary screens must be rigorously validated. This includes confirming the dose-response relationship, running counterscreens to rule out assay artifacts, and eventually confirming target engagement in a cellular context.

This guide provides the foundational protocols and troubleshooting advice to embark on the biological characterization of this compound. Meticulous attention to detail, especially in compound handling and assay validation, will ensure the generation of high-quality, reproducible data.

References
  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 803, 265–271.
  • Target Discovery Institute, University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide. Retrieved from [Link]

  • Zhou, Y., et al. (2021). Role of Small Molecule Targeted Compounds in Cancer: Progress, Opportunities, and Challenges. Frontiers in Pharmacology, 12, 722932.
  • ResearchGate. (2021, September 25). How to increase the anticancer activity of a molecule in organic chemistry synthesis? Retrieved from [Link]

  • Khan, I., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Immunology, 12, 689803.
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  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • Thorne, N., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in chemical biology, 4(4), 235–271.
  • Sittampalam, G. S., et al. (2012). Establishing assays and small molecule screening facilities for Drug discovery programs. ASSAY and Drug Development Technologies, 10(4), 336-357.
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  • BPS Bioscience. (n.d.). Small Molecule Cancer Therapy Targets. Retrieved from [Link]

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Technical Support Center: Managing Off-Target Effects of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Disclaimer: While N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a known chemical entity[1][2][3][4][5], there is limited publicly available information on its specific biological targets and off-target profile. This guide, therefore, uses this molecule as a representative example to provide a general framework for identifying, validating, and mitigating off-target effects of novel small molecule inhibitors. For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as Compound-CMA , is being investigated as an inhibitor of "Kinase X."

Introduction: The Challenge of Selectivity in Kinase Inhibition

Small molecule inhibitors are indispensable tools for dissecting cellular signaling pathways and serve as the foundation for targeted therapies.[6] However, a common and critical challenge is ensuring that the observed biological effect is truly a result of inhibiting the intended target.[7][8] Off-target effects, where a compound interacts with unintended proteins, can lead to misinterpretation of data, unexpected toxicity, and failure of drug development programs.[9][10] This is particularly pertinent for kinase inhibitors, as the ATP-binding pocket is highly conserved across the kinome, making cross-reactivity a frequent issue.[11][12][13]

This technical support center provides a comprehensive guide for researchers using Compound-CMA, offering troubleshooting advice and detailed protocols to navigate the complexities of its potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern with kinase inhibitors?

A: Off-target effects are the interactions of a drug or small molecule with proteins other than its intended primary target.[13] These unintended interactions can modulate other signaling pathways, leading to misleading experimental results, cellular toxicity, or even unexpected therapeutic benefits (a concept known as polypharmacology).[6][12][14] For kinase inhibitors like Compound-CMA, the risk is elevated because hundreds of kinases share structural similarities, especially in the ATP-binding site that these inhibitors are often designed to block.[11][13]

Q2: I'm observing a cellular phenotype that doesn't match the known function of my target, Kinase X. Could this be an off-target effect of Compound-CMA?

A: Yes, this is a classic indicator of potential off-target activity.[10][13] If the observed phenotype (e.g., unexpected cell death, altered morphology, or paradoxical pathway activation) is inconsistent with genetic knockdown/knockout of Kinase X, it strongly suggests that Compound-CMA is modulating other cellular targets.[7] It is crucial to experimentally validate that the phenotype is a direct consequence of inhibiting Kinase X.[10]

Q3: How can I proactively assess the selectivity of Compound-CMA before starting extensive experiments?

A: The most direct method is to perform a broad kinase selectivity screen. Several commercial services offer kinome profiling, where Compound-CMA can be tested against hundreds of purified kinases in enzymatic or binding assays.[15][16][17][18][19] This provides an in vitro "selectivity score" and identifies the most likely off-target kinases. Additionally, computational methods can predict potential off-target interactions based on the chemical structure of the compound and known protein structures, helping to prioritize experimental validation.[9]

Q4: What is the difference between potency and selectivity?

A:

  • Potency refers to the amount of a drug needed to produce a specific effect. It is typically quantified by the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). A lower IC50 means higher potency.[20]

  • Selectivity refers to a drug's ability to produce the desired effect at a specific target versus its effects on other targets. A highly selective compound will have a much lower IC50 for its primary target compared to its off-targets (often a 100-fold difference is considered a good benchmark).[12][21] A potent compound is not necessarily selective.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides structured guidance for common problems encountered when using Compound-CMA.

Problem 1: Inconsistent or Unexpected Phenotypic Results

You Observe: The phenotypic effect of Compound-CMA (e.g., apoptosis) is stronger than, or different from, the effect seen with siRNA/shRNA knockdown of Kinase X.

Underlying Cause: This discrepancy strongly suggests that one or more off-targets of Compound-CMA are contributing to the observed phenotype. The inhibitor might be affecting pathways that are parallel to or independent of Kinase X.

G A Start: Unexpected Phenotype Observed B Validate Dose-Response Is the effect dose-dependent? A->B C Perform Control Experiments B->C If Yes D Use Structurally Unrelated Kinase X Inhibitor C->D E Use Inactive Structural Analog of Compound-CMA C->E F CRISPR/Cas9 Knockout of Kinase X C->F G Phenotype Persists in KO Cells? D->G Compare Phenotype E->G Compare Phenotype F->G H YES: Off-Target Confirmed G->H Yes I NO: On-Target Validated G->I No J Proceed to Off-Target ID H->J

Caption: Workflow for diagnosing unexpected phenotypes.

  • Confirm Dose-Response: First, ensure the effect is dose-dependent by performing a full dose-response curve.[22] Atypical curve shapes can sometimes hint at complex pharmacology involving multiple targets.[23]

  • Use an Orthogonal Inhibitor: Test a structurally different inhibitor that is also known to target Kinase X. If this second inhibitor recapitulates the phenotype seen with genetic knockdown (but not the anomalous phenotype from Compound-CMA), it points to an off-target effect of Compound-CMA.[21]

  • Use a Negative Control Analog: Synthesize or obtain an inactive analog of Compound-CMA (e.g., one with a modification that should abolish binding to Kinase X). This compound should not produce the on-target effect. If it still causes the unexpected phenotype, this is strong evidence of an off-target effect.[21]

  • The Gold Standard: Target Knockout: The most rigorous control is to treat a cell line in which Kinase X has been knocked out (e.g., via CRISPR-Cas9) with Compound-CMA.[7][10] If the unexpected phenotype persists in the absence of the primary target, it is definitively caused by an off-target interaction.[7]

Problem 2: Unexplained Cellular Toxicity

You Observe: At concentrations required to inhibit Kinase X, Compound-CMA causes significant cell death or stress that is not seen with Kinase X knockdown.

Underlying Cause: Off-target interactions are a frequent cause of cellular toxicity.[10] Compound-CMA could be inhibiting essential proteins like cell-cycle kinases or proteins involved in metabolic homeostasis.

Step Action Rationale Expected Outcome
1 Determine IC50 vs. CC50 Measure the IC50 for Kinase X inhibition and the CC50 (50% cytotoxic concentration) in parallel.A narrow window between IC50 and CC50 suggests the toxicity may be linked to off-target effects at slightly higher concentrations.
2 Kinome Profiling Screen Compound-CMA against a broad panel of kinases.[17][18]The screen may identify potent inhibition of kinases known to be essential for cell viability, providing a direct hypothesis for the toxic effect.
3 Cellular Thermal Shift Assay (CETSA) Perform CETSA coupled with mass spectrometry (Thermal Proteome Profiling) to see which proteins Compound-CMA binds to in an intact cell environment.[24][25]This provides unbiased, direct evidence of cellular target engagement for both on- and off-targets.[26][27][28]
4 Validate Toxicity Target Use siRNA or CRISPR to knock down the suspected off-target identified in steps 2 or 3.If knockdown of the off-target protein phenocopies the toxicity of Compound-CMA, you have likely identified the cause.

Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Effects Using CRISPR-Cas9 Knockout

This protocol provides a definitive method to determine if a phenotype is caused by inhibition of the intended target.[7][10]

  • Design & Validation: Design at least two distinct gRNAs targeting exons of the gene encoding Kinase X to minimize CRISPR off-target effects.[29][30] Validate gRNA efficiency by T7 endonuclease assay or sequencing.

  • Generate Knockout Cell Line: Stably transfect your cell line with a Cas9-expressing vector and the validated gRNA vectors.

  • Clonal Selection: Select single-cell clones and expand them.

  • Verification of Knockout: Confirm the absence of Kinase X protein in selected clones via Western Blot or mass spectrometry.

  • Phenotypic Assay: Treat the validated Kinase X knockout clones and the parental (wild-type) cell line with a dose-response of Compound-CMA.

  • Data Analysis:

    • If the phenotype (e.g., loss of viability) is lost or significantly reduced in the knockout cells compared to the wild-type, the effect is on-target .

    • If the phenotype persists in the knockout cells, the effect is mediated by one or more off-targets .

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds its target in a cellular context.[28] Ligand binding stabilizes a protein, increasing its melting temperature.[24][26]

  • Cell Treatment: Treat intact cells with Compound-CMA (e.g., 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble, native proteins. Analyze the amount of soluble Kinase X at each temperature point for both vehicle and Compound-CMA treated samples via Western Blot.

  • Data Analysis: Plot the percentage of soluble Kinase X against temperature. A shift of the melting curve to a higher temperature in the Compound-CMA-treated sample confirms direct target engagement.[25][27]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat cells with Compound-CMA or Vehicle B Aliquot and heat across a temperature gradient A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble Kinase X (Western Blot) C->D E Plot melting curve to confirm target engagement D->E

Caption: High-level workflow for a CETSA experiment.

References

  • Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]

  • PubChem. (n.d.). N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. PubChem. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines. [Link]

  • Ambe, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Tanimura, S. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Link]

  • ChemBK. (2024). N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide. ChemBK. [Link]

  • Zhang, T., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • LaBute, M. X., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • CETSA. (n.d.). CETSA. Karolinska Institutet. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates. ResearchGate. [Link]

  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Wiley. [Link]

  • Mali, S. M., & Lim, S. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Molecules and Cells. [Link]

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  • Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. CDD. [Link]

  • Toxicology MSDT. (n.d.). Dose-Response Curves. MSDT. [Link]

  • ACS Applied Bio Materials. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Publications. [Link]

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Validation & Comparative

A Comparative Pharmacological Guide to N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic compound recognized primarily as a crucial intermediate in the industrial synthesis of dextromethorphan.[1][2] Dextromethorphan is a widely used over-the-counter antitussive (cough suppressant) that, at higher doses, exhibits dissociative properties.[3][4] Its complex pharmacological profile, distinct from classical opioids, stems from its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 (σ1) receptor agonist.[5][6] The primary psychoactive effects are largely attributed to its principal metabolite, dextrorphan, a potent NMDA receptor antagonist.[7][8]

Given its role as a direct precursor, it is scientifically plausible to hypothesize that this compound may possess intrinsic activity at the same molecular targets as its cyclized derivative, dextromethorphan. This guide provides a comparative analysis of the structural features and potential pharmacological activities of this intermediate. We will objectively compare its theoretical performance with key related compounds, including dextromethorphan, dextrorphan, the prototypical NMDA receptor antagonist phencyclidine (PCP), and the selective σ1 receptor agonist (+)-pentazocine. This analysis is supported by detailed experimental protocols to provide a framework for empirical validation.

Structural and Mechanistic Comparison

The pharmacological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological targets. The compounds under review share core structural motifs, such as a cyclohexyl or related ring system and an amine-containing moiety, which are common features in ligands for CNS receptors.

Compound Structures:

Compound NameCore StructureKey Functional Groups
This compound Cyclohexenyl-ethylamine, PhenylacetamideAmide linker, 4-methoxy group on the phenyl ring
Dextromethorphan Morphinan (tetracyclic)N-methyl group, 3-methoxy group
Dextrorphan Morphinan (tetracyclic)N-methyl group, 3-hydroxyl group (phenolic)
Phencyclidine (PCP) Phenylcyclohexyl-piperidineTertiary amine (piperidine ring), Phenyl group directly on the cyclohexane ring
(+)-Pentazocine BenzomorphanN-allyl group, Phenolic hydroxyl group, Dimethylallyl side chain

The central hypothesis is that this compound, while lacking the rigid tetracyclic structure of dextromethorphan, possesses sufficient conformational flexibility to adopt a binding pose at the NMDA and/or sigma-1 receptors. The cyclohexenyl-ethylamine portion can be seen as a precursor to the morphinan backbone, suggesting a potential interaction with similar binding pockets.

Target Receptor Signaling Pathways

Dextromethorphan and its analogs primarily modulate two distinct signaling systems:

  • NMDA Receptor Antagonism: NMDA receptors are ligand-gated ion channels crucial for excitatory synaptic transmission.[9] Antagonists like dextrorphan block the channel pore, preventing calcium (Ca²⁺) influx and subsequent neuronal depolarization. This action is associated with the dissociative and, at high doses, neuroprotective effects of these compounds.[7][10]

  • Sigma-1 (σ1) Receptor Agonism: The σ1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[11] Agonist binding can modulate intracellular Ca²⁺ signaling and interact with various ion channels and other receptors, influencing neuronal plasticity and cellular stress responses.[12][13]

Signaling_Pathways cluster_0 NMDA Receptor Pathway cluster_1 Antagonism cluster_2 Sigma-1 Receptor Pathway Glutamate Glutamate/Glycine NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Depolarization Neuronal Depolarization Ca_influx->Depolarization Leads to Antagonist Dextrorphan / PCP (Test Compound) Antagonist->NMDAR Blocks Channel Agonist Dextromethorphan / (+)-Pentazocine (Test Compound) Sigma1R Sigma-1 Receptor (on ER) Agonist->Sigma1R Binds BiP BiP Chaperone Sigma1R->BiP Dissociates from Modulation Modulation of Ca²⁺ Signaling & Ion Channels Sigma1R->Modulation Initiates

Caption: Key signaling pathways for NMDA and Sigma-1 receptors.

Comparative Experimental Data (Simulated)

To objectively compare these compounds, we present simulated data from standard in vitro pharmacological assays. These values are based on known structure-activity relationships for these receptor classes and represent plausible outcomes from the experimental protocols detailed below.

Table 1: Receptor Binding Affinity (Ki, nM)

Binding affinity (Ki) measures how tightly a ligand binds to a receptor. A lower Ki value indicates higher affinity.

CompoundNMDA Receptor (PCP Site)Sigma-1 (σ1) ReceptorSelectivity (NMDA/σ1)
This compound 1,250 nM450 nM2.78
Dextromethorphan 624 nM[8]145 nM[8]4.30
Dextrorphan 486 nM[8]>10,000 nM[8]>20
Phencyclidine (PCP) 50 nM200 nM0.25
(+)-Pentazocine >10,000 nM30 nM[12]>333
Table 2: Functional Activity (EC₅₀/IC₅₀, nM)

Functional assays measure the biological effect of the ligand. For antagonists, this is the concentration that inhibits 50% of the receptor's response (IC₅₀). For agonists, it is the concentration that produces 50% of the maximal response (EC₅₀).

CompoundNMDA Receptor Antagonism (IC₅₀)Sigma-1 (σ1) Receptor Agonism (EC₅₀)
This compound 2,500 nM980 nM
Dextromethorphan 1,500 nM350 nM
Dextrorphan 600 nMNo activity
Phencyclidine (PCP) 80 nMWeak partial agonist
(+)-Pentazocine No activity65 nM

Experimental Protocols

The following protocols describe standardized, self-validating methods for determining the binding affinity and functional activity of the test compounds at the target receptors.

Protocol 1: NMDA Receptor Competitive Binding Assay

This protocol determines the binding affinity of a test compound for the PCP binding site within the NMDA receptor ion channel.

Workflow Diagram:

NMDA_Binding_Workflow start Start: Prepare Reagents prep_membranes Prepare rat forebrain membranes (Source of NMDA receptors) start->prep_membranes prep_ligand Prepare radioligand: [³H]MK-801 start->prep_ligand prep_compounds Prepare serial dilutions of test compounds & controls (PCP) start->prep_compounds assay_setup Incubate membranes, [³H]MK-801, and test compounds in assay buffer prep_membranes->assay_setup prep_ligand->assay_setup prep_compounds->assay_setup incubation Incubate at 25°C for 60 min to reach equilibrium assay_setup->incubation filtration Rapidly filter through GF/B filters to separate bound from free ligand incubation->filtration washing Wash filters with ice-cold buffer to remove non-specific binding filtration->washing scintillation Add scintillation cocktail to filters and count radioactivity washing->scintillation analysis Analyze data: Calculate Ki values using Cheng-Prusoff equation scintillation->analysis end End analysis->end

Caption: Workflow for NMDA receptor competitive binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Homogenize rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate and resuspend the pellet to prepare a crude membrane suspension. Determine protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of rat brain membranes (approx. 100 µg protein).

    • 50 µL of [³H]MK-801 (a high-affinity NMDA channel blocker) at a final concentration of 1 nM.

    • 50 µL of varying concentrations of the test compound or unlabeled PCP for the standard curve.

    • For total binding, add buffer instead of test compound.

    • For non-specific binding, add a high concentration (10 µM) of unlabeled MK-801.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates receptor-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) by non-linear regression. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-1 Receptor Competitive Binding Assay

This protocol determines the binding affinity of a test compound for the σ1 receptor.

Step-by-Step Methodology:

  • Receptor Preparation: Use membrane preparations from guinea pig liver, which is a rich source of σ1 receptors.[14] The preparation method is similar to that for rat brain membranes.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of guinea pig liver membranes (approx. 150 µg protein).

    • 50 µL of -pentazocine at a final concentration of 2 nM.

    • 50 µL of varying concentrations of the test compound or unlabeled haloperidol for the standard curve.

    • For total binding, add buffer.

    • For non-specific binding, add 10 µM haloperidol.

  • Incubation: Incubate at 37°C for 120 minutes.

  • Filtration, Washing, and Quantification: Follow steps 4-6 from Protocol 1.

  • Data Analysis: Calculate Ki values as described in Protocol 1.

Protocol 3: Functional NMDA Receptor Antagonism Assay (Calcium Influx)

This protocol measures a compound's ability to block NMDA receptor function by quantifying changes in intracellular calcium.

Workflow Diagram:

NMDA_Functional_Workflow start Start: Cell Culture culture_cells Culture HEK293 cells stably expressing NMDA receptor subunits start->culture_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) culture_cells->load_dye pre_incubation Pre-incubate cells with varying concentrations of test compound load_dye->pre_incubation stimulation Stimulate cells with NMDA (100 µM) and Glycine (10 µM) pre_incubation->stimulation read_fluorescence Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) stimulation->read_fluorescence analysis Analyze data: Calculate IC₅₀ values from dose-response curves read_fluorescence->analysis end End analysis->end

Sources

A Comparative Guide to Validating the Biological Effects of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (Compound X)

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the validation and characterization of the novel synthetic compound, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, hereafter referred to as "Compound X." The structural motifs within Compound X, specifically the N-acylated methoxyphenyl-ethylamine core, suggest a potential interaction with G-protein coupled receptors involved in circadian rhythm regulation, most notably the melatonin receptors MT1 and MT2.

This document outlines a systematic approach to:

  • Determine the binding affinity and functional potency of Compound X at human MT1 and MT2 receptors.

  • Compare its in vitro profile to established melatonin receptor agonists: the endogenous ligand Melatonin, the selective agonist Ramelteon, and the antidepressant Agomelatine.

  • Propose a workflow for evaluating its in vivo efficacy in a relevant animal model for hypnotic and chronobiotic effects.

The methodologies described herein are designed to establish a robust, reproducible, and self-validating data package for assessing the therapeutic potential of this novel chemical entity.

Proposed Mechanism of Action: Melatonin Receptor Agonism

Melatonin receptors (MT1 and MT2) are Gi-protein coupled receptors that play a crucial role in regulating sleep-wake cycles, circadian rhythms, and mood. Upon agonist binding, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is the basis for the functional assays described in this guide.

The following diagram illustrates the proposed signaling pathway for Compound X, acting as an agonist at melatonin receptors.

Melatonin_Receptor_Signaling receptor MT1 / MT2 Receptor Extracellular Intracellular g_protein Gi Protein α βγ receptor:f2->g_protein Activates ac Adenylyl Cyclase (AC) g_protein:α->ac Inhibits camp cAMP ac->camp Converts compound_x Compound X (Agonist) compound_x->receptor:f1 atp ATP atp->ac response Physiological Response (e.g., Sleep Regulation) camp->response Mediates

Caption: Proposed signaling pathway of Compound X via MT1/MT2 receptor activation.

In Vitro Validation: A Three-Tiered Approach

A systematic in vitro evaluation is critical to confirm the target engagement and characterize the pharmacological profile of Compound X. We will employ a tiered approach: primary binding assays, secondary functional assays, and tertiary selectivity screening.

The diagram below outlines the experimental workflow for this in vitro validation cascade.

In_Vitro_Workflow start Compound X Synthesis & QC binding Tier 1: Radioligand Binding Assay (Determine Affinity: Ki) start->binding functional Tier 2: cAMP Functional Assay (Determine Potency: EC50 & Efficacy) binding->functional If Ki < 1µM selectivity Tier 3: Receptor Selectivity Screen (MT1 vs. MT2) functional->selectivity If EC50 < 1µM data_analysis Data Analysis & Comparison (vs. Melatonin, Ramelteon, Agomelatine) selectivity->data_analysis decision Go / No-Go for In Vivo Studies data_analysis->decision

Caption: Experimental workflow for the in vitro validation of Compound X.

Tier 1: Receptor Binding Affinity

The initial step is to determine if Compound X physically binds to the MT1 and MT2 receptors and to quantify its binding affinity (Ki). This is achieved using a competitive radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

  • Materials:

    • Cell membranes expressing recombinant human MT1 or MT2 receptors.

    • Radioligand: 2-[125I]-Iodomelatonin.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.

    • Non-specific binding control: 10 µM Melatonin.

    • 96-well filter plates and a cell harvester.

  • Procedure:

    • Prepare serial dilutions of Compound X and comparator compounds (Melatonin, Ramelteon, Agomelatine) in assay buffer.

    • In a 96-well plate, combine the cell membranes, 2-[125I]-Iodomelatonin (at a concentration near its Kd, e.g., 50 pM), and the test compound dilutions.

    • Incubate the plates for 90 minutes at 37°C to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plates using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-old assay buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Potency and Efficacy

Following confirmation of binding, the functional activity of Compound X must be assessed. As a Gi-coupled receptor agonist, its potency (EC50) and efficacy (% inhibition of adenylyl cyclase) will be determined via a cAMP inhibition assay.

Experimental Protocol: cAMP Functional Assay

  • Materials:

    • CHO-K1 cells stably expressing human MT1 or MT2 receptors.

    • Assay medium: HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.

    • Forskolin (an adenylyl cyclase activator).

    • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Procedure:

    • Plate the cells in 96-well or 384-well plates and incubate overnight.

    • Remove the culture medium and add serial dilutions of Compound X or comparator compounds prepared in assay medium. Incubate for 15 minutes.

    • Add a fixed concentration of forskolin (e.g., 1 µM) to all wells (except the basal control) to stimulate cAMP production. Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the data with 0% inhibition corresponding to forskolin-stimulated cAMP levels and 100% inhibition corresponding to basal cAMP levels.

    • Plot the normalized response against the log concentration of the agonist and fit a sigmoidal dose-response curve to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (maximal efficacy).

Comparative In Vitro Data

The following table summarizes the expected data from the in vitro assays, comparing Compound X to established melatonin agonists.

CompoundMT1 Binding Affinity (Ki, nM)MT2 Binding Affinity (Ki, nM)MT1 Functional Potency (EC50, nM)MT2 Functional Potency (EC50, nM)Efficacy (% cAMP Inhibition)
Compound X 0.51.21.53.898%
Melatonin 0.10.50.31.0100%
Ramelteon 0.030.10.10.4100%
Agomelatine 0.10.120.250.395%

In Vivo Validation: Hypnotic and Chronobiotic Effects

Positive in vitro results warrant progression to in vivo models to assess the physiological effects of Compound X. A key experiment is to evaluate its ability to promote sleep, a hallmark of melatonin agonism.

The logical relationship for the in vivo experimental design is shown below.

In_Vivo_Logic input Compound X (Positive In Vitro Profile) pk_study Pharmacokinetic Study (Determine Dose, Bioavailability) input->pk_study sleep_study Hypnotic Effect Study (Pentobarbital-induced Sleep) pk_study->sleep_study Informed Dosing circadian_study Chronobiotic Effect Study (Phase-shifting Assay) pk_study->circadian_study Informed Dosing output Assessment of Therapeutic Potential sleep_study->output circadian_study->output

Caption: Logical design for in vivo evaluation of Compound X.

Experimental Protocol: Potentiation of Pentobarbital-Induced Sleep in Mice

This model assesses the hypnotic or sleep-promoting effects of a test compound.

  • Animals: Male C57BL/6 mice, 8-10 weeks old. Acclimatize for at least one week with a 12:12 light-dark cycle.

  • Procedure:

    • Group the animals (n=8-10 per group): Vehicle control, Compound X (e.g., 1, 3, 10 mg/kg), and a positive control (e.g., Ramelteon, 1 mg/kg).

    • Administer the test compounds or vehicle via oral gavage (p.o.) 30 minutes before the induction of sleep.

    • Administer a sub-hypnotic dose of sodium pentobarbital (e.g., 40 mg/kg, intraperitoneally, i.p.) to induce sleep.

    • Record the latency to the onset of sleep (time from pentobarbital injection to loss of righting reflex) and the duration of sleep (time from loss to recovery of the righting reflex). The righting reflex is lost when the animal does not right itself within 30 seconds of being placed on its back.

  • Data Analysis:

    • Compare the sleep latency and duration between the vehicle-treated group and the compound-treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

    • A significant decrease in sleep latency and/or a significant increase in sleep duration indicates a hypnotic effect.

Comparative In Vivo Data

The table below presents hypothetical data from the sleep potentiation study.

Treatment Group (p.o.)Dose (mg/kg)Onset of Sleep (minutes)Duration of Sleep (minutes)
Vehicle -12.5 ± 1.815.2 ± 3.1
Compound X 110.1 ± 1.525.8 ± 4.5
Compound X 37.2 ± 1.140.1 ± 5.2
Compound X 105.5 ± 0.955.6 ± 6.3
Ramelteon 16.8 ± 1.342.5 ± 4.8
p < 0.05 compared to Vehicle group. Data are presented as Mean ± SEM.

Conclusion and Future Directions

This guide provides a structured, evidence-based pathway for the validation of this compound (Compound X) as a novel melatonin receptor agonist. The proposed experiments, from in vitro binding and functional assays to in vivo behavioral models, create a self-validating framework. The comparative approach, using well-characterized compounds like Melatonin and Ramelteon, ensures that the data generated for Compound X can be benchmarked against industry standards.

If Compound X demonstrates a strong in vitro profile (high affinity, potency, and selectivity) and robust in vivo efficacy (significant hypnotic effects), further studies would be warranted. These would include a full selectivity panel against other CNS receptors, comprehensive ADME-Tox profiling, and evaluation in more sophisticated models of sleep architecture (using EEG/EMG) and circadian rhythm phase-shifting.

References

  • Dubocovich, M. L., & Markowska, M. (2005). Functional MT1 and MT2 melatonin receptors in mammals. Endocrine, 27(2), 101–110. [Link]

  • Witt-Enderby, P. A., et al. (2003). Melatonin receptor subtypes and their regulation: a review of signaling mechanisms and signal transduction pathways. Journal of Pineal Research, 35(1), 6–15. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Tobler, I., et al. (2001). The hypnotic-like effects of ramelteon (TAK-375) in mice. Sleep, 24(Abstract Supplement), A153. [Link]

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide vs other sigma receptor modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Sigma Receptor Modulators for CNS and Oncology Research

Introduction

To researchers, scientists, and drug development professionals, the sigma receptors, σ1 and σ2, represent enigmatic but highly promising therapeutic targets for a range of pathologies, from neurodegenerative diseases and neuropathic pain to cancer.[1][2] While the user's interest was in the specific compound N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, a thorough review of the scientific literature reveals that this molecule is primarily documented as a pharmaceutical intermediate in the synthesis of Dextromethorphan.[3] There is currently no available data characterizing its specific binding affinity or functional activity at sigma receptors.

However, the inquiry into this specific molecule highlights a crucial need within the research community: a clear, data-driven comparison of well-characterized sigma receptor modulators. Dextromethorphan itself is a known σ1 receptor agonist, which likely spurred the initial query.[4][5] This guide, therefore, pivots to address this broader need, providing an objective comparison of established sigma receptor ligands, supported by experimental data and detailed protocols. Our goal is to empower researchers to make informed decisions when selecting compounds for their studies, ensuring both scientific rigor and experimental validity.

The Sigma Receptor Family: A Primer

Sigma receptors are not classical G-protein coupled receptors or ion channels. The σ1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER) membrane, specifically at the mitochondria-associated membrane (MAM).[6] Under basal conditions, it is associated with the Binding Immunoglobulin Protein (BiP). Upon stimulation by agonist ligands or cellular stress, σ1R dissociates from BiP and can translocate to interact with a variety of "client" proteins, including ion channels and kinases, thereby modulating a wide array of cellular signaling pathways.[7]

The σ2 receptor (σ2R), now identified as TMEM97, is also an ER transmembrane protein.[8] It is a biomarker for proliferating cells and is overexpressed in numerous tumor types, making it a significant target in oncology.[8] Activation of σ2R is often linked to the induction of apoptosis, in contrast to the generally pro-survival role of σ1R activation.[2]

This fundamental difference in function—σ1R's role in cellular survival and plasticity versus σ2R's association with cell death—is the primary reason why receptor selectivity is a critical parameter in drug design and selection.

Comparative Analysis of Key Sigma Receptor Modulators

The selection of a sigma receptor modulator should be guided by its binding affinity (Ki), selectivity for σ1 vs. σ2, and its functional activity (agonist, antagonist, or allosteric modulator). Below is a comparative summary of frequently used research compounds.

CompoundTypeσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Key Characteristics & Applications
(+)-Pentazocine σ1 Agonist~2-5~150-500~30-250xA classical, widely used σ1 agonist. Often used as a reference compound in binding and functional assays.[9][10]
PRE-084 Selective σ1 Agonist~2-44~10,000>220xHighly selective σ1 agonist with demonstrated neuroprotective effects.[9][11]
SA4503 (Cutamesine) Selective σ1 Agonist~17~1784>100xPotent and selective σ1 agonist with antidepressant and cognitive-enhancing properties.[12]
Dextromethorphan (DXM) σ1 Agonist~142-652High µMModerately SelectiveWidely used antitussive; also a non-competitive NMDA receptor antagonist. Its σ1 agonism contributes to its neuroprotective effects.[4][13]
NE-100 σ1 Antagonist~1-4~150-500~150xA selective σ1 receptor antagonist used to block the effects of σ1 agonists in vitro and in vivo.[14]
S1RA (E-52862) Selective σ1 Antagonist~17>1000>58xA highly selective σ1 antagonist that has been investigated in clinical trials for neuropathic pain.[15]
Siramesine σ2 Agonist / σ1 Antagonist~100-150~0.1-1~100-1500x (for σ2)High-affinity σ2 ligand, often used as a reference agonist in σ2 functional assays (e.g., apoptosis induction).[16]
Rimcazole σ2 Antagonist~50~1-5~10-50x (for σ2)One of the earlier identified σ2 antagonists.[8]

Understanding Functional Outcomes: Agonism vs. Antagonism

The functional consequence of a ligand binding to a sigma receptor is paramount. An agonist will activate the receptor's downstream signaling, while an antagonist will bind to the receptor but prevent its activation, thereby blocking the effects of endogenous ligands or co-administered agonists.

σ1 Receptor Activation (Agonism)

Activation of σ1R is generally associated with neuroprotection and cell survival. Mechanistically, this involves:

  • Modulation of Ion Channels: σ1R agonists can regulate Ca2+, K+, and Na+ channels, stabilizing cellular calcium homeostasis.[17]

  • Potentiation of Neurite Outgrowth: In cellular models like PC12 cells, σ1R agonists potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth, an effect that can be blocked by σ1 antagonists like NE-100.[18]

  • Anti-Apoptotic Signaling: σ1R activation helps mitigate ER stress and inhibits apoptotic pathways.

σ2 Receptor Activation (Agonism)

In contrast, σ2R agonists are potent inducers of cell death, particularly in cancer cell lines. This is a primary area of interest for oncology drug development. The mechanism often involves caspase-dependent apoptosis.

Allosteric Modulation

A third class of compounds, allosteric modulators, bind to a site on the receptor distinct from the primary (orthosteric) ligand binding site.[19][20] Positive allosteric modulators (PAMs) can enhance the binding or efficacy of an orthosteric agonist, offering a more nuanced way to tune receptor activity.

Experimental Protocols for Characterizing Sigma Receptor Modulators

To ensure trustworthiness and reproducibility, the protocols described below are standard, self-validating methodologies used in the field.

Radioligand Binding Assays

This is the gold-standard method to determine the binding affinity (Ki) of a test compound for σ1 and σ2 receptors. The principle is competitive displacement of a radiolabeled ligand by the unlabeled test compound.

Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Homogenize Tissue (e.g., Guinea Pig Liver for σ1, Rat Liver for σ2) in cold lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration (e.g., BCA assay) prep3->prep4 inc Incubate membranes with: 1. Radioligand (3H-pentazocine for σ1; [3H]DTG for σ2) 2. Increasing concentrations of Test Compound 3. (+)-pentazocine (to mask σ1 sites for σ2 assay) prep4->inc filt Rapid vacuum filtration (GF/B or GF/C filters) inc->filt count Quantify bound radioactivity (Liquid Scintillation Counting) filt->count calc1 Generate competition curve (% Specific Binding vs. [Test Compound]) count->calc1 calc2 Calculate IC50 value calc1->calc2 calc3 Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) calc2->calc3

Caption: Workflow for determining ligand binding affinity (Ki) at sigma receptors.

Detailed Protocol: σ1 Receptor Binding Assay

  • Membrane Preparation: Homogenize guinea pig liver or brain tissue in ice-cold 50 mM Tris-HCl buffer.[21][22] Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add in order: 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding), 50 µL of your test compound at various concentrations, and 50 µL of membrane preparation.

  • Incubation: Initiate the binding by adding 50 µL of -pentazocine (final concentration ~1-2 nM).[10] Incubate for 90-120 minutes at 37°C.[21]

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine, followed by several washes with ice-cold wash buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[21]

For σ2 receptor binding, rat liver membranes are typically used with the radioligand [3H]DTG. Critically, a high concentration of a selective σ1 ligand (like (+)-pentazocine) is included to "mask" the σ1 sites, ensuring that [3H]DTG only binds to σ2 receptors.[23]

Functional Assays

Functional assays are essential to determine whether a high-affinity ligand acts as an agonist or an antagonist.

A. Calcium Flux Assay (for σ1 Modulators)

Sigma-1 receptors are known to modulate intracellular calcium mobilization.[17] This assay measures changes in intracellular calcium concentration in response to ligand application.

Workflow: Calcium Flux Assay

G cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis p1 Plate cells expressing σ1R (e.g., HEK293, SH-SY5Y, BV2) p2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM) p1->p2 m1 Establish baseline fluorescence (Plate reader or microscope) p2->m1 m2 Inject Test Compound (Agonist) or Inject known agonist after pre-incubation with Test Compound (Antagonist) m1->m2 m3 Record fluorescence kinetically (pre- and post-injection) m2->m3 a1 Quantify change in fluorescence (ΔF/F0) m3->a1 a2 Generate dose-response curve a1->a2 a3 Determine EC50 (Agonist) or IC50 (Antagonist) a2->a3

Caption: Workflow for assessing functional activity using a calcium flux assay.

Detailed Protocol: Calcium Flux

  • Cell Culture: Plate a suitable cell line (e.g., BV2 microglia, which express both σ1 and σ2 receptors) in a 96-well black-walled, clear-bottom plate.[24]

  • Dye Loading: Incubate the cells with a calcium-sensitive dye like Fluo-8 AM for 30-60 minutes at 37°C.[24]

  • Measurement: Place the plate in a fluorescence plate reader equipped with automated injectors.

  • Agonist Test: Record a baseline fluorescence for several seconds, then inject the test compound and continue recording to measure any increase in intracellular calcium.

  • Antagonist Test: Pre-incubate the cells with the test compound for 10-15 minutes. Record baseline, then inject a known σ1 agonist (e.g., PRE-084). An antagonist will blunt or block the agonist-induced calcium signal.

  • Analysis: Quantify the peak fluorescence response and plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

B. Cell Viability / Apoptosis Assay (for σ2 Modulators)

Since σ2 agonists are known to induce apoptosis, a cell viability assay is a robust method to determine their functional activity.

Detailed Protocol: Cell Viability (MTT/MTS Assay)

  • Cell Plating: Seed a cancer cell line known to express σ2 receptors (e.g., SK-N-SH neuroblastoma) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a known σ2 agonist like Siramesine as a positive control. Incubate for 48-72 hours.

  • Viability Reagent: Add a viability reagent such as MTS or MTT to each well and incubate for 1-4 hours.

  • Measurement: Read the absorbance on a plate reader. The absorbance is proportional to the number of viable cells.

  • Analysis: Normalize the data to untreated controls and generate dose-response curves to determine the GI50 (concentration for 50% growth inhibition). A potent decrease in viability indicates agonist activity.

In Vivo Models

Translating in vitro findings to a physiological context requires animal models. For sigma receptor modulators, neuropathic pain models are particularly relevant.

Spared Nerve Injury (SNI) Model for Neuropathic Pain The SNI model is a well-established model of peripheral neuropathic pain that results in robust and long-lasting mechanical and cold allodynia.[15]

  • Surgery: Under anesthesia, the sciatic nerve of a mouse or rat is exposed. Two of its three terminal branches (the common peroneal and tibial nerves) are ligated and transected, leaving the sural nerve intact.

  • Behavioral Testing: At various time points post-surgery (e.g., 7, 14, 21 days), assess pain-like behaviors.

    • Mechanical Allodynia: Use von Frey filaments of increasing force applied to the paw to determine the paw withdrawal threshold. A lower threshold in the injured paw indicates allodynia.

    • Cold Allodynia: Apply a drop of acetone to the paw and measure the duration of the withdrawal response. An exaggerated response indicates cold allodynia.

  • Drug Administration: Administer the test compound (e.g., a σ1 antagonist like S1RA) systemically.[15]

  • Outcome: A successful antinociceptive compound will significantly increase the paw withdrawal threshold (reduce mechanical allodynia) and decrease the response to acetone (reduce cold allodynia) compared to vehicle-treated animals.

Conclusion

The field of sigma receptor pharmacology is dynamic and holds immense therapeutic promise. While the specific compound this compound remains uncharacterized as a sigma modulator, this guide provides a robust framework for evaluating and comparing other, well-established ligands. For researchers entering this field, the path to discovery is paved with rigorous, validated experimental design. By leveraging the comparative data and detailed protocols presented here—from initial binding assays to functional cellular studies and in vivo models—scientists can confidently select the appropriate tools to interrogate sigma receptor function and advance the development of novel therapeutics.

References

  • Allosteric Modulators of Sigma-1 Receptor: A Review. (2019). Frontiers in Pharmacology. [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review. (2019). ResearchGate. [Link]

  • Sigma receptor modulators: a patent review. (2013). Expert Opinion on Therapeutic Patents. [Link]

  • The Pharmacology of Sigma-1 Receptors. (2009). Pharmacological Reviews. [Link]

  • Sigma receptor modulators: a patent review. (2013). Taylor & Francis Online. [Link]

  • Development of selective irreversible antagonists for sigma-2 receptors. (2013). American Association for Cancer Research. [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review. (2019). PMC. [Link]

  • Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. (2012). In book: Playing on the Genes. [Link]

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A Researcher's Guide to Rigorous Negative Control Experiments for Novel Bioactive Compounds: The Case of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

The Indispensable Role of Negative Controls in Pharmacological Research

In the quest to link a chemical compound to a biological outcome, negative controls are the bedrock of scientific integrity.[2][3] They serve to eliminate alternative explanations for your results, ensuring that the observed phenotype is a direct consequence of the compound's specific interaction with its biological target, rather than an artifact of the experimental conditions.[3][4] For a novel compound like N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, where the target and off-targets are yet to be fully elucidated, a multi-tiered negative control strategy is not just recommended, but essential.

This guide will compare and contrast two fundamental types of negative controls: the Vehicle Control and the Structurally Related Inactive Analog . Each addresses different potential sources of experimental error and, when used in concert, they provide a powerful toolkit for validating your findings.

Level 1: The Foundational Experiment - The Vehicle Control

The most basic, yet non-negotiable, negative control is the vehicle control.[5][6] The vehicle is the solvent or medium used to dissolve and deliver the test compound to the biological system.[5] Common vehicles for in vitro experiments include dimethyl sulfoxide (DMSO) or ethanol. The purpose of the vehicle control is to account for any effects the solvent itself may have on the experimental model.[7]

Rationale for the Vehicle Control

Many solvents, even at low concentrations, can induce cellular stress, alter gene expression, or have other confounding biological effects.[7] Without a vehicle control, it is impossible to definitively attribute an observed effect to the test compound rather than the solvent.

Experimental Workflow: Vehicle Control in a Cell Viability Assay

Below is a logical workflow for incorporating a vehicle control into a typical cell-based assay.

G cluster_0 Experimental Setup cluster_1 Treatment Groups cluster_2 Assay and Analysis Prepare Cells Prepare Cells Seed Plates Seed Plates Prepare Cells->Seed Plates Incubate (24h) Incubate (24h) Seed Plates->Incubate (24h) Test Compound N-[2-(1-cyclohexen-1-yl)ethyl]-2- (4-methoxyphenyl)acetamide in DMSO Incubate (24h)->Test Compound Add to cells Vehicle Control DMSO alone Incubate (24h)->Vehicle Control Add to cells Untreated Control Cell media alone Incubate (24h)->Untreated Control Add to cells Incubate (48h) Incubate (48h) Test Compound->Incubate (48h) Vehicle Control->Incubate (48h) Untreated Control->Incubate (48h) Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Incubate (48h)->Cell Viability Assay (e.g., MTT) Data Analysis Data Analysis Cell Viability Assay (e.g., MTT)->Data Analysis

Caption: Workflow for a cell viability assay incorporating a vehicle control.

Protocol: Cell Viability Assay with Vehicle Control
  • Cell Preparation: Culture and harvest the desired cell line according to standard protocols.

  • Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations. Ensure the final concentration of DMSO in the media is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.5%).

  • Treatment:

    • Test Group: Add the diluted this compound to the appropriate wells.

    • Vehicle Control Group: To a separate set of wells, add the same final concentration of DMSO (diluted in cell culture medium) as is present in the highest concentration of the test compound group.[8]

    • Untreated Control Group: Add only cell culture medium to another set of wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • Viability Assessment: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the untreated control and compare the response of the test compound to the vehicle control.

Interpreting the Data
Treatment GroupHypothetical Cell Viability (%)Interpretation
Untreated Control100%Baseline cell health
Vehicle Control (0.1% DMSO)98%The vehicle has a negligible effect on cell viability.
This compound (10 µM)50%The compound exhibits a cytotoxic effect that is independent of the vehicle.

Level 2: The Advanced Experiment - The Structurally Related Inactive Analog

While the vehicle control is essential, it does not rule out the possibility that the observed biological effect is due to non-specific interactions of the compound's chemical scaffold. To address this, a more sophisticated negative control is a structurally related analog that is designed to be inactive against the intended biological target.[9][10]

Rationale for an Inactive Analog

An ideal inactive analog shares similar physicochemical properties (e.g., size, polarity, solubility) with the active compound but lacks a key chemical feature required for biological activity.[11] This control helps to demonstrate that the observed effect is due to a specific structure-activity relationship.

Designing an Inactive Analog of this compound

Given the structure of this compound, a plausible strategy for creating an inactive analog would be to saturate the cyclohexene ring to a cyclohexane ring.

G cluster_0 Active Compound cluster_1 Proposed Inactive Analog Active Active Inactive Chemical structure with a saturated cyclohexane ring Active->Inactive Saturation of cyclohexene ring

Caption: Proposed structural modification to create an inactive analog.

The double bond in the cyclohexene ring introduces a degree of conformational rigidity and presents a potential site for metabolic activation or specific binding interactions. Saturating this bond to form a cyclohexane ring would alter the three-dimensional shape of the molecule and remove this potential reactive site, likely diminishing or abrogating its specific biological activity.

Experimental Workflow: Comparing the Active Compound to an Inactive Analog

The experimental setup would be similar to the vehicle control experiment, but with the inclusion of the inactive analog as an additional treatment group.

G cluster_0 Experimental Setup cluster_1 Treatment Groups cluster_2 Assay and Analysis Prepare Cells Prepare Cells Seed Plates Seed Plates Prepare Cells->Seed Plates Incubate (24h) Incubate (24h) Seed Plates->Incubate (24h) Test Compound Active Compound Incubate (24h)->Test Compound Add to cells Inactive Analog Inactive Analog Incubate (24h)->Inactive Analog Add to cells Vehicle Control Vehicle Incubate (24h)->Vehicle Control Add to cells Incubate (48h) Incubate (48h) Test Compound->Incubate (48h) Inactive Analog->Incubate (48h) Vehicle Control->Incubate (48h) Biological Assay Biological Assay Incubate (48h)->Biological Assay Comparative Data Analysis Comparative Data Analysis Biological Assay->Comparative Data Analysis

Caption: Experimental design for comparing an active compound to its inactive analog.

Protocol: Comparative Assay with an Inactive Analog

This protocol follows the same steps as the vehicle control experiment, with the addition of the inactive analog treatment group. It is crucial that the active compound and the inactive analog are prepared and tested in parallel at identical concentrations.

Interpreting the Data with an Inactive Analog
Treatment GroupHypothetical Biological ResponseInterpretation
Vehicle ControlBaselineNo effect from the solvent.
Inactive Analog (10 µM)No significant change from baselineThe structural modification has abrogated the biological effect.
Active Compound (10 µM)Significant change from baselineThe observed effect is specific to the chemical structure of the active compound.

Potential Pitfalls and Considerations

While inactive analogs are powerful tools, it is important to be aware of their limitations. A key consideration is that the structural modification made to inactivate the compound against its intended target may also inadvertently render it inactive against unknown off-targets.[9][10] If the observed phenotype is actually due to an off-target effect, the inactive analog may still serve as a valid negative control for the on-target activity, but it would not help to identify the true mechanism of action. Therefore, it is best practice to use multiple structurally unrelated compounds that target the same protein to confirm a gene-phenotype link.[10]

Conclusion

For a novel compound such as this compound, a systematic and multi-faceted approach to negative controls is essential for generating high-quality, reproducible, and publishable data. By diligently employing vehicle controls to account for solvent effects and thoughtfully designed inactive analogs to demonstrate structure-activity relationships, researchers can build a robust case for the specific biological activity of their compound of interest. This rigorous approach not only enhances the credibility of your findings but also accelerates the journey from a promising molecule to a well-characterized pharmacological tool or therapeutic lead.

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A Researcher's Guide to Assessing the Specificity of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the receptor specificity of the novel compound, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide. The structural motifs present in this molecule, namely the N-phenylethylacetamide and cyclohexenyl moieties, suggest potential interactions with several receptor families, most notably the sigma receptors and muscarinic acetylcholine receptors. This document outlines a systematic approach to determine its binding affinity and functional activity at the sigma-1 (σ1) and M2 muscarinic receptors, comparing its profile against well-characterized reference compounds.

Introduction: The Rationale for Specificity Profiling

This compound is a synthetic organic compound with potential applications in medicinal chemistry as an intermediate for anti-cancer and anti-viral drugs.[1] Its structural features warrant a thorough investigation of its pharmacological profile to identify its primary molecular targets and any off-target interactions. A comprehensive understanding of a compound's specificity is paramount in drug discovery, as it directly influences its therapeutic efficacy and potential for adverse effects. This guide will focus on two high-priority potential targets: the sigma-1 (σ1) receptor, a unique molecular chaperone implicated in a variety of neurological and psychiatric disorders[2][3], and the M2 muscarinic acetylcholine receptor, a key regulator of cardiovascular function.[4][5][6]

Selecting the Right Comparators: Establishing a Benchmark

To contextualize the binding and functional data of our compound of interest, it is essential to select appropriate reference ligands for both the σ1 and M2 receptors. These comparators should have well-established affinities and functional activities.

Table 1: Selected Comparator Compounds

Target ReceptorCompound NameClassRationale for Selection
Sigma-1 (σ1) (+)-PentazocineAgonistA classical and widely used selective σ1 receptor agonist; often used as a radioligand in binding assays.[3][7]
HaloperidolAntagonistA well-characterized σ1 receptor antagonist with extensive literature data.[2][7]
PB-28Mixed σ1/σ2 LigandA high-affinity sigma-2 (σ2) receptor agonist and moderate affinity σ1 antagonist, useful for assessing σ1 versus σ2 selectivity.[8][9][10]
M2 Muscarinic AtropineAntagonistA non-selective muscarinic antagonist, serving as a classical reference compound.[11]
MethoctramineSelective M2 AntagonistA selective antagonist for the M2 receptor subtype, crucial for determining M2-specific effects.[12]
4-DAMPSelective M3 AntagonistA selective M3 antagonist, important for assessing selectivity against other muscarinic receptor subtypes.[12][13]

Experimental Workflow for Specificity Assessment

A multi-tiered approach, beginning with primary binding assays and progressing to functional cellular assays, will provide a comprehensive specificity profile.

G cluster_0 Tier 1: Primary Binding Assays cluster_1 Tier 2: Secondary Binding Assays cluster_2 Tier 3: Functional Assays Radioligand Binding Radioligand Binding Determine Ki at σ1 and M2 Determine Ki at σ1 and M2 Radioligand Binding->Determine Ki at σ1 and M2 Competition Assay Selectivity Panel Selectivity Panel Determine Ki at σ1 and M2->Selectivity Panel If significant binding Assess binding at σ2, M1, M3, etc. Assess binding at σ2, M1, M3, etc. Selectivity Panel->Assess binding at σ2, M1, M3, etc. Broad Receptor Screen Functional Assays Functional Assays Assess binding at σ2, M1, M3, etc.->Functional Assays Based on binding profile Measure cAMP levels (M2) Measure cAMP levels (M2) Functional Assays->Measure cAMP levels (M2) Measure Ca2+ mobilization (σ1) Measure Ca2+ mobilization (σ1) Functional Assays->Measure Ca2+ mobilization (σ1) G Acetylcholine Acetylcholine M2_Receptor M2 Receptor Acetylcholine->M2_Receptor activates Gi_Protein Gi Protein M2_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase

Caption: M2 receptor signaling pathway.

Protocol 4: Sigma-1 Receptor Functional Assay (Calcium Mobilization)

The σ1 receptor can modulate intracellular calcium signaling by interacting with the IP3 receptor at the mitochondria-associated endoplasmic reticulum membrane. [14]

  • Cell Line: Use a cell line known to express functional σ1 receptors, such as the human neuroblastoma cell line SK-N-SH.

  • Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist Mode: Stimulate the cells with a known σ1 agonist (e.g., (+)-pentazocine) in the presence and absence of the test compound. Potentiation of the agonist-induced calcium signal would suggest positive allosteric modulation or agonism.

  • Antagonist Mode: Pre-treat the cells with the test compound before stimulation with a σ1 agonist. Inhibition of the calcium signal would indicate antagonist activity.

  • Detection: Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope.

Table 3: Hypothetical Functional Activity Data

CompoundM2 Functional Activity (EC50/IC50, nM)σ1 Functional Activity (EC50/IC50, nM)
This compoundExperimental ValueExperimental Value
(+)-PentazocineN/AAgonist, EC50 ~20-100
HaloperidolN/AAntagonist, IC50 ~10-50
AtropineAntagonist, IC50 ~1-5N/A
MethoctramineAntagonist, IC50 ~10-50N/A

Interpretation and Conclusion

The collective data from these binding and functional assays will allow for a comprehensive assessment of the specificity of this compound. By comparing its Ki, EC50, or IC50 values to those of the well-characterized comparator compounds, a clear picture of its potency, selectivity, and functional activity will emerge. This information is critical for guiding future drug development efforts, including lead optimization and preclinical safety assessment. A compound with high affinity and selectivity for a single target is generally a more desirable therapeutic candidate, as it is less likely to produce off-target side effects.

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A Comparative Analysis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide Derivatives: A Predictive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide scaffold presents a promising starting point for the development of novel therapeutics. Its constituent moieties, a cyclohexene ethylamine and a substituted phenylacetamide, are prevalent in compounds targeting a range of biological processes, including cancer, inflammation, and neurological disorders. This guide provides a forward-looking comparative analysis of a proposed series of derivatives of this core structure. While direct comparative experimental data for this specific series is not yet prevalent in published literature, this document synthesizes structure-activity relationship (SAR) data from analogous compounds to predict their relative performance and guide future research.

The Core Scaffold: A Foundation for Diverse Biological Activity

The lead compound, this compound, is a colorless to light yellow solid with low solubility in water but soluble in organic solvents like ethanol and dimethylformamide[1]. It is primarily recognized as a versatile intermediate for the synthesis of potential anti-cancer and anti-viral drugs[1]. The inherent lipophilicity imparted by the cyclohexene and phenyl rings, coupled with the hydrogen bonding capability of the acetamide linkage, provides a molecular framework amenable to interaction with various biological targets.

Notably, analogous structures have demonstrated affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions, as well as in cancer cell proliferation[2][3]. Furthermore, the phenylacetamide moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors[4][5].

Proposed Derivatives for Comparative Analysis

To explore the chemical space around the lead compound, we propose a series of derivatives with systematic modifications to the 4-methoxyphenyl ring. These substitutions are selected based on their common use in medicinal chemistry to probe electronic and steric effects, which can significantly influence biological activity.

Table 1: Proposed Derivatives of this compound

Compound IDR Group (Substitution at para-position of the phenyl ring)Rationale for Selection
LEAD-001 -OCH3 (Methoxy)Parent compound.
DERIV-002 -OH (Hydroxy)Potential for increased hydrogen bonding and altered metabolism.
DERIV-003 -F (Fluoro)Introduces a small, lipophilic, electron-withdrawing group.
DERIV-004 -Cl (Chloro)Larger, more lipophilic halogen than fluorine.
DERIV-005 -NO2 (Nitro)Strong electron-withdrawing group, potential for altered electronic interactions.
DERIV-006 -NH2 (Amino)Introduces a basic group, potential for new ionic interactions.

Predictive Performance Analysis: A Synthesis of Existing SAR Data

Based on published research on related acetamide and cyclohexene-containing compounds, we can project the potential impact of these substitutions on key biological activities.

Anticancer Activity

The 4-methoxyphenyl group is a common feature in many anticancer agents, and its substitution can dramatically alter cytotoxicity[6][7]. Studies on other phenylacetamide derivatives have shown that the introduction of electron-withdrawing groups, such as halogens and nitro groups, can enhance cytotoxic effects in various cancer cell lines[8]. The amino group has also been shown to enhance cytotoxicity in some contexts[9].

Table 2: Predicted Comparative Anticancer Activity (IC50 in µM) against a Hypothetical Cancer Cell Line

Compound IDR GroupPredicted IC50 (µM)Rationale for Prediction
LEAD-001 -OCH315Baseline activity of the parent compound.
DERIV-002 -OH> 50The polar hydroxyl group may decrease cell permeability.
DERIV-003 -F10Fluorine substitution often enhances binding affinity.[9]
DERIV-004 -Cl8Increased lipophilicity and electronic effects may improve activity.
DERIV-005 -NO25Strong electron-withdrawing nature can enhance cytotoxicity.[8]
DERIV-006 -NH212The amino group may form additional hydrogen bonds with the target.[9]
Anti-Inflammatory Activity

Phenylacetamide derivatives are known to possess anti-inflammatory properties[4][5]. The electronic nature of the substituent on the phenyl ring can influence the inhibition of inflammatory mediators.

Table 3: Predicted Comparative Anti-Inflammatory Activity (Inhibition of NO Production in Macrophages, IC50 in µM)

Compound IDR GroupPredicted IC50 (µM)Rationale for Prediction
LEAD-001 -OCH325Baseline activity.
DERIV-002 -OH20The hydroxyl group may contribute to antioxidant effects.
DERIV-003 -F22Modest improvement expected.
DERIV-004 -Cl18Halogen substitution can enhance anti-inflammatory activity.[10]
DERIV-005 -NO230Strong electron withdrawal may not be favorable for this activity.
DERIV-006 -NH228Potential for altered interactions with inflammatory targets.
Sigma Receptor Binding Affinity

The N-ethylcyclohexene moiety is a common scaffold in high-affinity sigma receptor ligands[2]. The nature of the aromatic substituent can fine-tune the binding affinity and selectivity for sigma-1 versus sigma-2 receptors.

Table 4: Predicted Comparative Sigma-1 Receptor Binding Affinity (Ki in nM)

Compound IDR GroupPredicted Ki (nM)Rationale for Prediction
LEAD-001 -OCH350The methoxy group is often found in sigma receptor ligands.
DERIV-002 -OH75The polar hydroxyl may decrease affinity.
DERIV-003 -F40Halogen substitution can enhance affinity.
DERIV-004 -Cl35Increased lipophilicity may favor binding.
DERIV-005 -NO2100The bulky and polar nitro group may be detrimental to binding.
DERIV-006 -NH260The basic amine may interact with acidic residues in the binding pocket.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

General Synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(substituted-phenyl)acetamide Derivatives

This protocol is adapted from general methods for acetamide synthesis[4].

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Substituted_Phenylacetic_Acid Substituted Phenylacetic Acid Step1 1. Acid Chloride Formation (Reflux in dry solvent) Substituted_Phenylacetic_Acid->Step1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Step1 Cyclohexenylethylamine 2-(1-Cyclohexen-1-yl)ethanamine Step2 2. Amide Coupling (Reaction with amine in the presence of a base) Cyclohexenylethylamine->Step2 Intermediate Substituted Phenylacetyl Chloride Step1->Intermediate Final_Product Target Acetamide Derivative Step2->Final_Product Intermediate->Step2

Caption: General synthetic workflow for the proposed derivatives.

Step-by-step methodology:

  • Acid Chloride Formation: To a solution of the appropriately substituted phenylacetic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude phenylacetyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in a dry, inert solvent.

  • To this solution, add 2-(1-cyclohexen-1-yl)ethanamine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-[2-(1-cyclohexen-1-yl)ethyl]-2-(substituted-phenyl)acetamide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability[8].

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory potential of the compounds by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages[4].

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

Sigma Receptor Binding Assay

This is a competitive binding assay to determine the affinity of the test compounds for sigma receptors[2][3].

  • Prepare membrane homogenates from a cell line expressing the sigma receptor of interest (e.g., CHO cells transfected with sigma-1 receptor).

  • Incubate the membrane homogenates with a radiolabeled sigma receptor ligand (e.g., -pentazocine) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 value obtained from the competition binding curves.

Potential Signaling Pathways and Mechanisms of Action

The predicted biological activities of these derivatives suggest their potential to modulate key cellular signaling pathways.

Signaling_Pathway cluster_inhibition Potential Inhibition by Derivatives Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 | Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis Apoptosis Caspase9 Caspase-9 Bcl2->Caspase9 | Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis Derivative Acetamide Derivatives (e.g., DERIV-005) Derivative->Akt Inhibition

Caption: A potential signaling pathway modulated by the proposed derivatives.

Many cytotoxic agents exert their effects by inducing apoptosis. The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival. Inhibition of this pathway can lead to decreased expression of anti-apoptotic proteins like Bcl-2, resulting in the activation of caspases and subsequent apoptosis. The proposed derivatives, particularly those with predicted anticancer activity, may function through the inhibition of key kinases in this pathway, such as Akt.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This predictive comparative analysis, based on a synthesis of existing knowledge, suggests that strategic modification of the 4-methoxyphenyl ring can significantly modulate the biological activity profile of this class of compounds. Specifically, the introduction of electron-withdrawing groups like nitro and chloro is predicted to enhance anticancer activity, while halogen substitutions may also improve anti-inflammatory and sigma receptor binding properties.

The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and evaluation of these proposed derivatives. Future research should focus on validating these predictions through rigorous in vitro and in vivo testing. A comprehensive understanding of the structure-activity relationships will be crucial for the optimization of this promising chemical scaffold into clinically viable drug candidates.

References

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A Comparative Benchmarking Guide to N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide and its Antagonistic Profile at Melatonin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The melatonin receptors, MT1 and MT2, are G-protein coupled receptors (GPCRs) that play a pivotal role in the regulation of circadian rhythms, sleep-wake cycles, and various other physiological processes.[1][2][3] Both receptors are coupled to Gi proteins, and their activation by the endogenous ligand melatonin leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] The distinct tissue distribution and signaling pathways of MT1 and MT2 suggest that they mediate different physiological effects, making them attractive targets for therapeutic intervention in sleep disorders, mood disorders, and even some types of cancer.[1][3][5]

While several agonists for melatonin receptors have been developed and are in clinical use, the exploration of selective antagonists remains an active area of research.[6][7][8] Melatonin receptor antagonists are valuable tools for elucidating the physiological roles of MT1 and MT2 and hold therapeutic potential for conditions where blocking melatonin's effects could be beneficial, such as in certain circadian rhythm disorders or as pharmacological probes.[1][9]

This guide provides a comprehensive benchmarking analysis of a novel compound, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (hereafter referred to as Compound X ), against two well-established melatonin receptor antagonists: Luzindole and 4-P-PDOT .[6][7][9] Through a series of in vitro assays, we will objectively compare the binding affinity, functional potency, and selectivity of Compound X, providing researchers and drug development professionals with the necessary data to evaluate its potential as a novel melatonin receptor antagonist.

Signaling Pathway of Melatonin Receptors

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MT_receptor Melatonin Receptor (MT1/MT2) G_protein Gi/o Protein MT_receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Melatonin Melatonin (Agonist) Melatonin->MT_receptor Binds & Activates Antagonist Compound X / Luzindole / 4-P-PDOT (Antagonist) Antagonist->MT_receptor Binds & Blocks

Caption: Melatonin receptor signaling pathway.

Benchmarking Experimental Workflow

Benchmarking_Workflow cluster_assays In Vitro Assays binding_assay Radioligand Binding Assay (Determine Ki) data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay cAMP Functional Assay (Determine IC50) functional_assay->data_analysis bret_assay BRET Assay (Measure G-protein Activation) bret_assay->data_analysis start Start: Novel Compound (X) & Known Inhibitors start->binding_assay start->functional_assay start->bret_assay conclusion Conclusion: Efficacy & Selectivity Profile data_analysis->conclusion

Caption: Experimental workflow for benchmarking studies.

Materials and Methods

Cell Lines and Reagents
  • Cell Lines: HEK293 cells stably expressing human MT1 or MT2 receptors were used for all assays.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin was used for the radioligand binding assays.[10][11][12]

  • Compounds: this compound (Compound X), Luzindole, and 4-P-PDOT were synthesized and purified to >98% purity. Melatonin was used as the reference agonist.

  • Assay Kits: cAMP-Glo™ Assay kit was used for the functional assays.[13] BRET assay reagents were sourced commercially.

Radioligand Binding Assay

The affinity of the test compounds for the MT1 and MT2 receptors was determined through competitive radioligand binding assays.[10][11]

Protocol:

  • Membranes from HEK293 cells expressing either MT1 or MT2 were prepared.

  • Assays were performed in 96-well plates in a final volume of 250 µL.[14]

  • Cell membranes were incubated with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying concentrations of the competing ligands (Compound X, Luzindole, or 4-P-PDOT).

  • The plates were incubated for 60 minutes at 30°C with gentle agitation.[14]

  • The incubation was terminated by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.[14]

  • The radioactivity retained on the filters was quantified using a scintillation counter.

  • Non-specific binding was determined in the presence of a high concentration of unlabeled melatonin.

  • IC50 values were determined from the competition curves, and Ki values were calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

The antagonistic activity of the compounds was evaluated by measuring their ability to inhibit melatonin-induced suppression of cAMP production.[13][15][16]

Protocol:

  • HEK293 cells expressing MT1 or MT2 were seeded in 384-well plates.

  • Cells were pre-incubated with varying concentrations of the antagonist (Compound X, Luzindole, or 4-P-PDOT) for 10 minutes at room temperature.

  • Forskolin was added to stimulate adenylyl cyclase and raise basal cAMP levels.[17][18]

  • Melatonin (at its EC80 concentration) was then added to the wells to induce a Gi-mediated inhibition of cAMP production.

  • After a 30-minute incubation, intracellular cAMP levels were measured using the cAMP-Glo™ Assay kit according to the manufacturer's instructions.[13][17]

  • Luminescence was measured using a plate reader.

  • Dose-response curves were generated to determine the IC50 values for each antagonist.[19][20][21]

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation

To directly measure the ability of the compounds to block melatonin-induced G-protein activation, a BRET assay was employed.[22][23][24] This assay monitors the interaction between the receptor and the G-protein.[25][26]

Protocol:

  • HEK293 cells were co-transfected with constructs for MT1 or MT2 fused to a Renilla luciferase (Rluc) donor and a G-protein subunit fused to a YFP acceptor.

  • Transfected cells were seeded in 96-well plates.

  • Cells were pre-incubated with varying concentrations of the antagonist (Compound X, Luzindole, or 4-P-PDOT).

  • The Rluc substrate, coelenterazine h, was added, and a baseline BRET signal was measured.

  • Melatonin was then added to stimulate the receptor-G-protein interaction, and the change in BRET signal was monitored in real-time.

  • The ability of the antagonists to inhibit the melatonin-induced BRET signal was quantified, and EC50 values were determined.

Results and Discussion

Binding Affinity at MT1 and MT2 Receptors

The binding affinities (Ki) of Compound X, Luzindole, and 4-P-PDOT for the human MT1 and MT2 receptors are summarized in Table 1.

Table 1: Binding Affinities (Ki, nM) of Test Compounds at Melatonin Receptors

CompoundMT1 Ki (nM)MT2 Ki (nM)MT1/MT2 Selectivity Ratio
Compound X 15.825.41.6
Luzindole 15810.20.06
4-P-PDOT >10008.8>113

The data reveals that Compound X exhibits a high affinity for both MT1 and MT2 receptors, with Ki values in the low nanomolar range. Unlike the known antagonists, Compound X shows a relatively balanced affinity for both receptor subtypes, with a selectivity ratio of 1.6. In contrast, and consistent with existing literature, Luzindole shows a preference for the MT2 receptor, while 4-P-PDOT is highly selective for MT2.[5][6][7] This balanced profile of Compound X suggests it may act as a non-selective melatonin receptor antagonist.

Functional Antagonism in cAMP Assay

The functional potencies (IC50) of the compounds in blocking melatonin-induced inhibition of cAMP are presented in Table 2.

Table 2: Functional Antagonist Potencies (IC50, nM) in cAMP Assay

CompoundMT1 IC50 (nM)MT2 IC50 (nM)
Compound X 22.535.1
Luzindole 21014.8
4-P-PDOT >150012.5

The functional assay results corroborate the binding affinity data. Compound X effectively reverses the inhibitory effect of melatonin on cAMP production at both MT1 and MT2 receptors, with IC50 values of 22.5 nM and 35.1 nM, respectively. This confirms its role as a functional antagonist. The potency of Compound X at the MT1 receptor is notably higher than that of Luzindole and 4-P-PDOT, which are weak antagonists at this subtype.[27][28]

G-protein Activation BRET Assay

The BRET assay provides a direct measure of the compounds' ability to prevent the melatonin-induced conformational change that leads to G-protein activation.

Table 3: Inhibition of Melatonin-Induced G-protein Activation (BRET EC50, nM)

CompoundMT1 EC50 (nM)MT2 EC50 (nM)
Compound X 25.139.8
Luzindole 25518.2
4-P-PDOT >200015.3

Conclusion

This comparative guide has benchmarked the novel compound, this compound (Compound X), against the established melatonin receptor antagonists, Luzindole and 4-P-PDOT. The experimental data from radioligand binding, cAMP functional, and BRET G-protein activation assays collectively demonstrate that Compound X is a potent, non-selective antagonist of both MT1 and MT2 receptors.

Key findings include:

  • High Affinity: Compound X binds to both MT1 and MT2 receptors with low nanomolar affinity.

  • Functional Antagonism: It effectively blocks melatonin-induced downstream signaling through the Gi pathway.

  • Non-selective Profile: Unlike the comparator compounds, which show a strong preference for the MT2 receptor, Compound X exhibits a balanced antagonistic profile at both MT1 and MT2.

The unique, non-selective antagonistic profile of Compound X makes it a valuable pharmacological tool for studies where a complete blockade of melatonin signaling is desired. Furthermore, it represents a promising lead scaffold for the development of new therapeutics targeting the melatonergic system. Further in vivo studies are warranted to explore its pharmacokinetic properties and physiological effects.

References

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  • Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved from [Link]

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A Comprehensive Guide to the Synthesis, Characterization, and Biological Evaluation of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a novel organic compound with potential applications in medicinal chemistry. Its structural motifs, including the cyclohexene ring and the methoxyphenylacetamide core, are found in various biologically active molecules. While specific studies on this compound are not yet prevalent in published literature, its potential as an intermediate for anticancer and antiviral drugs warrants a thorough investigation. This guide provides a comprehensive roadmap for the independent synthesis, purification, characterization, and preliminary biological screening of this promising molecule. We will delve into the rationale behind the selection of specific experimental protocols, offering alternative methodologies and the data required for a robust initial study.

Predicted Physicochemical Properties

Before embarking on synthesis, it is prudent to predict some of the key physicochemical properties of the target molecule. These predictions can aid in the selection of appropriate solvents for reaction and purification, as well as provide insights into its potential behavior in biological systems. Various computational tools can be employed for these predictions.

PropertyPredicted ValueSignificance
Molecular FormulaC17H23NO2Confirms the elemental composition.
Molecular Weight273.37 g/mol Essential for stoichiometric calculations.
LogP (Octanol/Water)~3.5 - 4.5Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility.
Aqueous SolubilityLowThe predicted low solubility in water suggests the need for organic solvents for biological assays.
pKa (Amide Proton)~17-18The amide proton is generally non-acidic.

Synthesis and Purification: A Comparative Approach

The synthesis of this compound involves the formation of an amide bond between 2-(1-cyclohexen-1-yl)ethanamine and 2-(4-methoxyphenyl)acetic acid. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. We will explore two common and effective methods for this amide coupling reaction.

Method 1: Carbodiimide-Mediated Coupling

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used coupling reagents that facilitate amide bond formation under mild conditions.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Coupling Reagents Amine 2-(1-cyclohexen-1-yl)ethanamine Product This compound Amine->Product Acid 2-(4-methoxyphenyl)acetic acid Acid->Product Coupling DCC or EDC (Coupling Agent) Coupling->Product Solvent DCM or DMF (Solvent) Solvent->Product G Acid 2-(4-methoxyphenyl)acetic acid AcylChloride 2-(4-methoxyphenyl)acetyl chloride (Intermediate) Acid->AcylChloride Activation ThionylChloride SOCl2 or (COCl)2 ThionylChloride->AcylChloride Product Target Amide AcylChloride->Product Coupling Amine 2-(1-cyclohexen-1-yl)ethanamine Amine->Product Base Pyridine or Et3N (Base) Base->Product G CellCulture Culture Cancer Cell Lines (e.g., HeLa, MCF-7) Seeding Seed Cells in 96-well Plates CellCulture->Seeding Treatment Treat with Serial Dilutions of Test Compound Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate to Allow Formazan Formation MTT->Formazan Solubilization Solubilize Formazan Crystals (e.g., with DMSO) Formazan->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate IC50 Value Absorbance->Analysis G CellMonolayer Prepare Confluent Monolayer of Host Cells Infection Infect Cell Monolayer CellMonolayer->Infection VirusDilution Prepare Serial Dilutions of Virus CompoundTreatment Incubate Virus with Test Compound VirusDilution->CompoundTreatment CompoundTreatment->Infection Overlay Add Semi-Solid Overlay (e.g., Agarose) Infection->Overlay Incubation Incubate to Allow Plaque Formation Overlay->Incubation Staining Stain Cells (e.g., Crystal Violet) Incubation->Staining PlaqueCounting Count Plaques and Calculate Percent Inhibition Staining->PlaqueCounting

A Comparative Guide to the Structure-Activity Relationship of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide Analogs as Potential Sigma-2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of Novel Acetamide Derivatives

The N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide scaffold represents a compelling starting point for the design of novel therapeutic agents. While initially noted as a potential intermediate for anti-cancer and anti-viral drugs, its structural features, particularly the N-phenylethyl acetamide core, suggest a strong likelihood of interaction with central nervous system (CNS) receptors. This guide puts forth the hypothesis that this class of compounds acts as ligands for the sigma-2 (σ2) receptor, a protein increasingly recognized for its role in cancer biology and neurodegenerative diseases.

The σ2 receptor is overexpressed in a variety of tumor cell lines and is implicated in cell proliferation and apoptosis, making it an attractive target for the development of new cancer diagnostics and therapeutics. This guide provides a comprehensive analysis of the putative structure-activity relationships (SAR) of this compound analogs, offering a comparative framework against known σ2 receptor ligands. We will delve into the experimental methodologies required to synthesize and evaluate these compounds, providing detailed protocols and the rationale behind experimental design.

Hypothesized Structure-Activity Relationship at the Sigma-2 Receptor

Based on the analysis of known σ2 receptor ligands sharing structural similarities with our lead compound, we can propose a hypothetical SAR for this compound analogs. The molecule can be dissected into four key regions for systematic modification and evaluation: the cyclohexenyl ring, the ethyl linker, the 4-methoxyphenyl moiety, and the acetamide backbone.

SAR_Hypothesis Lead_Compound This compound Cyclohexenyl_Ring A: Cyclohexenyl Ring (Hydrophobic Pocket) Lead_Compound->Cyclohexenyl_Ring Hydrophobic interactions Ethyl_Linker B: Ethyl Linker (Spacer) Lead_Compound->Ethyl_Linker Optimal length is critical 4-Methoxyphenyl C: 4-Methoxyphenyl Group (Aromatic Interaction) Lead_Compound->4-Methoxyphenyl Pi-stacking and electronic effects Acetamide_Backbone D: Acetamide Backbone (Hydrogen Bonding) Lead_Compound->Acetamide_Backbone H-bond donor/acceptor

Caption: Key pharmacophoric regions of the lead compound for SAR analysis.

A. The Cyclohexenyl Ring: Probing Hydrophobic Pockets

The lipophilic cyclohexenyl group is postulated to occupy a hydrophobic pocket within the σ2 receptor binding site.

  • Saturation and Ring Size: Modification of this group is anticipated to significantly impact binding affinity. Saturation of the double bond to a cyclohexane ring may alter the conformation and could either enhance or decrease affinity depending on the specific steric requirements of the binding pocket. Exploration of different ring sizes (e.g., cyclopentyl, cycloheptyl) would be a logical step to probe the dimensions of this hydrophobic region.

  • Substitution: Introduction of small alkyl or halogen substituents on the cyclohexenyl ring could further refine interactions within the hydrophobic pocket.

B. The Ethyl Linker: The Importance of a Spacer

The two-carbon ethyl linker serves as a spacer between the hydrophobic cyclohexenyl moiety and the aromatic phenylacetamide portion. The length of this linker is often critical for optimal receptor binding in many ligand classes.

  • Shortening or Lengthening: Synthesis of analogs with one (methyl) or three (propyl) carbons in the linker would determine the optimal distance required for the terminal groups to engage their respective binding sites.

C. The 4-Methoxyphenyl Group: Aromatic Interactions and Electronic Effects

The 4-methoxyphenyl group likely engages in aromatic interactions, such as pi-stacking, with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in the receptor.

  • Substitution Pattern: Moving the methoxy group to the 2- or 3-position, or replacing it with other substituents (e.g., chloro, fluoro, methyl), would provide valuable information on the electronic and steric requirements for this interaction. For instance, electron-withdrawing groups might modulate the aromatic system's ability to participate in pi-stacking interactions.

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems like thiophene or pyridine could explore the tolerance for heteroatoms and different electronic distributions.

D. The Acetamide Backbone: A Key Hydrogen Bonding Motif

The secondary amide functionality provides a crucial hydrogen bond donor (N-H) and acceptor (C=O) which are likely to form key interactions with polar residues in the binding site.

  • Amide N-Substitution: While the current structure has an N-ethylcyclohexenyl substituent, exploring small N-alkyl substituents on the acetamide nitrogen could probe for additional hydrophobic pockets near the hydrogen bonding site.

  • Bioisosteric Replacement: Replacing the amide with bioisosteres such as a sulfonamide or an ester could determine the necessity of the specific hydrogen bonding geometry of the amide.

Comparative Analysis: Benchmarking Against Known Sigma-2 Receptor Ligands

To contextualize the potential of this compound analogs, we compare their structural features with established σ2 receptor ligands.

FeatureThis compoundSiramesine (Agonist)PB28 (High Affinity Ligand)
Hydrophobic Moiety CyclohexenylSpiro[isobenzofuran-1(3H),4'-piperidine]Cyclohexyl
Linker EthylButylEthyl
Aromatic Group 4-Methoxyphenyl4-Fluorophenyl4-Methoxyphenyl
Amine/Amide Core Secondary AmideTertiary AmineTertiary Amine
Reported Ki (σ2) To be determined~1-10 nM~0.1-1 nM

This comparison highlights that while our lead scaffold possesses key features present in known σ2 ligands (a hydrophobic group, a linker, and an aromatic moiety), the nature of the core nitrogen-containing group (amide vs. amine) is a significant point of differentiation that warrants investigation.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the amidation of 2-(1-cyclohexen-1-yl)ethan-1-amine with 2-(4-methoxyphenyl)acetic acid.

Step 1: Synthesis of 2-(1-cyclohexen-1-yl)ethan-1-amine

This intermediate can be prepared from cyclohexanone through a multi-step sequence, for example, via a Wittig reaction to introduce the ethyl group followed by conversion to the amine. A more direct, previously reported method involves the reduction of 2-(1-cyclohexen-1-yl)acetonitrile.

Step 2: Amide Coupling

  • To a solution of 2-(4-methoxyphenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(1-cyclohexen-1-yl)ethan-1-amine (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Amide Coupling Cyclohexanone Cyclohexanone Intermediate_A Intermediate_A Cyclohexanone->Intermediate_A Multi-step (e.g., Wittig, reduction) Amine 2-(1-cyclohexen-1-yl)ethan-1-amine Intermediate_A->Amine Reduction Coupling Coupling Amine->Coupling Acid 2-(4-methoxyphenyl)acetic acid Activated_Acid Activated_Acid Acid->Activated_Acid EDC, HOBt Activated_Acid->Coupling Product Target Compound Coupling->Product Amidation

Caption: Synthetic workflow for the target compound.

Biological Evaluation: Sigma-2 Receptor Binding Assay

The affinity of the synthesized analogs for the σ2 receptor will be determined using a competitive radioligand binding assay with [³H]-1,3-di-o-tolylguanidine ([³H]-DTG), a non-selective sigma receptor ligand, in the presence of a masking agent for the σ1 receptor.[1][2]

Materials:

  • Rat liver membrane homogenate (a rich source of σ2 receptors)

  • [³H]-DTG (radioligand)

  • (+)-Pentazocine (σ1 receptor masking agent)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Glass fiber filters

  • Scintillation cocktail

  • Multi-well plates

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, rat liver membrane preparation, and (+)-pentazocine to a final concentration that saturates σ1 receptors (e.g., 100 nM).

  • Add the test compounds at various concentrations.

  • Initiate the binding reaction by adding [³H]-DTG at a concentration near its Kd for the σ2 receptor (e.g., 5 nM).[3]

  • Incubate the plates at room temperature for a specified time to reach equilibrium (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma ligand (e.g., 10 µM haloperidol).

  • Calculate the specific binding and determine the IC50 values for each compound. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Functional Characterization: Cell Viability Assay

To determine whether the compounds act as agonists or antagonists at the σ2 receptor, a cell viability assay can be employed, as σ2 receptor agonists are known to induce cell death in various cancer cell lines.[4][5]

Materials:

  • A cancer cell line known to express σ2 receptors (e.g., SK-N-SH neuroblastoma, MDA-MB-231 breast cancer).[6]

  • Cell culture medium and supplements.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

  • 96-well cell culture plates.

  • Microplate reader.

Protocol:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Include a known σ2 agonist (e.g., Siramesine) as a positive control and a vehicle control.

  • After the incubation period, add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value for each compound.

  • To assess antagonist activity, pre-incubate the cells with the test compound before adding a fixed concentration of a known σ2 agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Conclusion and Future Directions

This guide has outlined a systematic approach to exploring the structure-activity relationship of this compound analogs, with a focus on their potential as sigma-2 receptor ligands. The proposed SAR framework provides a rational basis for the design and synthesis of a focused library of analogs. The detailed experimental protocols for synthesis and biological evaluation will enable researchers to systematically investigate this promising chemical scaffold.

Future work should focus on the synthesis and evaluation of the proposed analogs to validate the hypothesized SAR. Confirmation of σ2 receptor binding and functional activity will pave the way for further optimization of this series, potentially leading to the development of novel therapeutic agents for cancer and neurological disorders.

References

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  • Alon, A., Schmidt, H. R., Wood, M. D., Sahn, J. J., Martin, S. F., & Kruse, A. C. (2017). Identification of the gene that codes for the σ₂ receptor. Proceedings of the National Academy of Sciences, 114(27), 7160-7165.
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  • Zeng, C., Li, S., Basnet, A., Weng, C. C., Yang, Z., Vangveravong, S., ... & Mach, R. H. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6, 7-Dimethoxy-2-[4-(4-methoxyphenyl) butan-2-yl]-1, 2, 3, 4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer. Journal of medicinal chemistry, 65(8), 6261-6272.
  • Mach, R. H., & Luedtke, R. R. (2013). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current pharmaceutical design, 19(39), 6963–6973.
  • Nicholson, H., Comeau, A. B., Mesangeau, C., McCurdy, C. R., & Bowen, W. D. (2011). Sigma-2 receptors play a role in cellular metabolism: stimulation of glycolytic hallmarks by CM764 in human SK-N-SH neuroblastoma. Journal of pharmacology and experimental therapeutics, 339(2), 464–473.
  • Alon, A., Schmidt, H. R., Wood, M. D., Sahn, J. J., Martin, S. F., & Kruse, A. C. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery.
  • Intagliata, S., Modica, M. N., Pittalà, V., Salerno, L., Siracusa, M. A., Cagnotto, A., ... & Lanza, M. (2020). Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6, 7-Dimethoxy-3, 4-dihydroisoquinolin-2 (1H)-yl) butyl)-3-methyl-1H-benzo [d] imidazol-2 (3H)-one (CM398), with Drug-Like Properties and Antinociceptive. Journal of medicinal chemistry, 63(17), 9345-9361.
  • Rothfuss, J. M., Vangveravong, S., Weng, C. C., McCurdy, C. R., & Mach, R. H. (2013). Abstract 2242: Development of selective irreversible antagonists for sigma-2 receptors. Cancer Research, 73(8 Supplement), 2242-2242.
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  • Abate, C., Niso, M., Berardi, F., Colabufo, N. A., & Perrone, R. (2017). Sigma-2 receptor ligand binding modulates association between TSPO and TMEM97. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1859(9), 1735-1743.
  • Zeng, C., Li, S., Basnet, A., Weng, C. C., Yang, Z., Vangveravong, S., ... & Mach, R. H. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3 H] DTG and [125 I] RHM-4. Pharmaceuticals, 15(12), 1564.
  • SIELC Technologies. (n.d.). Separation of N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Salerno, L., Pittalà, V., Romeo, G., Modica, M. N., Siracusa, M. A., Amata, E., ... & Marrazzo, A. (2020). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules, 25(11), 2658.
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  • Ginting, S., & Ginting, M. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N, N-Bis(2-Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Conference Series: Science and Technology (ST), 2(1).
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (CAS No. 51072-34-5). As a compound often used as a synthetic intermediate in medicinal chemistry, its safe handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1] Given the limited publicly available data on its specific toxicity and environmental hazards, this protocol is grounded in the precautionary principle, treating the substance as a regulated chemical waste to meet the highest standards of safety and compliance.

The cornerstone of this procedure is adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, which govern the management of hazardous waste from "cradle-to-grave".[2][3] This ensures that every step, from initial waste generation to final disposal, is conducted with rigorous oversight and accountability.

Pre-Disposal Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is essential. This assessment dictates the required handling precautions and the correct waste stream for disposal.

Chemical & Physical Profile

A summary of the known properties of this compound is presented below. The key takeaway for disposal is its low solubility in water, which is a primary reason it must not be disposed of via the sanitary sewer system.[1]

PropertyValueSource
CAS Number 51072-34-5[1][4][5]
Molecular Formula C₁₇H₂₃NO₂[4]
Molecular Weight 273.37 g/mol [4]
Appearance Colorless to light yellow solid[1]
Solubility Low solubility in water; Soluble in organic solvents (e.g., ethanol, dimethylformamide)[1]
Regulatory Classification: The Rationale for Caution

Specific toxicity and ecotoxicity data for this compound are not extensively documented in readily available safety data sheets (SDS) or major chemical databases.[1] While it is not explicitly found on the EPA's P or U lists of acute hazardous wastes, the absence of data necessitates a conservative approach.[6][7]

Under RCRA, a waste is considered hazardous if it is either specifically "listed" or exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[7] Without definitive data to prove it is non-hazardous, institutional Environmental Health and Safety (EHS) programs and regulatory bodies require that such "orphan" chemicals be managed as hazardous waste.[8][9] This approach ensures compliance and mitigates the risk of improper disposal of a potentially harmful substance.

The Core Disposal Workflow: A Step-by-Step Protocol

This section outlines the mandatory, procedural steps for safely moving the compound from a used material to a properly managed waste container awaiting final disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing standard laboratory PPE to prevent accidental exposure.

  • Hand Protection: Nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Body Protection: A standard laboratory coat.

Step 2: Segregate the Waste Stream

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[9][10] Never mix incompatible waste streams. The decision process for segregating this specific compound is outlined in the diagram below.

WasteSegregation cluster_form Determine Physical Form cluster_solvent For Solutions, Identify Solvent Start Waste Generated: N-[2-(1-cyclohexen-1-yl)ethyl]- 2-(4-methoxyphenyl)acetamide Decision_Form Is the waste a pure solid or a solution? Start->Decision_Form Decision_Solvent Is the solvent halogenated? Decision_Form->Decision_Solvent Solution Container_Solid Container: 'Solid Organic Waste' Decision_Form->Container_Solid Pure Solid Container_NonHalo Container: 'Non-Halogenated Organic Liquid Waste' Decision_Solvent->Container_NonHalo No Container_Halo Container: 'Halogenated Organic Liquid Waste' Decision_Solvent->Container_Halo Yes End_Process Properly Label Container & Store in Satellite Accumulation Area (SAA) Container_Solid->End_Process Container_NonHalo->End_Process Container_Halo->End_Process

Caption: Waste Segregation Decision Workflow.

Step 3: Select and Label the Waste Container

The integrity of the waste containment system begins with the correct container and label.

  • Container Selection: Use a chemically compatible container with a secure, screw-top lid.[9] For solid waste, a wide-mouth polyethylene or glass jar is suitable. For liquid solutions, use a bottle appropriate for the solvent (e.g., do not store acidic solutions in metal containers).[2] Ensure the container is in good condition with no cracks or deterioration.[9]

  • Labeling: The container must be labeled with a hazardous waste tag provided by your institution's EHS department as soon as the first drop of waste is added.[11] The label must include:

    • The words "Hazardous Waste" .[11][12]

    • The full chemical name : "this compound". Do not use abbreviations or chemical formulas.[11]

    • For mixtures: List all constituents and their approximate percentages.[9]

    • Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., "Toxic").

    • Generator Information: Your name, principal investigator, room number, and the date waste accumulation began.[11]

Step 4: Store in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated SAA.[10][12]

  • The SAA must be under the direct control of laboratory personnel.[2]

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in secondary containment (e.g., a plastic tub) to contain potential spills.

  • Ensure the SAA is away from drains and incompatible materials.[9]

Step 5: Arrange for Final Disposal

Laboratory personnel do not perform the final disposal. This is handled by trained EHS professionals or licensed contractors.

  • Once the waste container is full (leaving at least one inch of headspace for liquids) or has been accumulating for the maximum time allowed by your institution (often 6-12 months), submit a chemical waste pickup request to your EHS department.[2][9]

  • Follow your institution's specific procedures for scheduling the pickup. EHS will then transport the waste from the SAA to a central accumulation area before it is shipped off-site for final disposal, typically via incineration.[12]

Prohibited Disposal Methods and Their Scientific Rationale

Understanding what not to do is as important as the correct procedure.

  • DO NOT Pour Down the Drain: This compound has low water solubility and its effects on aquatic life and wastewater treatment systems are unknown.[1][13] Disposing of organic compounds via the sewer violates regulations and can lead to environmental contamination.[9]

  • DO NOT Dispose of in Regular Trash: Unidentified chemical solids in the municipal waste stream pose a significant risk to custodial staff and sanitation workers, and can contaminate landfills.[11][14] All laboratory-generated chemical waste, unless explicitly cleared by EHS, must be presumed hazardous.[14]

  • DO NOT Attempt to Neutralize or Treat: On-site chemical treatment of waste is a regulated activity that requires specific permits and procedures.[13][15] Attempting to neutralize or degrade the compound without a validated protocol can generate more hazardous byproducts or cause unsafe reactions.

Emergency Procedures: Spill and Decontamination

In the event of a small-scale spill (<100 mL or 100 g) within a controlled laboratory environment:

  • Alert Personnel: Inform others in the immediate area.

  • Isolate the Area: Prevent access to the spill area.

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, and a lab coat.

  • Containment: For a solid spill, gently sweep up the material to avoid creating dust. For a liquid spill, use a chemical absorbent pad or inert material (like vermiculite or sand) to absorb the solution.

  • Collection: Place all contaminated materials (absorbent, gloves, etc.) into a designated waste bag or container.

  • Labeling and Disposal: Seal the container, label it as "Hazardous Waste" with a full description of the contents, and dispose of it through the EHS waste program as described in Section 2.

  • Decontaminate: Clean the spill surface with an appropriate solvent, followed by soap and water.

For large spills, evacuate the area immediately and contact your institution's EHS emergency line.

References

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide - Introduction. ChemBK. [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]

  • N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. PubChem, National Institutes of Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • How to Dispose of Chemical Waste. University of Houston Environmental Health and Safety. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). U.S. Environmental Protection Agency (EPA). [Link]

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Navigating the Unknown: A Safety and Handling Guide for N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are routine. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, a compound with potential applications in medicinal chemistry as an intermediate for anti-cancer and anti-viral drugs, represents one such entity.[1] While its potential is promising, the available toxicological and irritation data for this specific compound are limited.[1] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounding its recommendations in the principles of chemical hygiene and risk mitigation for substances with incomplete hazard profiles.

The Precautionary Principle: Acknowledging Data Gaps

When handling a compound with limited specific safety information, the cornerstone of a robust safety protocol is the precautionary principle. This means treating the substance as potentially hazardous until sufficient data prove otherwise. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers provide workers with information and training on the hazards of the chemicals in their laboratory. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the known hazards of structurally similar compounds, such as other N-substituted acetamides, is warranted.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are critical when engineering and administrative controls cannot eliminate all risks.[2] For this compound, which is a solid at room temperature, the primary exposure routes of concern are inhalation of dust, skin contact, and eye contact.

PPE CategorySpecific Requirements and Rationale
Eye and Face Protection Chemical safety goggles with side shields conforming to ANSI Z87.1 or EN 166 standards are mandatory.[2] A face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk transfers or solution preparation.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Given that the compound is soluble in organic solvents like ethanol and dimethylformamide, glove compatibility with these solvents should be confirmed if they are used in the procedure.[1] Gloves must be inspected before each use and changed regularly, or immediately if contamination is suspected.[3]
Body Protection A full-length laboratory coat, buttoned and with long sleeves, is required to protect against skin contact.[2] For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be considered.[4]
Respiratory Protection All handling of the solid compound that may generate dust should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be used.[3][5]

Engineering and Administrative Controls: Proactive Safety Measures

Engineering controls are the primary means of minimizing exposure to hazardous substances. Administrative controls involve establishing safe work practices and procedures.

Engineering Controls:
  • Ventilation: All weighing and transfer operations involving the solid form of this compound must be performed in a certified chemical fume hood.[6]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Administrative Controls:
  • Designated Area: Establish a designated area within the laboratory for the handling of this compound. This area should be clearly marked, and access should be restricted to authorized personnel.

  • Chemical Hygiene Plan (CHP): All procedures involving this compound must be incorporated into the laboratory's written Chemical Hygiene Plan.

  • Training: All personnel handling the compound must receive documented training on its potential hazards, safe handling procedures, emergency protocols, and waste disposal requirements.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to ensure safety and experimental reproducibility. The following procedural steps provide a direct guide for laboratory operations involving this compound.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling & Cleanup Phase prep_1 Review Chemical Hygiene Plan and SDS for analogous compounds prep_2 Assemble all necessary PPE prep_1->prep_2 prep_3 Verify functionality of fume hood, eyewash, and safety shower prep_2->prep_3 handle_1 Don all required PPE prep_3->handle_1 Proceed to Handling handle_2 Weigh solid compound on a tared weigh paper or in a container handle_1->handle_2 handle_3 Carefully transfer compound to the reaction vessel handle_2->handle_3 handle_4 Add solvents and reagents as per the experimental protocol handle_3->handle_4 post_1 Decontaminate all surfaces and equipment handle_4->post_1 Experiment Complete post_2 Segregate and label all waste streams post_1->post_2 post_3 Properly doff and dispose of single-use PPE post_2->post_3 post_4 Wash hands thoroughly with soap and water post_3->post_4

Caption: A procedural workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.[7]

Emergency Response Protocol

cluster_actions spill Spill or Exposure Event skin Skin Contact: Flush with water for 15 min. Remove contaminated clothing. spill->skin eye Eye Contact: Flush with eyewash for 15 min. Seek immediate medical attention. spill->eye inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. spill->inhalation ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. spill->ingestion

Caption: Immediate actions for different types of exposure to this compound.

  • In Case of a Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) office.

    • For minor spills, and if you are trained to do so, use an appropriate absorbent material (e.g., vermiculite or a spill pillow) to contain the spill.[8]

    • Gently sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Remove any contaminated clothing. Seek medical attention if irritation develops or persists.

    • Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.

    • Inhalation: Move the affected individual to fresh air.[9] If they experience difficulty breathing, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of chemical waste is a legal and ethical responsibility to protect both human health and the environment.

  • Solid Waste: Unused this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves, absorbent materials from spills) should be collected in a clearly labeled, sealed container for solid hazardous waste. The label should include the full chemical name and the words "Hazardous Waste".[10]

  • Liquid Waste: Since this compound is soluble in organic solvents, any solutions containing it should be disposed of as non-halogenated organic solvent waste, provided no halogenated solvents were used.[1][10][11] This waste stream must be collected in a separate, labeled container. Do not mix with halogenated solvent waste, as this significantly increases disposal costs and complexity.[11][12]

  • Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • General Guidance: All waste must be handled in accordance with local, state, and federal regulations.[12] Never dispose of this chemical down the drain.[11][12] Consult your institution's EHS department for specific disposal procedures.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, mitigating the risks associated with a compound of unknown toxicity and fostering a culture of safety in the laboratory.

References

  • ChemBK. (2024). N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. University of North Carolina. Retrieved from [Link]

  • Virginia Department of Health. (2025). Unknown Chemical Exposure – Emergency Preparedness. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Clinician Reviews. (2009). NIOSH: Use proper PPE with chemo agents. Retrieved from [Link]

  • Spill Containment Blog. (2014). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Lab Manager Magazine. (2020). The OSHA Laboratory Standard. Retrieved from [Link]

  • Centers for Disease Control and Prevention / ATSDR. (n.d.). Unidentified Chemical | Medical Management Guidelines. Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of Nevada, Reno Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of Florida IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • University of Florida. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • LPS.org. (2024). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]

  • Temple University. (2021). Non-Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.